molecular formula C14H12FNNaO3 B593379 Flumequine sodium CAS No. 42835-68-7

Flumequine sodium

Cat. No.: B593379
CAS No.: 42835-68-7
M. Wt: 284.242
InChI Key: NNPBLQQHZMNNLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Flumequine sodium is a synthetic fluoroquinolone antibiotic that serves as a key research tool in life science studies due to its primary mechanism of interfering with bacterial DNA replication. Its main activity stems from the inhibition of two critical bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV . By binding to the A subunit of DNA gyrase, Flumequine prevents the unwinding and supercoiling of DNA, while inhibition of topoisomerase IV disrupts chromosomal separation, collectively halting bacterial cell division and providing a potent bactericidal effect . Originally developed as an antibacterial agent, current research applications for Flumequine extend beyond its conventional use. It is frequently utilized in veterinary and aquaculture research to study the treatment of bacterial infections in species such as Atlantic cod . Furthermore, scientific interest has expanded to explore its potential in oncology research, with studies focusing on the platinum(II) and nickel(II) complexes of Flumequine as potential antitumor agents . Additional research areas include investigating its inhibitory effect on GABA-A receptors in the ileum and its conflicting roles, being studied for both chemopreventive and carcinogenic properties in the liver . This compound offers researchers a versatile probe for investigating bacterial topoisomerase mechanisms, chemotherapeutic possibilities, and other unique biological activities.

Properties

InChI

InChI=1S/C14H12FNO3.Na/c1-7-2-3-8-4-9(15)5-10-12(8)16(7)6-11(13(10)17)14(18)19;/h4-7H,2-3H2,1H3,(H,18,19);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPBLQQHZMNNLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2)F)C(=O)O.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Flumequine Sodium's Mechanism of Action on DNA Gyrase: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flumequine (B1672881), a first-generation quinolone antibiotic, exerts its bactericidal effects by targeting DNA gyrase, an essential bacterial enzyme responsible for managing DNA topology. This guide provides a comprehensive technical overview of the molecular mechanisms underpinning flumequine's interaction with DNA gyrase, its impact on DNA integrity, and the subsequent cellular responses. Detailed experimental protocols for studying these interactions are provided, along with quantitative data on flumequine's inhibitory activity. Visual diagrams of the key pathways and experimental workflows are included to facilitate a deeper understanding of the subject matter.

Introduction

Flumequine is a synthetic chemotherapeutic agent belonging to the quinolone class of antibiotics.[1] Its primary target in bacteria is DNA gyrase (topoisomerase II), an enzyme crucial for DNA replication, transcription, and repair.[1][2] By inhibiting DNA gyrase, flumequine disrupts these fundamental cellular processes, leading to bacterial cell death.[2] This guide delves into the specific molecular interactions between flumequine and DNA gyrase, the resulting damage to DNA, and the cellular repair mechanisms that are triggered.

Mechanism of Action

The bactericidal action of flumequine is a multi-step process that culminates in the fragmentation of the bacterial chromosome. The core of this mechanism is the stabilization of a transient intermediate in the DNA gyrase catalytic cycle.

The DNA Gyrase Catalytic Cycle

DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits. Its catalytic cycle involves the following key steps:

  • DNA Binding: The GyrA subunits bind to a segment of DNA (the G-segment).

  • DNA Cleavage: The enzyme introduces a transient double-strand break in the G-segment, forming a covalent intermediate where each GyrA subunit is linked to a 5'-phosphate end of the broken DNA.

  • Strand Passage: Another segment of DNA (the T-segment) is passed through the break.

  • DNA Re-ligation: The G-segment is resealed, and the T-segment is released. This process, coupled with ATP hydrolysis by the GyrB subunits, introduces negative supercoils into the DNA.

Flumequine's Intervention

Flumequine disrupts this cycle by binding to the complex formed between DNA gyrase and the cleaved G-segment. This creates a stable ternary complex:

  • Flumequine-DNA Gyrase-DNA Complex: Flumequine intercalates into the cleaved DNA at the site of the double-strand break and interacts with specific residues in the GyrA subunits.[3] This interaction is facilitated by a magnesium ion, which acts as a bridge between the drug and the enzyme-DNA interface.

The formation of this ternary complex has two critical consequences:

  • Inhibition of DNA Re-ligation: Flumequine physically obstructs the re-ligation of the cleaved DNA strands, effectively trapping the DNA gyrase in its cleavage state.

  • Generation of Double-Strand Breaks: The stalled ternary complex is a potent source of lethal double-strand DNA breaks. When the replication fork encounters this complex, it collapses, leading to the release of fragmented DNA.[3]

Downstream Cellular Consequences: The SOS Response

The accumulation of double-strand breaks triggers the bacterial SOS response, a complex network of genes involved in DNA repair and damage tolerance.[2][4]

  • Activation of RecA: The free DNA ends generated by the action of flumequine activate the RecA protein.

  • Cleavage of LexA: Activated RecA promotes the autocatalytic cleavage of the LexA repressor protein.

  • Induction of SOS Genes: The degradation of LexA leads to the de-repression of numerous SOS genes, including those encoding for DNA polymerases involved in translesion synthesis and enzymes for homologous recombination repair.[4]

While the SOS response is a survival mechanism, the extensive DNA damage caused by clinically relevant concentrations of flumequine often overwhelms the repair capacity of the cell, leading to apoptosis.

Quantitative Data

The inhibitory potency of flumequine against DNA gyrase can be quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

Compound Enzyme Organism Assay Type IC50 Reference
FlumequineDNA GyraseEscherichia coliSupercoiling Inhibition5.0 µg/mL[5]

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of flumequine on DNA gyrase.

DNA Gyrase Supercoiling Assay

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

Materials:

  • Purified DNA gyrase (GyrA and GyrB subunits)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • ATP

  • Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)

  • Flumequine sodium dissolved in a suitable solvent (e.g., DMSO)

  • Agarose (B213101) gel electrophoresis system

  • DNA staining agent (e.g., ethidium (B1194527) bromide)

  • Gel documentation system

Procedure:

  • Prepare reaction mixtures containing assay buffer, relaxed plasmid DNA, and varying concentrations of flumequine.

  • Initiate the reaction by adding a pre-determined amount of DNA gyrase.

  • Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., containing SDS and EDTA).

  • Analyze the products by agarose gel electrophoresis. Relaxed and supercoiled DNA will migrate at different rates.

  • Stain the gel with a DNA staining agent and visualize the DNA bands using a gel documentation system.

  • Quantify the amount of supercoiled DNA in each lane. The IC50 value is the concentration of flumequine that inhibits supercoiling by 50%.

DNA Gyrase Cleavage Assay

This assay determines the ability of a compound to stabilize the covalent complex between DNA gyrase and cleaved DNA, resulting in the accumulation of linear DNA.

Materials:

  • Purified DNA gyrase

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Cleavage Buffer (similar to supercoiling buffer but may lack ATP for quinolones)

  • This compound

  • SDS (Sodium Dodecyl Sulfate)

  • Proteinase K

  • Agarose gel electrophoresis system

  • DNA staining agent

  • Gel documentation system

Procedure:

  • Set up reaction mixtures containing cleavage buffer, supercoiled plasmid DNA, and different concentrations of flumequine.

  • Add DNA gyrase to initiate the reaction.

  • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction and trap the cleavage complex by adding SDS, followed by proteinase K to digest the protein.

  • Analyze the DNA products by agarose gel electrophoresis. The formation of linear plasmid DNA indicates the stabilization of the cleavage complex.

  • Stain the gel and quantify the percentage of linear DNA relative to the total DNA in each lane. This allows for the determination of the concentration of flumequine required to induce a specific level of DNA cleavage.

Visualizations

The following diagrams illustrate the key mechanisms and workflows described in this guide.

Flumequine_Mechanism cluster_GyraseCycle DNA Gyrase Catalytic Cycle cluster_FlumequineAction Flumequine Intervention cluster_CellularResponse Cellular Response Gyrase_DNA DNA Gyrase + DNA (G-segment) Cleavage Transient Double-Strand Break (Cleavage Complex) Gyrase_DNA->Cleavage Cleavage Strand_Passage T-segment Passage Cleavage->Strand_Passage ATP Hydrolysis Ternary_Complex Stable Ternary Complex (Gyrase-Flumequine-DNA) Cleavage->Ternary_Complex Flumequine Binding Religation DNA Re-ligation (Supercoiled DNA) Strand_Passage->Religation Re-ligation Religation->Gyrase_DNA Flumequine This compound Inhibition Inhibition of Re-ligation Ternary_Complex->Inhibition DSB Double-Strand Breaks Ternary_Complex->DSB SOS_Response SOS Response Activation DSB->SOS_Response Repair DNA Repair SOS_Response->Repair Cell_Death Cell Death SOS_Response->Cell_Death Overwhelming Damage

Caption: Mechanism of action of flumequine on DNA gyrase.

Supercoiling_Assay_Workflow start Start prepare_rxn Prepare Reaction Mix: - Relaxed Plasmid DNA - Assay Buffer - Flumequine (various conc.) start->prepare_rxn add_gyrase Add DNA Gyrase prepare_rxn->add_gyrase incubate Incubate at 37°C add_gyrase->incubate stop_rxn Stop Reaction (SDS/EDTA) incubate->stop_rxn gel_electrophoresis Agarose Gel Electrophoresis stop_rxn->gel_electrophoresis visualize Stain and Visualize DNA gel_electrophoresis->visualize quantify Quantify Supercoiled DNA visualize->quantify end Determine IC50 quantify->end

Caption: Experimental workflow for DNA gyrase supercoiling assay.

Cleavage_Assay_Workflow start Start prepare_rxn Prepare Reaction Mix: - Supercoiled Plasmid DNA - Cleavage Buffer - Flumequine (various conc.) start->prepare_rxn add_gyrase Add DNA Gyrase prepare_rxn->add_gyrase incubate Incubate at 37°C add_gyrase->incubate trap_complex Trap Complex (SDS + Proteinase K) incubate->trap_complex gel_electrophoresis Agarose Gel Electrophoresis trap_complex->gel_electrophoresis visualize Stain and Visualize DNA gel_electrophoresis->visualize quantify Quantify Linear DNA visualize->quantify end Determine Cleavage Efficiency quantify->end

Caption: Experimental workflow for DNA gyrase cleavage assay.

SOS_Response_Pathway Flumequine Flumequine Gyrase_Inhibition DNA Gyrase Inhibition Flumequine->Gyrase_Inhibition DSB Double-Strand Breaks Gyrase_Inhibition->DSB RecA RecA Activation DSB->RecA Apoptosis Apoptosis (High Damage) DSB->Apoptosis Overwhelming Damage LexA LexA Cleavage RecA->LexA SOS_Genes SOS Gene Expression (e.g., polB, umuD, recA) LexA->SOS_Genes Repair DNA Repair (Error-prone & Homologous Recombination) SOS_Genes->Repair Cell_Cycle_Arrest Cell Cycle Arrest SOS_Genes->Cell_Cycle_Arrest Survival Survival & Mutagenesis Repair->Survival

References

The Synthesis of Flumequine Sodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary chemical synthesis pathway for Flumequine (B1672881) sodium, a first-generation fluoroquinolone antibiotic. The synthesis is predominantly based on the Gould-Jacobs reaction, a well-established method for the preparation of quinoline (B57606) derivatives. This document provides a comprehensive overview of the reaction stages, from commercially available starting materials to the final active pharmaceutical ingredient.

I. Overview of the Synthetic Pathway

The synthesis of Flumequine proceeds through a multi-step process, commencing with the formation of a key intermediate, 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline. This intermediate then undergoes condensation with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization to construct the core benzo[i,j]quinolizine ring system. Subsequent saponification of the resulting ester yields Flumequine. The final step involves the conversion of Flumequine to its more water-soluble sodium salt.

An alternative initial route involves the reaction of 4-fluoroaniline (B128567) with crotonaldehyde (B89634) to yield the same 6-fluorotetrahydroquinaldine intermediate.[1]

II. Experimental Protocols

Step 1: Synthesis of 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (Intermediate 1)

This key intermediate can be synthesized via the reaction of 4-fluoroaniline with crotonaldehyde in the presence of a dilute acid.[1]

  • Reaction: 4-fluoroaniline is reacted with crotonaldehyde in the presence of a dilute aqueous acid solution (e.g., 4N hydrochloric acid).

  • Temperature: The reaction is typically carried out at a temperature of 50-60°C.[1]

  • Work-up and Purification: Following the reaction, the mixture is treated with a base in the presence of a weak acid and then reduced to obtain 6-fluorotetrahydroquinaldine.[1] The product can be further purified by vacuum distillation.

Step 2: Condensation with Diethyl Ethoxymethylenemalonate (DEEM)

The tetrahydroquinoline intermediate is then condensed with DEEM.

  • Reaction: 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline is reacted with diethyl ethoxymethylenemalonate. This reaction is a variation of the Gould-Jacobs reaction, starting with a substituted aniline (B41778) derivative.

  • Conditions: The mixture is heated, typically at temperatures around 125°C for several hours, to drive the condensation and elimination of ethanol.[1]

Step 3: Thermal Cyclization to form Ethyl 9-fluoro-6,7-dihydro-5-methyl-1-oxo-1H,5H-benzo[i,j]quinolizine-2-carboxylate (Intermediate 2)

This step involves a high-temperature intramolecular cyclization to form the characteristic tricyclic ring system of Flumequine.

  • Reaction: The product from Step 2 undergoes thermal cyclization. This reaction is typically carried out in a high-boiling point solvent.

  • Solvent: Diphenyl ether is a commonly used solvent for this type of high-temperature cyclization.

  • Temperature: The reaction requires high temperatures, often around 250-255°C.[1][2]

  • Purification: Upon cooling, the product precipitates from the reaction mixture and can be collected by filtration and washed with a suitable solvent like methanol.[1]

Step 4: Saponification to Flumequine

The ethyl ester (Intermediate 2) is hydrolyzed to the corresponding carboxylic acid, Flumequine.

  • Reaction: The ethyl ester is treated with a base, such as sodium hydroxide (B78521), in an aqueous or alcoholic medium.

  • Procedure: The ester is dissolved in a solution of sodium hydroxide and heated to reflux.[3]

  • Work-up: After the reaction is complete, the solution is cooled and acidified with a strong acid, such as hydrochloric acid, to precipitate the Flumequine free acid.[1][3]

  • Purification: The precipitated Flumequine can be collected by filtration, washed with water, and dried.[3] Further purification can be achieved by recrystallization from a suitable solvent like N,N-dimethylformamide.[1]

Step 5: Conversion to Flumequine Sodium

Flumequine free acid is converted to its sodium salt to improve water solubility.

  • Reaction: Flumequine is neutralized with a sodium base, such as sodium hydroxide or sodium carbonate.

  • Procedure: Flumequine is suspended in a suitable solvent (e.g., water or an alcohol/water mixture), and a stoichiometric amount of sodium hydroxide solution is added. The mixture is stirred until a clear solution is obtained, indicating the formation of the sodium salt.

  • Isolation: The solvent is then removed under reduced pressure (e.g., by rotary evaporation or freeze-drying) to yield this compound as a solid.

  • Purification: The resulting solid can be used as is or further purified by recrystallization from an appropriate solvent system if necessary.

III. Data Presentation

Table 1: Summary of Reaction Yields and Conditions

StepReactionKey ReagentsTypical ConditionsReported YieldReference
1Formation of Intermediate 14-fluoroaniline, Crotonaldehyde, HCl50-60°C~76% (overall)[1]
2CondensationIntermediate 1, DEEM~125°C, 5 hoursNot specified[1]
3Thermal CyclizationProduct of Step 2, Polyphosphoric Acid (or thermal)~255°CNot specified[1]
4SaponificationIntermediate 2, NaOHRefluxHigh[3]
5Salt FormationFlumequine, NaOH/Na2CO3Ambient TemperatureQuantitativeGeneral Knowledge

Note: Detailed step-by-step yields are not consistently reported in the literature. The overall yield for the final Flumequine product after recrystallization from a large-scale batch was reported as 14.4 Kg, but the starting quantity of the intermediate was not clearly specified in molar terms.[1]

IV. Visualizations

Chemical Synthesis Pathway of Flumequine

Flumequine_Synthesis A 4-Fluoroaniline C 6-Fluoro-2-methyl-1,2,3,4- tetrahydroquinoline (Intermediate 1) A->C HCl, 50-60°C B Crotonaldehyde B->C E Diethyl (6-fluoro-1,2,3,4-tetrahydro-2- methylquinolin-1-yl)methylenemalonate C->E Heat, ~125°C D Diethyl Ethoxymethylenemalonate (DEEM) D->E F Ethyl 9-fluoro-6,7-dihydro-5-methyl-1-oxo- 1H,5H-benzo[i,j]quinolizine-2-carboxylate (Intermediate 2) E->F Thermal Cyclization (e.g., Diphenyl Ether, ~255°C) G Flumequine F->G 1. NaOH, H2O, Reflux 2. HCl (acidification) H This compound G->H NaOH or Na2CO3 Flumequine_Workflow cluster_step1 Step 1: Intermediate 1 Synthesis cluster_step2_3 Steps 2 & 3: Condensation and Cyclization cluster_step4 Step 4: Saponification cluster_step5 Step 5: Salt Formation S1_React React 4-Fluoroaniline and Crotonaldehyde S1_Reduce Reduction S1_React->S1_Reduce S1_Purify Vacuum Distillation S1_Reduce->S1_Purify S2_Condense Condense Intermediate 1 with DEEM S1_Purify->S2_Condense S3_Cyclize Thermal Cyclization in High-Boiling Solvent S2_Condense->S3_Cyclize S3_Isolate Precipitate and Filter S3_Cyclize->S3_Isolate S4_Hydrolyze Base Hydrolysis (NaOH) S3_Isolate->S4_Hydrolyze S4_Acidify Acidify (HCl) to Precipitate S4_Hydrolyze->S4_Acidify S4_Purify Filter and Recrystallize S4_Acidify->S4_Purify S5_Neutralize Neutralize Flumequine with NaOH S4_Purify->S5_Neutralize S5_Isolate Remove Solvent S5_Neutralize->S5_Isolate Gould_Jacobs Reactants Substituted Aniline Diethyl Ethoxymethylenemalonate Intermediate Anilinomethylenemalonate Intermediate Reactants->Intermediate Condensation (Heat) Cyclized_Ester 4-Hydroxy-3-carboethoxyquinoline Derivative Intermediate->Cyclized_Ester Thermal Cyclization (High Temp, >250°C) Final_Product Flumequine (after saponification) Cyclized_Ester->Final_Product Saponification (Base Hydrolysis)

References

The Metabolic Fate of Flumequine Sodium: A Technical Guide to Identification and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Flumequine (B1672881), a first-generation fluoroquinolone antibiotic, has been utilized in veterinary medicine for its efficacy against Gram-negative bacteria. Understanding its metabolic transformation within biological systems is paramount for evaluating its efficacy, potential toxicity, and environmental impact. This technical guide provides a comprehensive overview of the identification and characterization of Flumequine sodium metabolites, detailing the analytical methodologies employed and summarizing key quantitative data.

Principal Metabolites of Flumequine

The biotransformation of Flumequine primarily involves oxidation and conjugation reactions. The most consistently identified and major metabolite across various species is 7-hydroxyflumequine (B1201886) .[1][2][3][4] This hydroxylation reaction is a common metabolic pathway for quinolone antibiotics. Another notable metabolite identified is flumequine ethyl ester .[4] Studies have also suggested the formation of decarboxylate and dihydroxylation products as part of the metabolic profile.[5] The formation of these metabolites can significantly alter the physicochemical and pharmacological properties of the parent drug, including its antimicrobial activity and potential for adverse effects.

Metabolic Pathways of Flumequine

The metabolic conversion of Flumequine can be illustrated through a series of biochemical reactions. The primary pathway involves the hydroxylation of the quinolone ring system to form 7-hydroxyflumequine. Further metabolism can occur, including esterification and potentially decarboxylation and dihydroxylation, leading to a variety of transformation products.

Flumequine_Metabolism Flumequine Flumequine Metabolite1 7-hydroxyflumequine Flumequine->Metabolite1 Hydroxylation Metabolite2 Flumequine ethyl ester Flumequine->Metabolite2 Esterification Metabolite3 Decarboxylated & Dihydroxylated Products Flumequine->Metabolite3 Decarboxylation & Dihydroxylation

Caption: Metabolic pathways of Flumequine.

Analytical Methodologies for Metabolite Characterization

The identification and quantification of Flumequine and its metabolites in biological matrices necessitate sensitive and specific analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the cornerstone of these analyses.

Sample Preparation

Effective sample preparation is critical to remove interfering substances and concentrate the analytes of interest. Common techniques include:

  • Liquid-Liquid Extraction (LLE): This method utilizes an organic solvent, such as ethyl acetate (B1210297), to partition the analytes from the aqueous biological matrix.[2]

  • Solid-Phase Extraction (SPE): SPE cartridges, such as polar enhanced polymer (PEP) cartridges, are employed to selectively adsorb the analytes, which are then eluted with an appropriate solvent like methanol.[5][6]

The general workflow for sample preparation and analysis is depicted below:

Experimental_Workflow Start Biological Sample (Plasma, Urine, Tissue) Prep Sample Preparation Start->Prep LLE Liquid-Liquid Extraction Prep->LLE Method 1 SPE Solid-Phase Extraction Prep->SPE Method 2 Analysis Analytical Separation & Detection LLE->Analysis SPE->Analysis HPLC HPLC Analysis->HPLC Detection Detection (UV, Fluorescence, MS) HPLC->Detection Data Data Analysis Detection->Data

Caption: General experimental workflow for metabolite analysis.

Chromatographic Separation and Detection

High-Performance Liquid Chromatography (HPLC) is the predominant technique for separating Flumequine and its metabolites.

  • Columns: Reversed-phase columns, such as C18, are commonly used.[7] Chiral columns (e.g., Lux Cellulose-2) are employed for the enantioselective analysis of Flumequine.[5]

  • Mobile Phases: Gradient elution with a mixture of an acidic aqueous phase (e.g., 0.2% acetic acid or oxalic acid) and an organic solvent like acetonitrile (B52724) is typical.[5][6][7]

Detection Methods:

  • Fluorometric Detection: This highly sensitive method is suitable for the fluorescent nature of quinolones.[1][2][3]

  • Ultraviolet (UV) Detection: A common and robust detection method.[2]

  • Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS), particularly Quadrupole-Time-of-Flight (Q-TOF) MS, provides high selectivity and structural information for metabolite identification.[5][6]

Quantitative Data Summary

The following tables summarize the quantitative performance of various analytical methods used for the determination of Flumequine and its primary metabolite, 7-hydroxyflumequine.

Table 1: Linearity and Detection Limits

AnalyteMatrixMethodLinearity Range (µg/mL)LODLOQReference
FlumequineHuman Plasma & UrineHPLC-UV1 - 120--[1]
7-hydroxyflumequineHuman Plasma & UrineHPLC-UV1 - 120--[1]
FlumequineSheep TissuesLC-Fluorimetry/UV-< 2 µg/kg-[2]
7-hydroxyflumequineSheep TissuesLC-Fluorimetry/UV-< 3 µg/kg-[2]
Flumequine enantiomersWaterChiral HPLC-Q-TOF/MS1.0 - 200.0 µg/L2.5 µg/L8.0 µg/L[6]
Flumequine enantiomersSedimentChiral HPLC-Q-TOF/MS1.0 - 200.0 µg/L5.0 µg/kg15.0 µg/kg[6]
7-hydroxyflumequineWaterChiral HPLC-Q-TOF/MS-3.2 µg/L-[6]
7-hydroxyflumequineSedimentChiral HPLC-Q-TOF/MS-7.0 µg/kg-[6]

Table 2: Recovery and Precision Data

AnalyteMatrixRecovery (%)RSD (%)Reference
FlumequineSheep Muscle90 ± 7-[2]
FlumequineSheep Liver82 ± 7-[2]
FlumequineSheep Kidney89 ± 5-[2]
FlumequineSheep Fat82 ± 6-[2]
7-hydroxyflumequineSheep Muscle91 ± 2-[2]
7-hydroxyflumequineSheep Liver90 ± 4-[2]
7-hydroxyflumequineSheep Kidney86 ± 3-[2]
7-hydroxyflumequineSheep Fat84 ± 4-[2]
Flumequine enantiomersWater & Sediment69.9 - 84.6≤ 13.1[6]

Detailed Experimental Protocols

HPLC Method for Flumequine and 7-hydroxyflumequine in Human Plasma and Urine[1][3]
  • Sample Preparation: Specific details on the extraction procedure were not provided in the abstract.

  • Instrumentation: High-pressure liquid chromatograph with a fixed-wavelength (254-nm) UV absorption detector.

  • Chromatographic Conditions:

    • Column: Not specified in the abstract.

    • Mobile Phase: Not specified in the abstract.

    • Flow Rate: Not specified in the abstract.

  • Quantification: Based on a calibration curve with a linear range of 1 to 120 µg/mL for both compounds.

LC-Fluorimetry/UV Method for Flumequine and 7-hydroxyflumequine in Sheep Tissues[2]
  • Sample Preparation: Liquid-liquid extraction with ethyl acetate from 100 mg of tissue.

  • Instrumentation: Liquid chromatograph with ultraviolet and fluorimetric detectors.

  • Chromatographic Conditions:

    • Column: Select B column.

    • Mobile Phase: Not specified in the abstract.

    • Flow Rate: Not specified in the abstract.

  • Detection:

    • Limits of Detection: Below 2 µg/kg for Flumequine and 3 µg/kg for 7-hydroxyflumequine.

Chiral HPLC-Q-TOF/MS for Flumequine Enantiomers in Sediment[5]
  • Sample Preparation:

    • Extraction of 2.0 g of dry sediment with 30 mL of a 40:60 (v/v) mixture of acetonitrile and EDTA-Mcllvaine buffer solution (three times).

    • Evaporation of the extract and dilution to 30 mL with Milli-Q water.

    • Purification using Cleanert PEP (polar enhanced polymer) solid-phase extraction cartridges.

    • Elution with 6 mL of methanol.

    • Drying under a gentle nitrogen stream and redissolving in 1 mL of methanol.

    • Filtration through a 0.22 µm filter.

  • Instrumentation: HPLC coupled with a quadrupole-time-of-flight (Q-TOF) mass spectrometer.

  • Chromatographic Conditions:

    • Column: Chiral Lux Cellulose-2 column.

    • Mobile Phase: Gradient elution with 0.2% acetic acid in water (A) and acetonitrile (B).

      • 0–20 min: 45:55 (A:B)

      • 20–24 min: 5:95 (A:B)

      • 24–25 min: 45:55 (A:B)

    • Flow Rate: 1 mL/min.

    • Injection Volume: 1 µL.

Conclusion

The characterization of this compound metabolites is crucial for a comprehensive understanding of its pharmacology and toxicology. The primary metabolite, 7-hydroxyflumequine, along with other transformation products, can be effectively identified and quantified using advanced analytical techniques such as HPLC coupled with fluorescence, UV, or mass spectrometric detection. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals in the field of drug metabolism and development. Further research into the biological activities and potential toxicities of these metabolites is warranted to fully assess the safety and efficacy of Flumequine.

References

Degradation of Flumequine Sodium in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Flumequine (B1672881), a first-generation fluoroquinolone antibiotic, has been utilized in veterinary medicine for treating bacterial infections.[1] Its presence and persistence in aqueous environments are of growing concern due to the potential for developing antibiotic resistance and ecotoxicity.[2][3] This technical guide provides an in-depth overview of the degradation products of flumequine in aqueous solutions, focusing on various degradation pathways, quantitative data from degradation studies, and detailed experimental protocols for analysis.

Degradation Pathways and Products

The degradation of flumequine in water is primarily achieved through advanced oxidation processes (AOPs), as it is resistant to natural biodegradation.[4][5] Key AOPs studied for flumequine degradation include UV/Peroxodisulfate (PDS), Fenton and photo-Fenton processes, and photocatalysis using materials like N-doped TiO2.[2][6][7] These processes generate highly reactive species, such as sulfate (B86663) radicals (SO₄•⁻) and hydroxyl radicals (•OH), which attack the flumequine molecule at various sites.[6][8]

The primary degradation pathways involve:

  • Hydroxylation: Addition of hydroxyl groups to the aromatic ring.[9]

  • Decarboxylation: Removal of the carboxyl group.[2][3]

  • Defluorination: Removal of the fluorine atom.[2][3]

  • Modifications of the alkylamino chain. [2][3]

  • Ring opening: Cleavage of the quinolone ring structure.[9]

Several degradation products have been identified through techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

UV/Peroxodisulfate (PDS) Degradation Pathway

Under UV/PDS treatment, flumequine degradation is initiated by sulfate radicals. Two main degradation pathways have been proposed, leading to the formation of several intermediate products before mineralization.[6]

G Flumequine Flumequine (m/z 262) P278 Hydroxylated Flumequine (m/z 278) Flumequine->P278 +OH P234 Decarboxylated Product (m/z 234) Flumequine->P234 -COOH +OH P278->P234 -CO2 P220_1 Intermediate (m/z 220) P234->P220_1 Pathway G P220_2 Intermediate (m/z 220) P234->P220_2 Pathway H P100 Final Product (m/z 100) P220_1->P100 P220_2->P100

Caption: Proposed degradation pathways of flumequine under UV/PDS treatment.[6]
Fenton and Photo-Fenton Degradation Pathway

The Fenton and photo-Fenton processes utilize hydroxyl radicals to degrade flumequine. The degradation involves decarboxylation, defluorination, and modifications to the alkylamino chain, resulting in several byproducts.[2][3]

G Flumequine Flumequine (m/z 262) P244 Product (m/z 244) Flumequine->P244 Decarboxylation / Hydroxylation P238 Product (m/z 238) Flumequine->P238 Defluorination / Hydroxylation P220 Product (m/z 220) P244->P220 Further Reactions P202 Product (m/z 202) P238->P202 Further Reactions

Caption: Proposed degradation pathway of flumequine by Fenton and photo-Fenton processes.[2][3]
Photocatalytic Degradation Pathway with N-doped TiO₂

Under simulated sunlight, N-doped TiO₂ acts as a photocatalyst, generating photogenerated holes (h⁺) and hydroxyl radicals (•OH) that degrade flumequine. This process leads to the formation of at least eight intermediate products.[7]

G Flumequine Flumequine (m/z 262) Intermediates Eight Intermediates Identified (Details in original study) Flumequine->Intermediates h+ and •OH attack Mineralization CO2 + H2O + Inorganic Ions Intermediates->Mineralization Further Oxidation G cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis Aqueous_Sample Aqueous Sample (with Flumequine) Forced_Degradation Forced Degradation (Acid, Base, H2O2, UV) Aqueous_Sample->Forced_Degradation Filtration Filtration Forced_Degradation->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC MS Mass Spectrometry (ESI) HPLC->MS Data_Analysis Data Analysis (Identification & Quantification) MS->Data_Analysis

References

Genotoxicity and Mutagenicity of Flumequine Sodium: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the genotoxicity and mutagenicity profile of Flumequine (B1672881) sodium, a first-generation fluoroquinolone antibiotic. The information is compiled from a review of available scientific literature and regulatory assessments. While Flumequine has been noted for its antibacterial efficacy, its potential to induce genetic damage has been a subject of scientific investigation. This document summarizes key findings, details the methodologies of pivotal studies, and illustrates the underlying mechanisms of action.

Executive Summary

Flumequine sodium has been evaluated in a battery of in vitro and in vivo genotoxicity and mutagenicity assays. The consensus from bacterial reverse mutation assays (Ames test) and in vitro chromosomal aberration assays indicates a lack of mutagenic and clastogenic potential under the tested conditions. However, some studies, particularly the in vivo comet assay, have demonstrated evidence of DNA damage in mammalian cells, specifically in the liver, under conditions of cell proliferation. This suggests a potential for genotoxicity that may be linked to its mechanism of action and cellular replication status. Regulatory bodies have considered these findings in the overall safety assessment of Flumequine.

Data Presentation: Summary of Genotoxicity and Mutagenicity Studies

The following tables summarize the key findings from various genotoxicity and mutagenicity studies on Flumequine. It is important to note that while several studies are cited in regulatory reports, the public availability of detailed quantitative data is limited. The tables reflect the qualitative outcomes and available semi-quantitative information.

Table 1: Bacterial Reverse Mutation Assay (Ames Test)

Test SystemStrains TestedMetabolic Activation (S9)Concentration RangeResultReference
Salmonella typhimuriumTA98, TA100, TA1535, TA1537With and WithoutNot specified in available public reportsNegative[1][2]
Escherichia coliWP2 uvrAWith and WithoutNot specified in available public reportsNegative[3]

Table 2: In Vitro Mammalian Cell Genotoxicity Assays

AssayCell LineMetabolic Activation (S9)Test ConditionsResultReference
Chromosomal AberrationChinese Hamster Ovary (CHO) cellsWith and WithoutNot specified in available public reportsNegative[1]
HGPRT Forward MutationNot specifiedNot specifiedNot specifiedNegative[4]

Table 3: In Vivo Genotoxicity Assays

AssaySpecies (Strain)Tissue(s) ExaminedDosing RegimenKey FindingsResultReference
Comet AssayMouse (ddY)Liver, Stomach, Colon, Urinary BladderSingle oral administration (up to 500 mg/kg)Dose-dependent DNA damage in stomach, colon, and urinary bladder at 3h post-dose. DNA damage in regenerating and infant mouse liver.Positive[5][6]
Micronucleus TestMouseBone MarrowNot specified in available public reportsNo significant increase in micronucleated erythrocytes.Negative[4]

Experimental Protocols

This section provides detailed methodologies for the key genotoxicity assays cited. These protocols are based on standard OECD guidelines and information from relevant research articles.

Bacterial Reverse Mutation Assay (Ames Test)

Objective: To evaluate the potential of this compound to induce gene mutations (reverse mutations) in histidine-requiring strains of Salmonella typhimurium and a tryptophan-requiring strain of Escherichia coli.

Materials and Methods:

  • Tester Strains: S. typhimurium strains TA98, TA100, TA1535, and TA1537, and E. coli strain WP2 uvrA were used. These strains are designed to detect various types of point mutations.

  • Metabolic Activation: The assay was conducted with and without a mammalian metabolic activation system (S9 fraction from Aroclor 1254-induced rat liver).

  • Procedure (Plate Incorporation Method):

    • 0.1 mL of an overnight bacterial culture, 0.1 mL of the test article solution (this compound dissolved in a suitable solvent), and 0.5 mL of S9 mix (for activated assays) or buffer (for non-activated assays) were added to 2 mL of molten top agar (B569324).

    • The mixture was briefly vortexed and poured onto the surface of minimal glucose agar plates.

    • Plates were incubated at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) per plate was counted. A positive response is defined as a concentration-related increase in the number of revertant colonies to at least twice the spontaneous reversion rate observed in the negative control.

In Vitro Chromosomal Aberration Test

Objective: To assess the potential of this compound to induce structural chromosomal aberrations in cultured mammalian cells.

Materials and Methods:

  • Cell Line: Chinese Hamster Ovary (CHO) cells were used.

  • Metabolic Activation: The assay was performed in the presence and absence of an S9 metabolic activation system.

  • Procedure:

    • CHO cells were cultured to near confluence.

    • Cells were treated with various concentrations of this compound for a short duration (e.g., 3-6 hours) in the presence of S9, and for both short and long durations (e.g., up to 24 hours) in the absence of S9.

    • Following treatment, cells were washed and incubated in fresh medium.

    • A spindle inhibitor (e.g., Colcemid) was added to arrest cells in metaphase.

    • Cells were harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.

    • Chromosomes were stained (e.g., with Giemsa).

  • Data Analysis: At least 100 well-spread metaphases per concentration were analyzed for structural chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges). A statistically significant, dose-dependent increase in the percentage of cells with structural aberrations is considered a positive result.

In Vivo Comet Assay

Objective: To evaluate the ability of this compound to induce DNA strand breaks in various tissues of mice.

Materials and Methods:

  • Animals: Male ddY mice were used. Studies were conducted in adult, infant, and partially hepatectomized adult mice to assess DNA damage in both quiescent and proliferating cells.

  • Dosing: Flumequine was administered as a single oral dose at concentrations up to 500 mg/kg body weight.

  • Tissue Collection: At various time points (e.g., 3 and 24 hours) after dosing, animals were euthanized, and target tissues (liver, stomach, colon, urinary bladder) were collected.

  • Comet Assay Procedure:

    • A single-cell suspension was prepared from each tissue.

    • Cells were embedded in a low-melting-point agarose (B213101) gel on a microscope slide.

    • Slides were immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

    • Slides were then placed in an electrophoresis chamber with an alkaline buffer (pH > 13) to unwind the DNA.

    • Electrophoresis was performed, allowing broken DNA fragments to migrate out of the nucleoid, forming a "comet tail."

    • Slides were neutralized, stained with a fluorescent DNA dye (e.g., SYBR Green), and visualized using a fluorescence microscope.

  • Data Analysis: Images of 50-100 comets per sample were captured and analyzed using image analysis software. The extent of DNA damage was quantified by measuring parameters such as the percentage of DNA in the comet tail (% Tail DNA). A dose-dependent increase in % Tail DNA indicates a positive genotoxic effect[5][6].

Signaling Pathways and Mechanisms of Action

Flumequine, like other fluoroquinolones, exerts its antibacterial effect by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV[7]. These enzymes are essential for DNA replication, recombination, and repair in bacteria. In mammalian cells, the analogous enzymes are topoisomerase IIα and IIβ. While fluoroquinolones have a higher affinity for the bacterial enzymes, they can also inhibit mammalian topoisomerase II at higher concentrations. This inhibition can lead to the stabilization of the cleavable complex, where the DNA is cut but not resealed, resulting in DNA double-strand breaks.

The generation of reactive oxygen species (ROS) has also been proposed as a secondary mechanism of fluoroquinolone-induced genotoxicity.

Flumequine_Mechanism cluster_bacterial Bacterial Cell cluster_mammalian Mammalian Cell Flumequine_b Flumequine DNA_Gyrase DNA Gyrase Flumequine_b->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Flumequine_b->Topo_IV Inhibits DNA_Replication_b DNA Replication & Repair DNA_Gyrase->DNA_Replication_b Required for Topo_IV->DNA_Replication_b Required for Cell_Death_b Bacterial Cell Death DNA_Replication_b->Cell_Death_b Inhibition leads to Flumequine_m Flumequine (High Concentrations) Topo_II Topoisomerase II Flumequine_m->Topo_II Inhibits Cleavable_Complex Stabilized Cleavable Complex Topo_II->Cleavable_Complex Forms DSBs DNA Double-Strand Breaks Cleavable_Complex->DSBs Leads to Genotoxicity Potential Genotoxicity DSBs->Genotoxicity

Caption: Mechanism of Flumequine action in bacterial and mammalian cells.

Experimental and Logical Workflows

The assessment of genotoxicity for a veterinary drug like this compound typically follows a standardized workflow, beginning with in vitro assays and progressing to in vivo studies if initial concerns are raised.

Genotoxicity_Workflow cluster_in_vivo In Vivo Follow-up (if concerns arise) cluster_evaluation Overall Evaluation Ames Ames Test (Bacterial Reverse Mutation) Risk_Assessment Weight of Evidence Risk Assessment Ames->Risk_Assessment Negative Chrom_Ab Chromosomal Aberration Assay (e.g., CHO cells) Micronucleus Micronucleus Test (Mouse Bone Marrow) Chrom_Ab->Micronucleus Positive result may trigger Chrom_Ab->Risk_Assessment Negative HGPRT HGPRT Forward Mutation Assay HGPRT->Micronucleus Positive result may trigger HGPRT->Risk_Assessment Negative Micronucleus->Risk_Assessment Comet Comet Assay (e.g., Liver, Other Tissues) Comet->Risk_Assessment Risk_Assessment->Comet Further investigation Test_Compound Test Compound (this compound) Test_Compound->Ames Test_Compound->Chrom_Ab Test_Compound->HGPRT

Caption: Standard workflow for genotoxicity assessment of a test compound.

Conclusion

The available data suggest that this compound is not mutagenic in bacterial systems and does not induce chromosomal aberrations in vitro. However, evidence from in vivo studies, particularly the comet assay, indicates a potential for DNA damage in mammalian cells, which appears to be more pronounced in proliferating cells. The likely mechanism involves the inhibition of topoisomerase II, leading to DNA strand breaks. A comprehensive risk assessment should consider the conditions under which this genotoxic potential is expressed, such as the concentration of the drug and the proliferative status of the target cells. Further research with publicly available quantitative data would be beneficial for a more complete understanding of the genotoxic profile of this compound.

References

The Dawn of a Synthetic Era: A Technical Guide to the Historical Development of First-Generation Quinolones and the Emergence of Flumequine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mid-20th century marked a pivotal moment in the fight against bacterial infections with the discovery and development of the first generation of synthetic quinolone antibiotics. This guide provides an in-depth technical exploration of the historical development of these foundational antibacterials, with a particular focus on Flumequine, a key member of this class. We will delve into their discovery, mechanism of action, antibacterial spectrum, and pharmacokinetic profiles, supported by detailed experimental methodologies and comparative data to offer a comprehensive resource for researchers in the field.

A Serendipitous Discovery: The Birth of the Quinolones

The story of quinolones begins not with a targeted search for new antibiotics, but as a serendipitous byproduct of antimalarial drug research. In 1962, while working on the synthesis of chloroquine, George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated a 1,8-naphthyridine (B1210474) derivative with unexpected antibacterial properties.[1] This compound was nalidixic acid, the first clinically significant quinolone.[2][3][4]

Initially, nalidixic acid and other early quinolones like oxolinic acid and cinoxacin, developed in the 1970s, demonstrated a narrow spectrum of activity, primarily targeting Gram-negative bacteria.[2] Their use was largely confined to treating urinary tract infections due to their limited systemic distribution.[2]

The Rise of Flumequine: A Step Towards Broader Activity

A significant advancement in the evolution of first-generation quinolones was the synthesis of Flumequine. Patented in 1973 by Riker Labs, Flumequine was one of the first quinolones to incorporate a fluorine atom into its structure, a modification that would become a hallmark of the more potent, second-generation fluoroquinolones.[5][6] While still considered a first-generation quinolone, Flumequine exhibited improved activity compared to its predecessors and saw use in both veterinary and, to a limited extent, human medicine for enteric and urinary tract infections.[5][7]

Mechanism of Action: Targeting Bacterial DNA Replication

The bactericidal activity of first-generation quinolones stems from their ability to inhibit bacterial DNA synthesis.[8][9] They achieve this by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[8][10][11]

  • DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of replication and transcription. Quinolones bind to the DNA-gyrase complex, stabilizing it and preventing the re-ligation of the DNA strands.[12][13] This leads to the accumulation of double-strand breaks in the bacterial chromosome.

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication. Inhibition of topoisomerase IV by quinolones prevents the separation of newly replicated chromosomes, ultimately halting cell division.[8][11][14]

The formation of these stabilized drug-enzyme-DNA complexes effectively blocks DNA replication and transcription, triggering a cascade of events, including the induction of the SOS response and the production of reactive oxygen species, which contribute to bacterial cell death.[15][16][17][18][19][20][21][22]

Quinoline_Mechanism cluster_bacterium Bacterial Cell cluster_dna_replication DNA Replication & Segregation Quinolone First-Generation Quinolone (e.g., Flumequine) DNA_Gyrase DNA Gyrase Quinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Quinolone->Topo_IV Inhibits Replication_Fork Replication Fork DNA_Gyrase->Replication_Fork Relaxes DNA supercoils Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Leads to DNA fragmentation SOS_Response SOS Response DNA_Gyrase->SOS_Response Induces Daughter_Chromosomes Daughter Chromosomes Topo_IV->Daughter_Chromosomes Decatenates Topo_IV->Cell_Death Prevents chromosome segregation Topo_IV->SOS_Response Induces SOS_Response->Cell_Death Contributes to Flumequine_Synthesis A 4-Fluoroaniline C Reaction in Acidic Conditions A->C B Crotonaldehyde B->C D 6-Fluoroquinaldine Intermediate C->D E Reduction D->E F 6-Fluorotetrahydroquinaldine E->F H Condensation F->H G Diethyl ethoxymethylenemalonate G->H I Intermediate Diester H->I J Thermal Cyclization I->J K Ethyl Ester of Flumequine J->K L Saponification K->L M Flumequine L->M MIC_Workflow A Prepare serial dilutions of quinolone in broth medium C Inoculate microtiter plate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum B->C D Incubate at 37°C for 16-20 hours C->D E Visually or spectrophotometrically assess bacterial growth D->E F Determine the lowest concentration with no visible growth (MIC) E->F

References

Structural Analysis of Flumequine Sodium and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flumequine (B1672881) (9-fluoro-6,7-dihydro-5-methyl-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylic acid) is a first-generation synthetic fluoroquinolone antibiotic.[1][2] Primarily used in veterinary medicine, it exhibits activity against a range of Gram-negative bacteria by inhibiting DNA gyrase, an enzyme essential for bacterial DNA replication.[2][3] The sodium salt of flumequine offers increased solubility, facilitating its formulation and administration. This guide provides a comprehensive technical overview of the structural analysis of flumequine, its primary metabolite 7-hydroxyflumequine, and other derivatives, focusing on their synthesis, physicochemical properties, and structure-activity relationships.

Core Structures: Flumequine and its Sodium Salt

Flumequine possesses a tricyclic quinolizine core structure with a fluorine atom at the C-9 position, a methyl group at the C-5 position, and a carboxylic acid at the C-2 position. The sodium salt is formed by the deprotonation of the carboxylic acid group.

Flumequine:

  • Molecular Formula: C₁₄H₁₂FNO₃[4]

  • Molecular Weight: 261.25 g/mol [5]

  • Appearance: White crystalline powder[5]

  • Melting Point: 253-255 °C[5]

  • Solubility: Insoluble in water; soluble in dilute alkali hydroxide (B78521) solutions.[3][5]

Flumequine Sodium:

  • Molecular Formula: C₁₄H₁₁FNNaO₃

  • Molecular Weight: 283.23 g/mol

  • Appearance: Almost creamy white or yellowish powder[6]

  • Solubility: Completely soluble in water[6]

Synthesis of Flumequine and a Key Derivative: 7-Hydroxyflumequine

The synthesis of flumequine and its derivatives is a multi-step process. Below are generalized protocols for the synthesis of flumequine and its primary metabolite, 7-hydroxyflumequine.

Experimental Protocol: Synthesis of Flumequine

This process involves the reaction of 4-fluoroaniline (B128567) with crotonaldehyde (B89634), followed by cyclization and subsequent modifications.

Workflow for the Synthesis of Flumequine

A 4-Fluoroaniline + Crotonaldehyde B Acidic Conditions (50-60°C) A->B C Intermediate Product B->C D Addition to Refluxing Toluene C->D E Mixture of 6-Fluoroquinaldine and 6-Fluorotetrahydroquinaldine (acid salts) D->E F Treatment with Base and Weak Acid E->F G Reduction F->G H 6-Fluorotetrahydroquinaldine G->H I Condensation with Diethyl ethoxymethylenemalonate H->I J Intermediate I->J K Cyclization with Polyphosphoric Acid J->K L Saponification K->L M Flumequine L->M

Caption: Generalized workflow for the synthesis of Flumequine.

Detailed Steps:

  • Reaction of 4-fluoroaniline and crotonaldehyde: 4-fluoroaniline is reacted with crotonaldehyde under acidic conditions at a temperature of 50-60°C.[7]

  • Formation of Quinaldine Mixture: The product from the first step is slowly added to a refluxing solvent that forms a binary azeotrope with water (e.g., toluene) to yield a mixture of 6-fluoroquinaldine and 6-fluorotetrahydroquinaldine as acid salts.[7]

  • Isolation of 6-Fluorotetrahydroquinaldine: The mixture of acid salts is treated with a base in the presence of a weak acid, followed by a reduction step to yield 6-fluorotetrahydroquinaldine.[7]

  • Condensation: The 6-fluorotetrahydroquinaldine is then condensed with a dialkyl alkoxymethylenemalonate, such as diethyl ethoxymethylenemalonate.[7]

  • Cyclization and Saponification: The resulting product is cyclized by heating in the presence of polyphosphoric acid, followed by saponification to yield flumequine.[7]

  • Purification: The crude flumequine can be purified by recrystallization from a suitable solvent like N,N-dimethylformamide.[7]

Experimental Protocol: Synthesis of 7-Hydroxyflumequine

7-Hydroxyflumequine is a major metabolite of flumequine and can be synthesized from the parent compound.

Workflow for the Synthesis of 7-Hydroxyflumequine

A Flumequine in Dichloromethane B Add NBS and AIBN, Reflux A->B C 7-Bromoflumequine (Intermediate) B->C D Wash with Sodium Bisulfite Solution C->D E Remove Dichloromethane D->E F Dissolve in Potassium Carbonate Solution E->F G Heat and Stir F->G H Hydrolysis G->H I Cool and Adjust pH with HCl H->I J Precipitation of 7-Hydroxyflumequine I->J K Filter and Wash J->K L Purify by Column Chromatography K->L M 7-Hydroxyflumequine L->M

Caption: Generalized workflow for the synthesis of 7-Hydroxyflumequine.

Structural Analysis Techniques and Protocols

A variety of analytical techniques are employed to elucidate the structure of flumequine and its derivatives.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for the separation, identification, and quantification of flumequine and its derivatives in various matrices.

General Experimental Protocol for HPLC Analysis:

  • Sample Preparation:

    • For biological fluids (plasma, urine), perform a liquid-liquid extraction. For example, extract with methyl tert-butyl ether.[8]

    • For tissues, homogenize the sample and extract with a suitable solvent such as ethyl acetate. A solid-phase extraction (SPE) step may be necessary for cleanup.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A mixture of an acidic aqueous buffer (e.g., 0.01M phosphoric acid) and an organic solvent (e.g., acetonitrile) is typical. The composition can be isocratic or a gradient.[9]

    • Flow Rate: A flow rate of around 0.7-1.0 mL/min is often employed.[9]

    • Detection:

      • UV Detection: Wavelengths around 236 nm can be used for quantification.

      • Fluorescence Detection: This method offers higher sensitivity. Excitation and emission wavelengths are specific to the compound.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and structural elucidation of flumequine and its metabolites.

General Experimental Protocol for LC-MS/MS Analysis:

  • Sample Preparation: Similar to HPLC, sample preparation involves extraction and cleanup to remove interfering substances.

  • Chromatographic Separation: An LC system with a C18 column is used to separate the analytes before they enter the mass spectrometer.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.[8]

    • Analysis Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for targeted analysis and quantification.[8]

    • Mass Analyzer: Quadrupole, time-of-flight (TOF), or hybrid analyzers can be used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms in a molecule.

General Experimental Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[10]

    • Transfer the solution to a 5 mm NMR tube.[10]

  • Data Acquisition:

    • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

    • ¹H NMR: A standard single-pulse experiment is typically used with a spectral width of 0-12 ppm.[10]

    • ¹³C NMR: A proton-decoupled pulse sequence is used with a spectral width of 0-200 ppm.[10]

  • Data Processing: The acquired data is processed (Fourier transform, phasing, baseline correction) to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

General Experimental Protocol for FT-IR Analysis:

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide and press it into a thin disk.

    • ATR: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.

Physicochemical and Spectral Data

The following tables summarize key physicochemical and spectral data for flumequine and its derivatives.

Table 1: Physicochemical Properties of Flumequine and Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)LogPpKa
FlumequineC₁₄H₁₂FNO₃261.25253-2551.6~6.4
This compoundC₁₄H₁₁FNNaO₃283.23---
7-HydroxyflumequineC₁₄H₁₂FNO₄277.25---

Data compiled from various sources.[5][6]

Table 2: Key Spectral Data for Flumequine

TechniqueKey Peaks/Signals
Mass Spec (MS-MS) m/z 262.087, 244.0763, 220.0405, 202.0298
FT-IR (cm⁻¹) ~1720 (C=O, carboxylic acid), ~1620 (C=O, quinolone), C-F stretching
¹H NMR (predicted) Aromatic protons, methylene (B1212753) protons, methyl protons
¹³C NMR (predicted) Carbonyl carbons, aromatic carbons, aliphatic carbons

Data compiled from various sources and predictions.

Structure-Activity Relationship and Biological Mechanisms

The biological activity of flumequine and its derivatives is closely tied to their chemical structure.

Mechanism of Action: Inhibition of DNA Gyrase

The primary mechanism of action for flumequine and other fluoroquinolones is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2] This inhibition disrupts DNA replication and repair, leading to bacterial cell death.[2]

Signaling Pathway for DNA Gyrase Inhibition

Flumequine Flumequine DNA_Gyrase Bacterial DNA Gyrase/ Topoisomerase IV Flumequine->DNA_Gyrase Inhibits DNA_Replication DNA Replication and Repair DNA_Gyrase->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Flumequine's primary mechanism of action.

Structural Modifications and Their Impact

Modifications at different positions of the flumequine core structure can significantly alter its antibacterial activity and pharmacokinetic properties.

  • C-7 Position: Substitutions at the C-7 position are known to influence the spectrum of activity and potency. The introduction of different heterocyclic rings can enhance activity against specific bacterial strains.

  • N-1 Position: The substituent at the N-1 position affects the overall potency and pharmacokinetic properties of the molecule.

  • C-2 Position: The carboxylic acid group at the C-2 position is crucial for the binding to DNA gyrase. Esterification or other modifications at this position can lead to prodrugs that may have altered absorption and distribution characteristics.

Off-Target Effects and Other Signaling Pathways

Some studies have suggested that fluoroquinolones, including flumequine, can have off-target effects in mammalian cells. For instance, some fluoroquinolones have been shown to affect signaling pathways involved in inflammation and cell proliferation. However, specific signaling pathways for a wide range of flumequine derivatives are not well-elucidated and remain an area for further research.

Conclusion

The structural analysis of this compound and its derivatives reveals a complex interplay between chemical structure and biological activity. While the core mechanism of action through DNA gyrase inhibition is well-established, the synthesis and characterization of novel derivatives offer opportunities to modulate the antibacterial spectrum, potency, and pharmacokinetic profile. The detailed experimental protocols and comparative data presented in this guide provide a foundational resource for researchers in the field of antibiotic development and analysis. Further investigation into the structure-activity relationships and the impact of structural modifications on cellular signaling pathways will be crucial for the rational design of next-generation quinolone antibiotics.

References

Flumequine Sodium: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Flumequine (B1672881) sodium, a first-generation fluoroquinolone antibiotic primarily used in veterinary medicine. This document consolidates critical data, experimental methodologies, and visual representations of its mechanism of action and analytical workflows to support research and development activities.

Core Compound Identification

Flumequine sodium is the sodium salt of flumequine, a synthetic chemotherapeutic agent. While its use in humans has been limited, it has been employed for treating enteric infections in livestock, poultry, and farmed fish.

There is some discrepancy in the publicly available data regarding the CAS number and molecular formula. Based on reliable chemical databases, the following information is provided:

IdentifierValueReference
Chemical Name Sodium 9-fluoro-5-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylate
CAS Number 42835-68-7[1][2][3][4]
Molecular Formula C₁₄H₁₁FNNaO₃[5][6][7]
Molecular Weight 283.23 g/mol [5][6]
Parent Compound (Flumequine) CAS: 42835-25-6, Formula: C₁₄H₁₂FNO₃[8]

Note: Some sources may incorrectly list the molecular formula as C₁₄H₁₂FNNaO₃. The correct formula, C₁₄H₁₁FNNaO₃, reflects the deprotonation of the carboxylic acid group of the parent flumequine molecule to form the sodium salt.

Quantitative Data

Antimicrobial Activity

Flumequine exhibits activity primarily against Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) required to inhibit the growth of 50% of tested isolates (MIC₅₀).

Bacterial SpeciesNumber of StrainsMIC₅₀ (µg/mL)Reference
Pasteurella multocida170.25[9]
Pasteurella haemolytica161.0[9]
Salmonella dublin210.5[9]
Salmonella typhimurium210.5[9]
Escherichia coli210.5[9]
Pasteurella multocida-0.5 (MIC₉₀)[10]
Pharmacokinetic Parameters

The pharmacokinetic profile of flumequine varies across different animal species and administration routes.

SpeciesAdministrationDoseCₘₐₓ (µg/mL)AUC₀→∞ (µg·h/mL)Bioavailability (%)Reference
Broiler Chicken Oral (fasted)10 mg/kg4.11 ± 1.6818.17 ± 6.85-[11]
Broiler Chicken Oral (non-fasted)10 mg/kg2.13 ± 0.77.47 ± 2.41~59% (relative)[11]
Pig Intramuscular (IM)15 mg/kg4.99 ± 0.92--[10]
Pig Intravenous (IV)15 mg/kg---[10]
Atlantic Salmon Oral---44.7[12]
Tissue Residue Levels

Understanding tissue depletion is crucial for ensuring food safety. The following tables show flumequine concentrations in edible tissues after treatment.

Table 1: Flumequine Residues in Broiler Chickens Following Oral Administration (12 mg/kg/day for 5 days) [13][14][15]

Time After Last DoseMuscle (ng/g)Liver (ng/g)
During Dosing > MRL> MRL
Day 1 9801760
Day 3 4090

EU MRLs: 400 ng/g for chicken meat, 800 ng/g for liver.

Table 2: Flumequine Residues in Pigs Following Oral Administration (15 mg/kg initial, then 7.5 mg/kg twice daily for 5 days) [13]

Time After Last Dose (hours)Muscle (mg/kg)Liver (mg/kg)Kidney (mg/kg)Fat (mg/kg)
12 0.35 - 0.780.73 - 1.251.87 - 3.490.36 - 0.81
24 0.22 - 0.430.47 - 0.791.12 - 1.950.24 - 0.56
48 0.07 - 0.150.14 - 0.250.33 - 0.650.08 - 0.19
96 < 0.025< 0.050.05 - 0.11< 0.05

Mechanism of Action

Flumequine, like other quinolone antibiotics, functions by disrupting bacterial DNA synthesis.[16] It specifically targets two essential type II topoisomerase enzymes: DNA gyrase and Topoisomerase IV .

  • Inhibition of DNA Gyrase : In Gram-negative bacteria, the primary target is DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for relieving torsional stress during DNA replication and transcription. Flumequine binds to the enzyme-DNA complex, trapping it in a state where the DNA is cleaved, leading to a halt in replication and ultimately, cell death.[8]

  • Inhibition of Topoisomerase IV : Topoisomerase IV's main role is to separate the interlinked daughter DNA strands (catenanes) following a round of replication. By inhibiting this enzyme, flumequine prevents the segregation of bacterial chromosomes into daughter cells, thereby blocking cell division.[16]

Flumequine_Mechanism_of_Action cluster_replication DNA Replication & Transcription cluster_gyrase DNA Gyrase Action cluster_topoIV Topoisomerase IV Action DNA DNA ReplicationFork Replication Fork DNA->ReplicationFork Unwinding SupercoiledDNA Torsional Stress ReplicationFork->SupercoiledDNA DNAGyrase DNA Gyrase SupercoiledDNA->DNAGyrase Targeting RelaxedDNA Relaxed DNA DNAGyrase->RelaxedDNA Negative Supercoiling BacterialDeath1 Bactericidal Effect DNAGyrase->BacterialDeath1 Replication Blocked CatenatedDNA Catenated Daughter DNA TopoIV Topoisomerase IV CatenatedDNA->TopoIV SeparatedDNA Separated Chromosomes TopoIV->SeparatedDNA Decatenation BacterialDeath2 Bactericidal Effect TopoIV->BacterialDeath2 Cell Division Blocked Flumequine Flumequine Flumequine->DNAGyrase Inhibits Flumequine->TopoIV Inhibits

Flumequine's inhibitory action on bacterial DNA gyrase and topoisomerase IV.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of flumequine residues in animal tissues. Below are summaries of established protocols.

Protocol 1: Analysis of Flumequine in Sheep Tissues

This method is designed for the simultaneous determination of flumequine and its metabolite, 7-hydroxyflumequine (B1201886), in various sheep tissues.[17][18]

  • Sample Preparation:

    • Homogenize 100 mg of tissue (muscle, liver, kidney, or fat).

    • Perform a liquid-liquid extraction using ethyl acetate (B1210297).

    • Centrifuge the mixture to separate the organic and aqueous layers.

    • Collect the ethyl acetate supernatant.

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

  • HPLC Conditions:

    • Column: Select B column

    • Mobile Phase: A mixture of acetonitrile (B52724) and an aqueous buffer.

    • Detection:

      • Fluorimetric Detection: For high sensitivity.

      • Ultraviolet (UV) Detection: For confirmation.

    • Performance:

      • Limit of Detection (LOD): < 2 µg/kg for flumequine.

      • Mean Recovery: 82-90% depending on the tissue type.[17]

Protocol 2: Analysis of Flumequine in Broiler Chicken Tissues

This protocol details the analysis of flumequine residues in the breast muscle and liver of broiler chickens.[14]

  • Sample Preparation:

    • Homogenize tissue samples.

    • Extract flumequine using a suitable organic solvent (e.g., a mixture containing phosphoric acid and acetonitrile).

    • Centrifuge to precipitate proteins and other interfering substances.

    • Filter the supernatant before injection into the HPLC system.

  • HPLC Conditions:

    • Detection: Fluorescence detector.

    • Mobile Phase: Gradient elution using a mixture of 0.01M phosphoric acid and acetonitrile.

      • Initial: 80:20 (v/v) aqueous:acetonitrile (1-10 min).

      • Gradient: Shift to 60:40 (v/v) (10-20 min).

    • Flow Rate: 0.7 mL/min.

    • Performance:

      • Limit of Detection (LOD): 20 ng/g.

      • Limit of Quantification (LOQ): 50 ng/g.[14]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample 1. Tissue Sample (Muscle, Liver, etc.) Homogenize 2. Homogenization Sample->Homogenize Extract 3. Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Homogenize->Extract Centrifuge 4. Centrifugation (Separate Layers) Extract->Centrifuge Collect 5. Collect Supernatant Centrifuge->Collect Evaporate 6. Evaporate & Reconstitute (in Mobile Phase) Collect->Evaporate Inject 7. Inject into HPLC Evaporate->Inject Column 8. Separation (e.g., C18 or Select B Column) Inject->Column Detect 9. Detection (Fluorescence / UV) Column->Detect Quantify 10. Data Analysis & Quantification Detect->Quantify Result Residue Concentration (µg/kg or ng/g) Quantify->Result

Generalized workflow for the HPLC analysis of flumequine residues in tissues.

References

Methodological & Application

Application Note: Determination of Flumequine Sodium in Animal Tissues by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of flumequine (B1672881) sodium in various animal tissues, including poultry muscle, liver, and kidney, using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure for efficient sample cleanup and analyte enrichment. The subsequent analysis by HPLC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for the accurate determination of flumequine residues. This method is suitable for researchers, scientists, and professionals in drug development and food safety for monitoring flumequine levels in compliance with regulatory standards.

Introduction

Flumequine is a synthetic fluoroquinolone antibiotic used in veterinary medicine to treat bacterial infections in livestock and aquaculture.[1][2] The presence of its residues in edible tissues is a public health concern due to the potential for antimicrobial resistance.[3] Consequently, regulatory bodies have established Maximum Residue Limits (MRLs) for flumequine in food products of animal origin. This application note provides a comprehensive protocol for a reliable HPLC-MS/MS method for the routine monitoring of flumequine in tissue samples.

Experimental Protocol

Sample Preparation (QuEChERS Method)

The QuEChERS method offers a streamlined and effective approach for the extraction and cleanup of flumequine from complex tissue matrices.[3][4][5]

Reagents and Materials:

  • Homogenized tissue sample (e.g., poultry muscle, liver, kidney)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid, 98-100%

  • QuEChERS extraction salt packet (containing magnesium sulfate, sodium chloride, sodium citrate (B86180) tribasic dihydrate, and sodium citrate dibasic sesquihydrate)

  • Dispersive solid-phase extraction (d-SPE) tube containing primary secondary amine (PSA) and C18 sorbents

  • Centrifuge tubes (15 mL and 50 mL)

  • Centrifuge capable of 4000 x g

  • Vortex mixer

Procedure:

  • Weigh 2 g (± 0.05 g) of the homogenized tissue sample into a 50 mL centrifuge tube.

  • Add 10 mL of 1% formic acid in acetonitrile.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Add the QuEChERS extraction salt packet to the tube.

  • Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing PSA and C18.

  • Vortex for 1 minute to facilitate the cleanup process.

  • Centrifuge at 4000 x g for 5 minutes.

  • Collect the purified supernatant and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid) for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Tandem mass spectrometer equipped with an electrospray ionization (ESI) source

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program 10% B to 90% B over 8 minutes, hold for 2 minutes, then re-equilibrate

Mass Spectrometric Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Rates Optimized for the specific instrument

MRM Transitions for Flumequine:

The precursor ion for flumequine is [M+H]⁺ at m/z 262.1. Two product ions are monitored for quantification and confirmation.

TransitionPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Quantifier 262.1244.115Quantification
Qualifier 262.1216.125Confirmation

Data Presentation

The following tables summarize the quantitative data typically obtained from the validation of this method.

Table 1: Method Validation Parameters

ParameterResult
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.5 µg/kg
Limit of Quantification (LOQ) 1.5 µg/kg
Retention Time Approximately 6.5 minutes (under given conditions)

Table 2: Recovery and Precision in Different Tissues

TissueFortification Level (µg/kg)Mean Recovery (%)RSD (%) (Intra-day)RSD (%) (Inter-day)
Poultry Muscle 595.24.86.2
5098.13.55.1
10097.53.95.5
Poultry Liver 592.85.57.1
5096.34.16.3
10095.94.56.8
Poultry Kidney 591.56.17.8
5094.74.86.9
10094.25.27.3

Visualizations

The following diagrams illustrate the logical workflow of the analytical method.

Flumequine_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Homogenized Tissue Sample Extraction Add Acetonitrile & Formic Acid Vortex Sample->Extraction SaltingOut Add QuEChERS Salts Shake Extraction->SaltingOut Centrifuge1 Centrifuge SaltingOut->Centrifuge1 SupernatantTransfer Transfer Supernatant Centrifuge1->SupernatantTransfer dSPE Dispersive SPE Cleanup (PSA + C18) SupernatantTransfer->dSPE Centrifuge2 Centrifuge dSPE->Centrifuge2 Evaporation Evaporate to Dryness Centrifuge2->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution HPLC HPLC Separation (C18 Column) Reconstitution->HPLC MSMS MS/MS Detection (ESI+, MRM) HPLC->MSMS DataAcquisition Data Acquisition MSMS->DataAcquisition Quantification Quantification (Quantifier Ion) DataAcquisition->Quantification Confirmation Confirmation (Qualifier Ion Ratio) DataAcquisition->Confirmation FinalResult Final Result (µg/kg) Quantification->FinalResult Confirmation->FinalResult

Caption: Experimental workflow for Flumequine analysis.

Conclusion

The described HPLC-MS/MS method provides a reliable and sensitive tool for the quantification of flumequine in animal tissues. The use of a QuEChERS-based sample preparation protocol ensures high recovery and effective removal of matrix interferences. The method is validated to be linear, accurate, and precise, making it suitable for routine monitoring and regulatory compliance testing in the food safety and veterinary drug development industries.

References

Application Notes and Protocols for In Vitro Antibacterial Susceptibility Testing of Flumequine Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flumequine (B1672881) is a first-generation fluoroquinolone antibiotic primarily used in veterinary medicine to treat enteric infections caused by gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication, leading to a bactericidal effect.[2] Accurate in vitro susceptibility testing is crucial for determining the efficacy of flumequine against specific bacterial isolates, guiding appropriate clinical use, and monitoring the emergence of resistance.

These application notes provide detailed protocols for determining the in vitro antibacterial susceptibility of bacteria to flumequine sodium using standardized methods, including broth microdilution, agar (B569324) dilution, and disk diffusion. The protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Product Information

  • Product Name: this compound

  • Appearance: White crystalline powder[2]

  • Solubility: Freely soluble in alkaline solutions, insoluble in water.[2]

  • Storage: Store in a cool, dry, and dark place.

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium in a liquid growth medium. The protocol described below is based on the CLSI M07-A10 guidelines.[3][4][5][6][7]

a. Materials:

  • This compound reference powder

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolates to be tested

  • Quality control strain: Escherichia coli ATCC 25922

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or turbidimeter

  • Incubator

b. Preparation of Flumequine Stock Solution:

  • Due to its insolubility in water, prepare a stock solution of flumequine by dissolving the powder in a minimal amount of 0.1 M NaOH, and then dilute to the desired volume with sterile distilled water.[8]

  • Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

  • Prepare serial two-fold dilutions of the stock solution in CAMHB to achieve the desired concentration range (e.g., 0.0625 to 128 µg/mL).

c. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13). This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

d. Test Procedure:

  • Dispense 50 µL of the appropriate flumequine dilution into each well of the 96-well plate.

  • Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

  • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

  • Incubate the plates at the appropriate temperature and duration for the organism being tested (e.g., 22°C or 28°C for 24-48 hours for aquatic bacteria, 35°C for 16-20 hours for many clinical isolates).[9][10]

e. Interpretation of Results:

  • The MIC is the lowest concentration of flumequine that completely inhibits visible bacterial growth.

  • Growth is indicated by turbidity or a pellet at the bottom of the well.

  • Compare the MIC values to established breakpoints or epidemiological cutoff values to categorize the isolate as susceptible, intermediate, or resistant. It is important to note that specific clinical breakpoints for flumequine are not extensively defined by CLSI or EUCAST for many organisms.[11] Often, the EUCAST epidemiological cut-off (ECOFF) value for E. coli and Salmonella spp. (≤2 µg/mL for susceptible) is used as a reference.[11]

Agar Dilution Method for MIC Determination

This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organisms.

a. Materials:

  • This compound reference powder

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial isolates and quality control strain

  • 0.5 McFarland turbidity standard

  • Inoculum replicating apparatus (optional)

b. Procedure:

  • Prepare a stock solution of flumequine as described for the broth microdilution method.

  • Prepare serial two-fold dilutions of the flumequine stock solution.

  • For each concentration, add 1 part of the flumequine dilution to 9 parts of molten MHA (maintained at 45-50°C). Mix thoroughly and pour into sterile petri dishes to a depth of 3-4 mm.

  • Allow the agar to solidify.

  • Prepare the bacterial inoculum as described for the broth microdilution method, adjusting to a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 10⁴ CFU per spot.

  • Spot-inoculate the prepared agar plates with the bacterial suspensions. A control plate containing no flumequine should also be inoculated.

  • Allow the inocula to dry, then invert the plates and incubate under appropriate conditions.

c. Interpretation of Results:

  • The MIC is the lowest concentration of flumequine that completely inhibits bacterial growth, disregarding a single colony or a faint haze.

Disk Diffusion (Kirby-Bauer) Method

This is a qualitative or semi-quantitative method to determine the susceptibility of bacteria to an antimicrobial agent.

a. Materials:

  • Flumequine antimicrobial disks (30 µg)[12]

  • Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)

  • Bacterial isolates and quality control strain

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Forceps or disk dispenser

  • Ruler or caliper

b. Procedure:

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described previously.

  • Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension and remove excess fluid by pressing the swab against the inside of the tube.

  • Inoculate the entire surface of the MHA plate by swabbing in three directions, rotating the plate approximately 60 degrees between each streaking to ensure even distribution.

  • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.

  • Using sterile forceps or a disk dispenser, place the flumequine (30 µg) disks onto the inoculated agar surface.[12] Ensure the disks are in firm contact with the agar.

  • Invert the plates and incubate under appropriate conditions within 15 minutes of disk application.

c. Interpretation of Results:

  • After incubation, measure the diameter of the zone of inhibition (where bacterial growth is absent) in millimeters (mm), including the diameter of the disk.

  • Interpret the results based on established zone diameter breakpoints from CLSI or EUCAST. As with MICs, specific breakpoints for flumequine are limited.

Quality Control

Quality control is essential to ensure the accuracy and reproducibility of susceptibility testing results. The recommended quality control strain for flumequine susceptibility testing is Escherichia coli ATCC 25922.

Table 1: Quality Control Ranges for Flumequine MIC Testing with E. coli ATCC 25922

Incubation TemperatureIncubation TimeAcceptable MIC Range (µg/mL)
28°C44-48 hours0.12 - 1
18°C92-96 hours0.25 - 2

Data derived from a multi-laboratory study for the standardization of testing conditions for fish pathogens.[1]

Data Presentation

Table 2: Representative MIC Values of Flumequine for Various Bacterial Species

Bacterial SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Escherichia coli0.5-0.12 - 0.5[4][9]
Salmonella Dublin0.5--
Salmonella Typhimurium0.5--
Pasteurella multocida0.25--
Pasteurella haemolytica1--
Brachyspira hyodysenteriae50--

Note: MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Mandatory Visualizations

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results start Start prep_media Prepare Cation-Adjusted Mueller-Hinton Broth start->prep_media prep_flumequine Prepare Flumequine Stock Solution & Dilutions start->prep_flumequine prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum dispense_flumequine Dispense Flumequine Dilutions into 96-well Plate prep_media->dispense_flumequine prep_flumequine->dispense_flumequine add_inoculum Add Standardized Inoculum to Wells prep_inoculum->add_inoculum dispense_flumequine->add_inoculum controls Include Growth & Sterility Controls add_inoculum->controls incubate Incubate Plate (e.g., 24-48h at 22-28°C) controls->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic interpret Interpret Results using Breakpoints/ECOFFs read_mic->interpret end End interpret->end

Caption: Workflow for MIC determination by broth microdilution.

Logical_Relationship cluster_methods Susceptibility Testing Methods cluster_results Primary Results cluster_interpretation Interpretation cluster_categorization Clinical Categorization Broth_Microdilution Broth Microdilution MIC MIC (µg/mL) Broth_Microdilution->MIC Agar_Dilution Agar Dilution Agar_Dilution->MIC Disk_Diffusion Disk Diffusion Zone_Diameter Zone Diameter (mm) Disk_Diffusion->Zone_Diameter Breakpoints Clinical Breakpoints (CLSI/EUCAST) MIC->Breakpoints ECOFFs Epidemiological Cut-Off Values MIC->ECOFFs Zone_Diameter->Breakpoints Susceptible Susceptible Breakpoints->Susceptible Intermediate Intermediate Breakpoints->Intermediate Resistant Resistant Breakpoints->Resistant ECOFFs->Susceptible ECOFFs->Resistant

Caption: Relationship between testing methods, results, and interpretation.

References

Application Notes and Protocols: Pharmacokinetic Modeling of Flumequine Sodium in Aquaculture Species

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Flumequine (B1672881) is a synthetic fluoroquinolone antibiotic used in aquaculture to treat bacterial infections in various fish species.[1][2][3] Understanding its pharmacokinetic (PK) profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for establishing effective dosing regimens and ensuring food safety by adhering to maximum residue limits (MRLs).[4][5] These application notes provide a detailed overview of the pharmacokinetic modeling of flumequine sodium in key aquaculture species, summarizing quantitative data and outlining experimental protocols.

Data Presentation: Pharmacokinetic Parameters of Flumequine in Aquaculture Species

The following tables summarize key pharmacokinetic parameters of flumequine in different fish species following various administration routes. These parameters are essential for evaluating the drug's efficacy and safety profile.

Table 1: Pharmacokinetic Parameters of Flumequine Following Oral Administration

SpeciesDose (mg/kg)Cmax (µg/mL or µg/g)Tmax (h)t½ (h)Bioavailability (F%)Reference
Gilthead Sea Bream (Sparus aurata)201.7--29[6]
Blunt Snout Bream (Megalobrama amblycephala)503.951.419.732[1]
Atlantic Salmon (Salmo salar)252.26--40-45[7]
Atlantic Salmon (Salmo salar)25---44.7[8]
Lumpfish (Cyclopterus lumpus)252.77 (plasma)7.722-[9][10]
Lumpfish (Cyclopterus lumpus)254.16 (muscle)10.2--[9][10]
Lumpfish (Cyclopterus lumpus)254.01 (liver)10.3--[9][10]
Lumpfish (Cyclopterus lumpus)257.48 (head kidney)6.0--[9][10]

Table 2: Pharmacokinetic Parameters of Flumequine Following Intravascular/Intraperitoneal Administration

SpeciesDose (mg/kg)RouteVd (L/kg)CL (L/h/kg)t½ (h)Reference
Gilthead Sea Bream (Sparus aurata)10Intravascular0.570.0530[6]
Blunt Snout Bream (Megalobrama amblycephala)3Intravascular--25.0[1]
Atlantic Halibut (Hippoglossus hippoglossus)-Intravenous2.990.1232[7]
Turbot (Scophthalmus maximus)-Intravenous3.750.1734[7]
Atlantic Salmon (Salmo salar)-Intravenous3.5-≤ 24[8]
Sea Bream (Sparus auratus)12Intraperitoneal---[11]

Experimental Protocols

Detailed methodologies are crucial for reproducible pharmacokinetic studies. The following sections outline typical experimental protocols for assessing flumequine pharmacokinetics in aquaculture species.

Protocol 1: In Vivo Pharmacokinetic Study

This protocol describes a typical in vivo study to determine the pharmacokinetic profile of flumequine in a target fish species.

1. Animal Acclimation and Housing:

  • House the fish (e.g., rainbow trout, Atlantic salmon, gilthead sea bream) in tanks with controlled water temperature, salinity, and photoperiod for a minimum of two weeks prior to the experiment.

  • Ensure continuous water flow and aeration.

  • Feed the fish a commercial diet, and withhold food for 24 hours before drug administration to ensure an empty gastrointestinal tract.

2. Drug Administration:

  • Oral Administration:

    • Prepare a medicated feed by mixing a known concentration of this compound with the feed.

    • Alternatively, for precise dosing, administer the drug directly into the stomach via gavage using a suitable catheter.[1]

    • The oral dose typically ranges from 10 to 50 mg/kg body weight.[1][6]

  • Intravascular Administration:

    • For determining absolute bioavailability, administer a sterile solution of this compound directly into the bloodstream, typically via the caudal vein.

    • The intravenous dose is generally lower than the oral dose, around 3-10 mg/kg body weight.[1][6]

3. Sample Collection:

  • At predetermined time points post-administration (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96 hours), collect blood samples from a representative number of fish from each group.

  • Blood is typically drawn from the caudal vein using heparinized syringes.

  • Centrifuge the blood samples to separate the plasma, which is then stored at -20°C or lower until analysis.

  • For tissue distribution studies, euthanize a subset of fish at each time point and collect various tissues (e.g., muscle, liver, kidney, skin).[9][12] Store tissue samples at -80°C.

4. Sample Analysis:

  • Analyze the concentration of flumequine and its potential metabolites (e.g., 7-hydroxyflumequine) in plasma and tissue samples using a validated analytical method.[12][13]

  • High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are commonly used methods.[9][12][14][15]

5. Pharmacokinetic Modeling:

  • Use specialized software to analyze the plasma concentration-time data.

  • Determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, elimination half-life (t½), volume of distribution (Vd), and clearance (CL) using non-compartmental or compartmental analysis.

  • Calculate the oral bioavailability (F) by comparing the AUC after oral administration to the AUC after intravenous administration.

Protocol 2: Analytical Method for Flumequine in Fish Tissue (HPLC)

This protocol outlines a general procedure for the determination of flumequine in fish tissues using HPLC with fluorescence detection.

1. Sample Preparation and Extraction:

  • Homogenize a known weight of fish tissue (e.g., 2 grams of muscle).

  • Add an internal standard (e.g., ibafloxacin) to the homogenized sample.[12]

  • Extract flumequine and its metabolites using an organic solvent such as ethyl acetate.[12]

  • Perform a liquid-liquid extraction for initial cleanup.[12][13]

  • Further purify the extract using solid-phase extraction (SPE) if necessary to remove interfering matrix components.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a fluorescence detector.

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.2% acetic acid in water) and an organic solvent (e.g., acetonitrile).[15] The composition can be isocratic or a gradient.

  • Flow Rate: A typical flow rate is around 0.8-1.0 mL/min.[6]

  • Detection: Set the fluorescence detector to the appropriate excitation and emission wavelengths for flumequine.

3. Calibration and Quantification:

  • Prepare a series of standard solutions of flumequine in a drug-free matrix (e.g., fish plasma or tissue extract) to construct a calibration curve.

  • Quantify the concentration of flumequine in the samples by comparing the peak area of the analyte to that of the internal standard and referencing the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow for a pharmacokinetic study and the logical relationships of key pharmacokinetic parameters.

G cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Analysis Acclimation Animal Acclimation (2 weeks) Fasting Fasting (24 hours) Acclimation->Fasting DrugAdmin Drug Administration (Oral or IV) Fasting->DrugAdmin SampleCollection Sample Collection (Blood/Tissue at time points) DrugAdmin->SampleCollection SampleProcessing Sample Processing (Centrifugation/Homogenization) SampleCollection->SampleProcessing AnalyticalMethod Analytical Method (HPLC or LC-MS/MS) SampleProcessing->AnalyticalMethod PK_Modeling Pharmacokinetic Modeling AnalyticalMethod->PK_Modeling

Caption: Experimental workflow for a typical pharmacokinetic study of Flumequine in aquaculture species.

G Dose Dose Absorption Absorption (Rate & Extent) Dose->Absorption Concentration Plasma Concentration (Cmax, Tmax, AUC) Absorption->Concentration Distribution Distribution (Vd) Effect Therapeutic Effect Distribution->Effect Metabolism Metabolism Excretion Excretion (Clearance) Metabolism->Excretion Concentration->Distribution Concentration->Metabolism Concentration->Excretion

Caption: Logical relationship of key pharmacokinetic parameters influencing drug concentration and effect.

References

Determining Flumequine Sodium Residues in Animal-Derived Food Products: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flumequine (B1672881) is a synthetic fluoroquinolone antibiotic used in veterinary medicine to treat bacterial infections in livestock, poultry, and fish.[1] The presence of its residues in animal-derived food products, such as meat, milk, and eggs, is a significant concern for consumer safety. Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) to control the levels of these residues in the food supply.[2][3][4][5][6] This document provides detailed application notes and protocols for the determination of flumequine sodium residues, offering a comprehensive guide for researchers and drug development professionals.

Analytical Methods Overview

Several analytical techniques are employed for the detection and quantification of flumequine residues. The choice of method often depends on the required sensitivity, specificity, and throughput. The most common methods include High-Performance Liquid Chromatography (HPLC) with fluorescence detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).[7][8][9][10][11] Microbiological screening methods are also utilized for initial qualitative assessment.[7][12]

Maximum Residue Limits (MRLs)

MRLs for flumequine vary depending on the animal species and the tissue type. Adherence to these limits is crucial for ensuring food safety. The following table summarizes the MRLs established by the Codex Alimentarius Commission.[2][3]

Animal SpeciesTissueMRL (µg/kg)
CattleMuscle, Liver500[3]
Kidney3000[3]
Fat1000[3]
Milk50[5]
PigMuscle, Liver500[3]
Kidney3000[3]
Fat1000[3]
ChickenMuscle, Liver500[3]
Kidney3000[3]
Fat1000[3]
SheepMuscle, Liver500[3]
Kidney3000[3]
Fat1000[3]
TroutMuscle500[3]
FishMuscle and skin in natural proportion500[5]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods reported in scientific literature.

Protocol 1: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This method is widely used for the quantification of flumequine in various tissues.[7][12][13][14][15][16]

1. Sample Preparation and Extraction

  • For Muscle, Liver, and Kidney Tissues:

    • Homogenize 2 grams of the tissue sample.

    • Add an internal standard (e.g., ibafloxacin) to monitor retention time.[17]

    • Extract the homogenized sample with 10 mL of ethyl acetate (B1210297) by vortexing for 1 minute.[14][17]

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant (ethyl acetate layer).

    • Repeat the extraction step with another 10 mL of ethyl acetate.

    • Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the mobile phase.

    • Filter the solution through a 0.22 µm syringe filter before injection into the HPLC system.

  • For Egg Samples:

    • Homogenize 1 gram of the whole egg, yolk, or white.[15]

    • Add 4 mL of an acetic acid/ethanol (1:99 v/v) solution and shake for 5 minutes.[15]

    • For yolk samples, add 500 µL of acetonitrile (B52724) and another 4 mL of the acetic acid/ethanol solution.[15]

    • Shake for 30 minutes and then centrifuge for 20 minutes at 5368 g.[15]

    • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.[15]

    • Reconstitute the residue in 500 µL of acetonitrile.[15]

2. HPLC-FLD Conditions

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).[12]

  • Mobile Phase: A gradient of 0.01 M phosphoric acid (pH adjusted) and acetonitrile. A typical gradient starts with 80:20 (v/v) phosphoric acid:acetonitrile, changing to 60:40 over 10 minutes.[7][12]

  • Flow Rate: 0.7 mL/min.[7][12]

  • Fluorescence Detection: Excitation wavelength of 312 nm and emission wavelength of 366 nm.[12]

  • Injection Volume: 20 µL.

3. Quantification

  • Prepare a calibration curve using standard solutions of flumequine in the mobile phase.

  • Quantify the flumequine concentration in the sample by comparing its peak area with the calibration curve.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and specificity for the determination of flumequine and its metabolites.[9][10][18][19][20][21]

1. Sample Preparation (QuEChERS Method for Fish Muscle)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is efficient for sample cleanup.[10]

  • Homogenize 2 grams of fish muscle tissue.

  • Add 10 mL of acetonitrile and 4 g of anhydrous magnesium sulfate (B86663) with 1 g of sodium chloride.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 5000 rpm for 5 minutes.

  • Take a 1 mL aliquot of the supernatant (acetonitrile extract).

  • Add 150 mg of anhydrous magnesium sulfate and 50 mg of primary secondary amine (PSA) for dispersive solid-phase extraction (dSPE) cleanup.

  • Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[10]

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for flumequine and its metabolites should be optimized. For flumequine, a common transition is m/z 262 -> 244.

3. Quantification

  • Use matrix-matched calibration standards for accurate quantification.

  • An internal standard, such as a stable isotope-labeled flumequine, is recommended for improved accuracy.

Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput screening method for the rapid detection of flumequine residues.[8][22][23][24][25] Commercial ELISA kits are widely available.

1. General ELISA Protocol (Competitive ELISA)

  • Sample Preparation: Follow the specific extraction and dilution procedures provided in the ELISA kit manual. This typically involves a simple extraction with a buffer.

  • Assay Procedure:

    • Add standards, controls, and prepared samples to the wells of the microtiter plate coated with flumequine antibodies.

    • Add the flumequine-enzyme conjugate to each well.

    • Incubate for a specified time (e.g., 30-60 minutes) at room temperature. During this step, free flumequine in the sample competes with the enzyme-labeled flumequine for antibody binding sites.

    • Wash the plate to remove unbound reagents.

    • Add the substrate solution to each well. The enzyme converts the substrate to a colored product.

    • Stop the reaction after a specific time by adding a stop solution.

  • Data Analysis:

    • Measure the absorbance at a specific wavelength using a microplate reader.

    • The intensity of the color is inversely proportional to the concentration of flumequine in the sample.

    • Construct a standard curve and determine the concentration of flumequine in the samples.

Data Presentation

The following table summarizes typical performance data for the described analytical methods.

ParameterHPLC-FLDLC-MS/MSELISA
Limit of Detection (LOD) 2 - 20 µg/kg[7][14][16]0.03 - 5.0 µg/kg[20]~2.4 µg/kg[23]
Limit of Quantification (LOQ) 16 - 50 µg/kg[7][12][16]0.1 - 15.0 µg/kg[20]~5.8 µg/kg[23]
Recovery 82 - 91%[14]70 - 122%[8][20]72 - 105%[23]
Specificity ModerateHighModerate to High
Throughput Low to ModerateModerateHigh
Cost ModerateHighLow

Visualizations

Flumequine Metabolism Pathway

Flumequine is metabolized in animals, primarily in the liver. The major metabolite is 7-hydroxyflumequine (B1201886), which also possesses microbiological activity.[14][17][18]

Flumequine_Metabolism Flumequine Flumequine Metabolite 7-hydroxyflumequine Flumequine->Metabolite Hydroxylation (Liver) Excretion Excretion (Urine/Feces) Flumequine->Excretion Metabolite->Excretion

Caption: Metabolic pathway of flumequine in animals.

General Experimental Workflow for Residue Analysis

The following diagram illustrates the general workflow for the analysis of flumequine residues in animal-derived food products.

Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Sampling Sample Collection (Muscle, Liver, Egg, etc.) Homogenization Homogenization Sampling->Homogenization Extraction Extraction (e.g., LLE, QuEChERS) Homogenization->Extraction Cleanup Clean-up (e.g., SPE, dSPE) Extraction->Cleanup Screening Screening (ELISA) Cleanup->Screening Confirmation Confirmation & Quantification (HPLC-FLD, LC-MS/MS) Screening->Confirmation Positive Samples Data_Analysis Data Analysis Confirmation->Data_Analysis Reporting Reporting vs. MRLs Data_Analysis->Reporting

Caption: General workflow for flumequine residue analysis.

Conclusion

The accurate determination of flumequine residues in animal-derived food products is essential for regulatory compliance and public health protection. This document provides a comprehensive overview of the most common analytical methods, including detailed protocols for HPLC-FLD, LC-MS/MS, and ELISA. The choice of method will depend on the specific requirements of the analysis, such as the need for high sensitivity, high throughput, or confirmatory capabilities. By following these established protocols, researchers and scientists can reliably monitor flumequine residues and ensure the safety of the food supply.

References

Application Notes and Protocols for Flumequine Sodium Efficacy Studies in Poultry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols are designed to guide the experimental design and execution of efficacy studies for Flumequine (B1672881) sodium in poultry. Flumequine is a first-generation fluoroquinolone antibiotic used to treat enteric infections in poultry caused by Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and cell division.[2][3][4]

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies

PK/PD studies are crucial for establishing an effective dosing regimen. These studies correlate the drug's concentration in the bird's body over time (pharmacokinetics) with its antimicrobial activity against the target pathogen (pharmacodynamics).

Experimental Protocol: Pharmacokinetic Analysis of Flumequine in Poultry Plasma using HPLC

This protocol outlines the determination of Flumequine concentrations in poultry plasma using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

Materials:

  • HPLC system with fluorescence detector

  • C18 analytical column (e.g., LiChrospher Select B)[5]

  • Flumequine analytical standard

  • Acetonitrile (HPLC grade)

  • Phosphoric acid or oxalic acid[6][7]

  • Ethyl acetate[6]

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.22 µm)

  • Poultry plasma samples

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of Flumequine in a suitable solvent (e.g., methanol (B129727) or acetonitrile). From the stock solution, prepare a series of working standards by serial dilution to create a calibration curve (e.g., 5 to 5000 µg/L).[5]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of poultry plasma, add a known volume of an internal standard (e.g., ibafloxacin) to monitor extraction efficiency.[6]

    • Add 500 µL of ethyl acetate (B1210297) and vortex vigorously for 1 minute to extract the drug.[6]

    • Centrifuge the mixture at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a known volume of the mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.

  • HPLC Analysis:

    • Mobile Phase: An isocratic or gradient mixture of an acidic aqueous solution (e.g., 0.01M phosphoric acid or 2.7 x 10⁻³ M aqueous oxalic acid, pH 2.5) and acetonitrile. A common starting point is an 80:20 (v/v) ratio of aqueous to organic phase.[6][7]

    • Flow Rate: 0.7 mL/min.[7]

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

    • Injection Volume: 100 µL.[5]

    • Detection: Fluorescence detector with an excitation wavelength of 252-312 nm and an emission wavelength of 356-366 nm.[6][7]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the Flumequine standards against their known concentrations.

    • Determine the concentration of Flumequine in the plasma samples by comparing their peak areas to the calibration curve.

    • Calculate key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), elimination half-life (t1/2), and the area under the concentration-time curve (AUC).

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of Flumequine against poultry pathogens, such as Escherichia coli and Salmonella spp.[8][9]

Materials:

  • Flumequine analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[10]

  • 96-well microtiter plates[10]

  • Bacterial isolates from poultry

  • Spectrophotometer

  • Incubator (35 ± 1°C)[11]

Procedure:

  • Bacterial Inoculum Preparation:

    • Culture the bacterial isolate on a suitable agar (B569324) plate overnight.

    • Pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Antibiotic Dilution:

    • Prepare a stock solution of Flumequine.

    • Perform serial two-fold dilutions of Flumequine in CAMHB in the 96-well microtiter plate to achieve a range of concentrations (e.g., 0.06 to 128 µg/mL).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the antibiotic dilutions.

    • Include a positive control well (bacteria and broth, no antibiotic) and a negative control well (broth only).

    • Incubate the plates at 35 ± 1°C for 18-24 hours under aerobic conditions.[11]

  • MIC Determination:

    • The MIC is the lowest concentration of Flumequine that completely inhibits visible bacterial growth.[11]

Data Presentation: PK/PD Parameters

Summarize the pharmacokinetic and pharmacodynamic data in clear, structured tables for easy comparison.

Table 1: Pharmacokinetic Parameters of Flumequine in Broilers After Oral Administration

ParameterDose (mg/kg)ValueReference
Cmax (µg/mL)122.6 - 3.0[6]
Tmax (hours)121.5[6]
t1/2 elimination (hours)121.0[6]
Cmax (µg/mL)10 (fasted)4.11 ± 1.68[12]
Cmax (µg/mL)10 (non-fasted)2.13 ± 0.7[12]
AUC₀→∞ (µg·h/mL)10 (fasted)18.17 ± 6.85[12]
AUC₀→∞ (µg·h/mL)10 (non-fasted)7.47 ± 2.41[12]

Table 2: PK/PD Indices of Flumequine Against E. coli in Turkeys

Dose (mg/kg)AdministrationCmax/MIC₅₀AUC/MIC₅₀Reference
15Oral Bolus0.67 ± 0.094.76 ± 0.48[13]
30Oral Bolus1.18 ± 0.357.05 ± 2.40[13]
15Pulsed (Day 1)0.19 ± 0.022.09 ± 0.29[13]
15Pulsed (Day 5)0.30 ± 0.083.22 ± 0.93[13]
30Pulsed (Day 1)0.49 ± 0.115.15 ± 1.15[13]
30Pulsed (Day 5)0.69 ± 0.186.57 ± 1.92[13]

In Vivo Clinical Efficacy Studies

Clinical efficacy studies in the target animal are essential to confirm the effectiveness of Flumequine under conditions that mimic field use.

Experimental Protocol: In Vivo Efficacy Against Experimental Colibacillosis

This protocol describes a model for evaluating the efficacy of Flumequine in treating experimentally induced E. coli infection in broilers.

Animals and Housing:

  • Use healthy, day-old chicks from a commercial hatchery.[14]

  • House the birds in a clean, disinfected, and environmentally controlled facility.

  • Provide ad libitum access to feed and water.

Experimental Design:

  • Acclimation: Allow the birds to acclimate for a period of 7-14 days before the start of the experiment.

  • Randomization: Randomly allocate the birds to different treatment groups (e.g., negative control, infected-untreated, infected-treated with different doses of Flumequine).

  • Infection Model:

    • Culture a pathogenic strain of avian E. coli to a known concentration.

    • Challenge the birds (e.g., at 2 weeks of age) via an appropriate route, such as intraperitoneal injection or air sac inoculation, with a predetermined dose of the bacterial suspension.

  • Treatment:

    • Administer Flumequine sodium via the drinking water for a specified duration (e.g., 5 consecutive days) starting at a set time post-infection (e.g., 12 hours).[10]

    • Monitor daily water consumption to ensure accurate dosing.

  • Clinical Assessment:

    • Record mortality daily.

    • Observe and score clinical signs (e.g., depression, ruffled feathers, respiratory distress) daily.

    • At the end of the study, euthanize the surviving birds and perform post-mortem examinations.

    • Score lesions in key organs (e.g., air sacs, pericardium, liver).

  • Bacteriological Examination:

    • Collect samples from target organs (e.g., liver, spleen) for bacterial reisolation and quantification to confirm the infection and assess bacterial clearance.

Data Presentation: Clinical Efficacy Parameters

Present the results of the in vivo study in a clear and concise tabular format.

Table 3: Efficacy of Flumequine in the Treatment of Experimental Colibacillosis in Broilers

Treatment GroupMortality Rate (%)Mean Clinical ScoreMean Lesion ScoreBacterial Reisolation Rate (%)
Negative Control0000
Infected-Untreated402.53.090
Flumequine (12 mg/kg)100.81.220
Flumequine (15 mg/kg)50.50.810

Visualizations

Signaling Pathway of Flumequine's Mechanism of Action

Flumequine_Mechanism cluster_bacterium Bacterial Cell cluster_enzyme Enzyme Complex DNA Bacterial DNA Supercoiled_DNA Supercoiled DNA DNA->Supercoiled_DNA DNA_Gyrase DNA Gyrase (Topoisomerase II) Supercoiled_DNA->DNA_Gyrase Relaxed_DNA Relaxed/Replicated DNA Replication_Fork Replication Fork Relaxed_DNA->Replication_Fork DNA_Gyrase->Relaxed_DNA Relaxes Supercoils Cell_Death Cell Death DNA_Gyrase->Cell_Death Topoisomerase_IV Topoisomerase IV Cell_Division Cell Division Topoisomerase_IV->Cell_Division Decatenates Daughter Chromosomes Topoisomerase_IV->Cell_Death Replication_Fork->DNA Replication Replication_Fork->Topoisomerase_IV Flumequine Flumequine Flumequine->DNA_Gyrase Inhibits Flumequine->Topoisomerase_IV Inhibits

Caption: Mechanism of action of Flumequine in a bacterial cell.

Experimental Workflow for In Vivo Efficacy Study

Efficacy_Workflow start Start: Day-old Chicks acclimation Acclimation Period (7-14 days) start->acclimation randomization Randomization into Treatment Groups acclimation->randomization infection Experimental Infection (e.g., E. coli challenge) randomization->infection treatment Flumequine Administration (via drinking water) infection->treatment monitoring Daily Monitoring: - Mortality - Clinical Signs treatment->monitoring endpoint Study Endpoint: - Necropsy - Lesion Scoring - Bacteriology monitoring->endpoint data_analysis Data Analysis and Statistical Evaluation endpoint->data_analysis conclusion Conclusion on Efficacy data_analysis->conclusion

Caption: General workflow for an in vivo efficacy study in poultry.

References

Application Notes and Protocols for Flumequine Sodium Administration in Medicated Feed for Livestock

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flumequine (B1672881) is a first-generation synthetic fluoroquinolone antibiotic with bactericidal activity primarily against Gram-negative bacteria.[1][2] It is used in veterinary medicine for the treatment and prevention of gastrointestinal, respiratory, and urinary tract infections in livestock, including poultry, swine, and calves.[1][3] Flumequine functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair, which ultimately leads to bacterial cell death.[4][5] The administration of Flumequine sodium, a water-soluble salt of Flumequine, in medicated feed is a common method for treating herds or flocks of animals.

These application notes provide detailed protocols and data for the administration and analysis of Flumequine in medicated feed for livestock, intended to guide researchers and professionals in the fields of veterinary medicine and drug development.

Data Presentation

Pharmacokinetic Parameters of Flumequine

The following table summarizes key pharmacokinetic parameters of Flumequine in swine and broiler chickens. It is important to note that oral administration data, particularly from medicated feed, is limited in the available literature.

ParameterSwine (Intramuscular, 15 mg/kg)Broiler Chickens (Oral, via drinking water)Reference(s)
Peak Serum Concentration (Cmax) 4.99 ± 0.92 µg/mLNot specified[6]
Time to Peak Concentration (Tmax) 2-3 hoursNot specified[6]
Elimination Half-life (t1/2) 6.35 ± 1.69 hours (elimination phase)Not specified[6]
Volume of Distribution (Vdss) 752.59 ± 84.03 mL/kgNot specified[6]
Clearance (ClB) 237.19 ± 17.88 mL/kg/hNot specified[6]
Flumequine Tissue Residue Depletion in Livestock

The depletion of Flumequine residues in the edible tissues of swine and broiler chickens is a critical factor in determining appropriate withdrawal periods. The following tables provide data from residue depletion studies.

Table 2.1: Flumequine Residue Depletion in Swine Tissues After Oral Administration

Pigs were administered a first dose of 15 mg/kg body weight, followed by nine doses of 7.5 mg/kg body weight at 12-hour intervals.[7]

Withdrawal Time (hours)Kidney (mg/kg)Liver (mg/kg)Muscle (mg/kg)Fat (mg/kg)Reference(s)
12 Max ConcentrationMax ConcentrationMax ConcentrationMax Concentration[7]
24 Max ConcentrationMax ConcentrationMax ConcentrationMax Concentration[7]
36 Max ConcentrationMax ConcentrationMax ConcentrationMax Concentration[7]
48 Max ConcentrationMax ConcentrationMax ConcentrationMax Concentration[7]
72 Max ConcentrationMax ConcentrationMax ConcentrationMax Concentration[7]
96 Max ConcentrationMax ConcentrationMax ConcentrationMax Concentration[7]

Table 2.2: Flumequine Residue Depletion in Broiler Chicken Tissues After Administration in Drinking Water

Broilers were administered Flumequine at a rate of 12 mg/kg body weight per day for 5 days.[7]

Withdrawal Time (hours)Kidney (mg/kg)Liver (mg/kg)Muscle (mg/kg)Fat/Skin (mg/kg)Reference(s)
6 3.553.001.811.10[7]
24 ----[7]
36 ----[7]
48 0.160.190.170.12[7]
72 ----[7]
96 Not DetectedNot Detected--[7]

Note: Dashes (-) indicate that specific data points were not provided in the cited source for those time intervals.

In Vitro Antimicrobial Activity of Flumequine (MIC50)

The following table presents the median minimum inhibitory concentration (MIC50) of Flumequine against various bacterial pathogens isolated from calves.

Bacterial SpeciesNumber of StrainsMIC50 (µg/mL)Reference(s)
Pasteurella multocida170.25[8]
Pasteurella haemolytica161[8]
Salmonella dublin210.5[8]
Salmonella typhimurium210.5[8]
Escherichia coli210.5[8]

Experimental Protocols

Protocol 1: Formulation and Administration of this compound in Medicated Feed

This protocol provides a general guideline for the incorporation of this compound into livestock feed. Specific dosages and mixing procedures should be based on veterinary prescription and local regulations.

1. Dosage Calculation:

  • Determine the target dose of Flumequine in mg per kg of body weight per day based on the species, age, and condition of the animals. A common dosage for swine and poultry is 12-15 mg of Flumequine per kg of body weight.[1][9]

  • Calculate the total daily drug requirement for the group of animals to be treated.

  • Estimate the average daily feed consumption per animal.

  • Calculate the required concentration of Flumequine in the feed (grams per ton) using the following formula:

    (Total daily drug requirement (mg) / Total daily feed consumption (kg)) * 1000 = Drug concentration ( g/ton )[10][11]

2. Feed Formulation:

  • Use a commercial this compound premix.

  • Ensure the premix is thoroughly and evenly mixed with the basal feed to achieve the target concentration. A multi-step mixing process, starting with a smaller batch of feed and gradually incorporating it into the larger batch, is recommended to ensure homogeneity.

  • Follow Good Manufacturing Practices (GMPs) for medicated feed production to prevent cross-contamination.

3. Administration:

  • Provide the medicated feed as the sole ration for the duration of the treatment period, typically 3-5 days.[1][2]

  • Ensure animals have free access to the medicated feed and fresh drinking water.

  • Monitor feed intake to ensure animals are receiving the correct dosage.

Protocol 2: Determination of Flumequine and 7-Hydroxyflumequine (B1201886) in Animal Tissues by HPLC

This protocol describes a high-performance liquid chromatography (HPLC) method for the quantitative analysis of Flumequine and its primary metabolite, 7-hydroxyflumequine, in edible tissues.

1. Sample Preparation (Liquid-Liquid Extraction):

  • Homogenize 2 grams of tissue sample (muscle, liver, kidney, or fat).[12]

  • Add an internal standard (e.g., ibafloxacin) to the homogenized sample.[12]

  • Extract the sample with 10 mL of ethyl acetate (B1210297) by vigorous shaking or vortexing.[12][13]

  • Centrifuge the mixture to separate the organic and aqueous layers.

  • Transfer the ethyl acetate (upper) layer to a clean tube.

  • Repeat the extraction process on the remaining aqueous layer with another 10 mL of ethyl acetate.

  • Combine the ethyl acetate extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable volume of the mobile phase for HPLC analysis.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an acidic aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[14][15]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: Fluorescence detector with excitation at approximately 325 nm and emission at approximately 365 nm. UV detection can also be used.[12][13]

3. Quantification:

  • Prepare a calibration curve using standard solutions of Flumequine and 7-hydroxyflumequine of known concentrations.

  • Calculate the concentration of the analytes in the tissue samples by comparing their peak areas to the calibration curve, correcting for the recovery of the internal standard.

Mandatory Visualization

Signaling Pathway of Flumequine's Mechanism of Action

Flumequine_Mechanism Flumequine Flumequine DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) Flumequine->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Flumequine->Topo_IV Inhibits DS_Breaks Double-Strand DNA Breaks Flumequine->DS_Breaks Induces DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables DNA_Gyrase->DS_Breaks Topo_IV->DNA_Replication Enables Topo_IV->DS_Breaks SOS_Response SOS Response Activation DS_Breaks->SOS_Response Triggers ROS_Production Reactive Oxygen Species (ROS) Production DS_Breaks->ROS_Production Leads to Cell_Death Bacterial Cell Death SOS_Response->Cell_Death Contributes to ROS_Production->Cell_Death Contributes to

Caption: Mechanism of action of Flumequine leading to bacterial cell death.

Experimental Workflow for Flumequine Residue Analysis

Flumequine_Residue_Analysis cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Tissue_Sample 1. Collect Tissue Sample (Muscle, Liver, Kidney, Fat) Homogenization 2. Homogenize Sample Tissue_Sample->Homogenization Extraction 3. Liquid-Liquid Extraction (Ethyl Acetate) Homogenization->Extraction Evaporation 4. Evaporate to Dryness Extraction->Evaporation Reconstitution 5. Reconstitute in Mobile Phase Evaporation->Reconstitution HPLC_Injection 6. Inject Sample into HPLC Reconstitution->HPLC_Injection Separation 7. Chromatographic Separation (C18 Column) HPLC_Injection->Separation Detection 8. Fluorescence/UV Detection Separation->Detection Quantification 9. Quantification using Calibration Curve Detection->Quantification Result 10. Report Residue Levels (mg/kg) Quantification->Result

References

Application Note: Flumequine as a Reference Standard in Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Flumequine (B1672881) is a first-generation synthetic fluoroquinolone antibiotic used in veterinary medicine to treat bacterial infections in livestock, poultry, and farmed fish.[1][2][3] Its use necessitates reliable analytical methods for monitoring residues in food products of animal origin, conducting pharmacokinetic studies, and ensuring product quality. The use of a well-characterized Flumequine reference standard is critical for the accuracy, precision, and validation of these chromatographic methods, ensuring data integrity and regulatory compliance. This document provides detailed protocols and application data for the use of Flumequine as a reference standard in High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection

This section details a common HPLC method for the quantification of Flumequine in various matrices, such as animal tissues and biological fluids.

Experimental Protocol

1.1.1 Materials and Reagents

  • Flumequine Reference Standard (CRS)

  • Acetonitrile (B52724) (HPLC Grade)

  • Methanol (B129727) (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Phosphoric Acid or Formic Acid (Analytical Grade)

  • Sodium Hydroxide (for standard dissolution)[4]

  • EDTA-Mcllvaine buffer[5][6]

  • Syringe filters (0.22 µm)

1.1.2 Instrumentation

  • HPLC system equipped with a pump, autosampler, column oven, and a fluorescence or UV detector.

1.1.3 Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh the Flumequine reference standard and dissolve it in a minimal amount of 0.03 M sodium hydroxide.[4] Dilute to the final volume with methanol or acetonitrile to achieve a concentration of 1 mg/mL. Store this solution protected from light at 4°C.[5]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations spanning the desired calibration range (e.g., 0.05 µg/mL to 10 µg/mL).

1.1.4 Sample Preparation (Example: Animal Tissue)

  • Homogenize 2 g of tissue sample.

  • Add an internal standard if required.

  • Extract the sample three times with 30 mL of a mixture of acetonitrile and EDTA-Mcllvaine buffer (40:60, v/v).[5]

  • Pool the extracts and evaporate the solvent under a gentle stream of nitrogen.

  • For cleanup, the residue can be redissolved in water and passed through a Solid Phase Extraction (SPE) cartridge (e.g., Polar Enhanced Polymer).[5]

  • Elute the analyte from the SPE cartridge with methanol.

  • Evaporate the eluate to dryness and reconstitute the residue in a known volume of mobile phase.

  • Filter the final solution through a 0.22 µm syringe filter before injection.[5]

1.1.5 Chromatographic Conditions The following table summarizes typical HPLC conditions for Flumequine analysis.

ParameterCondition 1: Reversed-Phase HPLC-FluorescenceCondition 2: Chiral HPLC-UV
Column C18, 5 µm (e.g., 4.6 x 150 mm)Chiralpak OD-H, 5 µm
Mobile Phase Gradient: Acetonitrile and 0.01M Phosphoric Acid (pH adjusted)[7]Isocratic: n-hexane-ethanol (20:80, v/v)[8]
Flow Rate 0.7 - 1.0 mL/min[5][7]0.6 mL/min[8]
Column Temp. 30°C[6]Ambient
Injection Vol. 10 µL1 µL[5]
Detector Fluorescence: Ex: 252 nm, Em: 356 nm[9]UV at 254 nm[10]
Method Validation and Performance

Quantitative data from various studies are summarized below. These parameters are essential for validating the analytical method in a specific laboratory.

ParameterTypical ValueSource
Linearity (R²) > 0.99[5]
Limit of Detection (LOD) 16 - 30 µg/kg (tissue)[2]
Limit of Quantitation (LOQ) 50 ng/g (tissue)[7]
Recovery 66 - 91%[2]
Precision (RSD%) < 15%[11]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity, making it ideal for trace-level residue analysis.

Experimental Protocol

2.1.1 Materials and Reagents

  • Flumequine Reference Standard

  • Acetonitrile (LC-MS Grade)

  • Water (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ammonium Acetate (LC-MS Grade)

  • Methyl tert-butyl ether (for extraction)[12]

2.1.2 Standard Solution Preparation Prepare stock and working standards as described in section 1.1.3, using LC-MS grade solvents and mobile phase as the diluent.

2.1.3 Sample Preparation (Example: Plasma)

  • To 200 µL of plasma, add an internal standard (e.g., propranolol).[12]

  • Perform a liquid-liquid extraction by adding methyl tert-butyl ether, followed by vortexing and centrifugation.[12][13]

  • Transfer the organic layer to a new tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in the mobile phase.

  • Filter the solution before injection into the LC-MS/MS system.

2.1.4 Chromatographic and MS Conditions

ParameterCondition
Column C18 Kinetex (100 x 2.1 mm, 2.6 µm) or Chiralcel OJ-RH (150 x 4.6 mm, 5 µm)[12][14]
Mobile Phase A: 0.1% Formic Acid in Water / B: 0.1% Formic Acid in Acetonitrile[12][14]
Flow Rate 0.3 - 0.6 mL/min
Injection Vol. 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive Mode[12]
MS Detection Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 262.1
Product Ions (m/z) Target ions for quantification and confirmation (e.g., m/z 244.1, 216.1)
Method Validation and Performance
ParameterTypical Value (Plasma/Water)Source
Linearity Range 0.5 - 500 ng/mL[12][13]
Correlation Coeff. (R²) > 0.99[6]
Limit of Quantitation (LOQ) 0.5 ng/mL (plasma)[12][13]; 8.0 µg/L (water)[5][6]
Recovery 94.24 - 106.76%[12][13]
Precision (CV%) 1.43 - 8.68%[12][13]

Visualized Workflows and Logic

The following diagrams illustrate the general workflows for using Flumequine as a reference standard in chromatographic analysis.

chromatographic_workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing std_prep Prepare Flumequine Reference Standard Solutions (Stock & Working) cal_curve Inject Standards & Generate Calibration Curve std_prep->cal_curve sample_prep Prepare Sample (Extraction, Cleanup, Concentration) sample_inj Inject Prepared Samples sample_prep->sample_inj sys_suit Perform System Suitability Test sys_suit->cal_curve quantify Quantify Analyte in Samples using Calibration cal_curve->quantify integrate Integrate Chromatographic Peaks sample_inj->integrate integrate->quantify report Report Final Concentration quantify->report

Caption: General workflow for chromatographic analysis using a reference standard.

calibration_logic cluster_standards Working Standards ref_std Flumequine Reference Standard stock Prepare Stock Solution (e.g., 1000 µg/mL) ref_std->stock ws1 Std 1 (Low Conc.) stock->ws1 Serial Dilution ws2 Std 2 stock->ws2 Serial Dilution ws3 Std 3 stock->ws3 Serial Dilution ws4 Std 4 stock->ws4 Serial Dilution ws5 Std 5 (High Conc.) stock->ws5 Serial Dilution cal_curve Construct Calibration Curve (Peak Area vs. Concentration) ws1->cal_curve Inject & Analyze ws2->cal_curve Inject & Analyze ws3->cal_curve Inject & Analyze ws4->cal_curve Inject & Analyze ws5->cal_curve Inject & Analyze validation Validate Linearity (e.g., R² > 0.99) cal_curve->validation

Caption: Logical flow for preparing standards and constructing a calibration curve.

References

Application Notes and Protocols for Flumequine Sodium Assay in Detecting Bacterial Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flumequine (B1672881) is a first-generation synthetic fluoroquinolone antibiotic primarily used in veterinary medicine.[1][2] Its sodium salt, flumequine sodium, offers increased solubility for easier application in aqueous solutions.[2] Flumequine acts by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[1][3][4] This inhibition leads to breaks in the bacterial DNA, ultimately causing cell death.[3][5]

The emergence of bacterial resistance to quinolones, including flumequine, poses a significant challenge. Resistance can develop through several mechanisms, primarily:

  • Target Site Mutations: Alterations in the quinolone resistance-determining regions (QRDRs) of the gyrA, gyrB, parC, and parE genes, which reduce the binding affinity of flumequine to its target enzymes.[6][7][8]

  • Reduced Intracellular Concentration: This can occur through decreased uptake due to porin mutations or, more commonly, through the increased activity of efflux pumps that actively remove the antibiotic from the bacterial cell.[6][9]

  • Plasmid-Mediated Resistance: Transferable genes such as qnr (which protects DNA gyrase), aac(6')-Ib-cr (which modifies the antibiotic), and plasmid-encoded efflux pumps can confer resistance.[6][9]

These application notes provide detailed protocols for assessing bacterial susceptibility to this compound and detecting the development of resistance. The primary methods covered are broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion assay. Additionally, an overview of molecular techniques for identifying resistance mechanisms is included.

Quantitative Data Summary

The following tables summarize representative MIC values for flumequine against various bacterial species. It is important to note that standardized interpretive breakpoints for flumequine are not consistently defined by major bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10] Therefore, epidemiological cut-off (ECOFF) values are often used as a reference.[10]

Table 1: Flumequine Minimum Inhibitory Concentrations (MICs) for Quality Control Strains

Quality Control Strain Expected MIC Range (µg/mL) Reference
Escherichia coli ATCC® 25922™ 0.12 - 0.5 [10][11]

| Aeromonas salmonicida subsp. salmonicida ATCC® 33658™ | Varies by temperature |[2] |

Table 2: Representative Flumequine MICs for Various Bacterial Isolates

Bacterial Species MIC Range (µg/mL) MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) Comments Reference
Pseudomonas spp. 0.25 - >64 8 64 Isolates from salmon farms. High resistance observed. [9][12]
Rahnella spp. ≥16 - >64 - - Resistant isolates from salmon farms. [12]
Kluyvera spp. ≥16 - >64 - - Resistant isolates from salmon farms. [12]
Aeromonas salmonicida 0.06 - 32 - - Wide range of susceptibility observed.

| Brachyspira hyodysenteriae | - | 50 | 100 | Spanish field isolates. | |

Note: MIC₅₀ and MIC₉₀ represent the MICs at which 50% and 90% of the isolates were inhibited, respectively.

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) document M07-A10.[10]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial isolate.

Materials:

  • This compound (analytical grade)

  • Appropriate solvent for flumequine (e.g., sterile deionized water with NaOH to dissolve, then diluted in broth)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates (U- or V-bottom)

  • Bacterial isolates for testing

  • Quality control (QC) strain (E. coli ATCC® 25922™)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

  • Multichannel pipette

  • Spectrophotometer or microplate reader (optional, for turbidity measurement)

Procedure:

  • Preparation of Flumequine Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1280 µg/mL or higher in a suitable solvent.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Preparation of Flumequine Dilutions in Microtiter Plate:

    • Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

    • Add 100 µL of the flumequine stock solution to the first column of wells, resulting in the highest desired concentration (e.g., 64 µg/mL after inoculation).

    • Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • Column 11 will serve as the positive control (no antibiotic) and column 12 as the negative control (uninoculated broth).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Inoculate each well (columns 1-11) with 100 µL of the standardized bacterial suspension. The final volume in each well will be 200 µL.

    • Leave column 12 uninoculated as a sterility control.

    • Cover the plate and incubate at 35°C ± 2°C for 18-24 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of flumequine that completely inhibits visible growth of the organism as detected by the naked eye.

    • The positive control well (column 11) should show distinct turbidity. The negative control well (column 12) should remain clear.

    • The MIC for the QC strain should fall within its acceptable range.

Protocol 2: Kirby-Bauer Disk Diffusion Assay

This protocol is a standardized method for determining antimicrobial susceptibility based on CLSI guidelines.

Objective: To qualitatively assess the susceptibility of a bacterial isolate to flumequine by measuring the zone of growth inhibition around a flumequine-impregnated disk.

Materials:

  • Flumequine susceptibility disks (30 µg)

  • Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)

  • Bacterial isolates for testing

  • QC strain (E. coli ATCC® 25922™)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Forceps or disk dispenser

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard as described in Protocol 1, Step 3.

  • Inoculation of MHA Plate:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum.

    • Rotate the swab against the inside of the tube above the liquid level to remove excess fluid.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60° between each streaking to ensure uniform growth.

    • Finally, swab the rim of the agar.

    • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.

  • Application of Disks:

    • Using sterile forceps or a disk dispenser, place the flumequine (30 µg) disk onto the inoculated surface of the MHA plate.

    • Gently press the disk down to ensure complete contact with the agar.

    • If testing multiple antibiotics, ensure disks are spaced at least 24 mm apart.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 18-24 hours in ambient air.

  • Interpretation of Results:

    • After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) in millimeters (mm).

    • Interpret the results (Susceptible, Intermediate, or Resistant) based on established zone diameter breakpoints. As noted, official CLSI/EUCAST breakpoints for flumequine are not widely available, so interpretation may rely on historical data or laboratory-defined criteria.

    • The QC strain should yield a zone diameter within its established acceptable range.

Protocol 3: Molecular Detection of Resistance Genes (Overview)

Objective: To identify genetic determinants of flumequine resistance, such as mutations in gyrA and parC.

Methodology: This typically involves Polymerase Chain Reaction (PCR) followed by DNA sequencing or Restriction Fragment Length Polymorphism (RFLP) analysis.

  • DNA Extraction: Isolate genomic DNA from the bacterial culture.

  • PCR Amplification:

    • Design primers to amplify the Quinolone Resistance-Determining Region (QRDR) of the target genes (e.g., gyrA, parC).

    • Perform PCR using standard protocols with appropriate annealing temperatures and cycle numbers for the specific primers and bacterial species.

  • Analysis of PCR Products:

    • DNA Sequencing: This is the gold standard for identifying novel mutations. The amplified PCR product is sequenced and compared to the wild-type gene sequence from a susceptible reference strain.

    • PCR-RFLP: If specific mutations are known to confer resistance, this method can be used as a rapid screening tool. The PCR product is digested with a specific restriction enzyme that will cut or fail to cut the DNA depending on the presence or absence of the mutation, resulting in different fragment patterns on an agarose (B213101) gel.[8]

Visualizations

Signaling Pathways and Workflows

Flumequine_Mechanism_of_Action cluster_cell Bacterial Cell Flumequine Flumequine DNA_Gyrase DNA Gyrase (Topoisomerase II) Flumequine->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Flumequine->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Topo_IV->DNA_Replication Enables Cell_Death Cell Death DNA_Replication->Cell_Death Inhibition leads to

Caption: Mechanism of action of Flumequine in a bacterial cell.

Bacterial_Resistance_Mechanisms cluster_resistance Resistance Mechanisms Flumequine Flumequine Action Reduced_Efficacy Reduced Efficacy / Bacterial Survival Flumequine->Reduced_Efficacy Counteracted by Target_Mutation Target Site Mutation (gyrA, parC) Target_Mutation->Reduced_Efficacy Efflux_Pump Increased Efflux Pump Activity Efflux_Pump->Reduced_Efficacy Plasmid_Resistance Plasmid-Mediated Resistance (e.g., qnr) Plasmid_Resistance->Reduced_Efficacy

Caption: Major mechanisms of bacterial resistance to Flumequine.

MIC_Assay_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_plate Prepare Serial Dilutions of Flumequine in 96-Well Plate start->prep_plate inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate prep_plate->inoculate incubate Incubate Plate (18-24h at 35°C) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Experimental workflow for MIC determination by broth microdilution.

References

Illuminating the Path of a Potent Antibiotic: In Vivo Imaging of Flumequine Sodium Distribution in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Flumequine (B1672881), a first-generation fluoroquinolone antibiotic, has been utilized in veterinary medicine to combat bacterial infections. Understanding its biodistribution is crucial for optimizing therapeutic efficacy and assessing potential toxicity. While traditional methods like High-Performance Liquid Chromatography (HPLC) provide quantitative data on drug concentration in tissues post-mortem, in vivo imaging offers a powerful, non-invasive approach to visualize and track the dynamic distribution of Flumequine in real-time within a living organism. This application note details a protocol for the in vivo imaging of Flumequine sodium in animal models, leveraging the intrinsic fluorescent properties of the molecule. Additionally, it provides quantitative data from previous studies and illustrates the drug's mechanism of action.

I. Quantitative Analysis of Flumequine Distribution

Pharmacokinetic studies have established the distribution of Flumequine across various tissues in different animal models. The following tables summarize quantitative data from studies utilizing HPLC for the determination of Flumequine concentrations.

Table 1: Tissue Distribution of Flumequine in Rabbits Following a Single Oral Dose (15 mg/kg)

TissueMean Concentration (mg/kg) ± SD
Kidney2064 ± 1571
Liver388 ± 225
Lung60 ± 34
Fat38 ± 12
Muscle27 ± 30

Data from a study on the tissue distribution and residue depletion of flumequine in rabbits.[1][2]

Table 2: Flumequine Concentrations in Pig Colon Tissue and Intestinal Contents After Oral Administration (12 mg/kg daily for 5 days)

Tissue/ContentDay 3 Mean Concentration (µg/g) ± SDDay 6 Mean Concentration (µg/g) ± SD
Descending Colon Tissue0.230 ± 0.0330.187 ± 0.123
Ascending Colon Tissue0.156 ± 0.0930.107 ± 0.007
Descending Colon Contents1.349 ± 1.4010.979 ± 0.346
Ascending Colon Contents0.591 ± 0.2090.595 ± 0.075

Data from a study on the distribution of Flumequine in intestinal contents and colon tissue in pigs.[3]

Table 3: Tissue Distribution of Flumequine in Sheep 18 Hours After Repeated Intramuscular Administration

TissueRelative Concentration
Injection SiteHighest
KidneyHigh
LiverModerate
MuscleLower
FatLowest

Qualitative summary based on a study of flumequine pharmacokinetics in sheep.[4]

II. In Vivo Fluorescence Imaging of Flumequine

Fluoroquinolones, including Flumequine, possess intrinsic fluorescence, enabling their visualization in vivo without the need for an external fluorescent label. This protocol outlines a general procedure for non-invasive imaging of Flumequine distribution in a murine model.

Experimental Protocol: In Vivo Fluorescence Imaging

1. Animal Model and Preparation:

  • Animal: Nude mice (nu/nu) are recommended to minimize light scatter and absorption by fur.

  • Housing: House animals under standard laboratory conditions with access to food and water ad libitum. To reduce autofluorescence from chlorophyll (B73375) in their diet, switch the mice to an alfalfa-free diet for at least one week prior to imaging.

  • Anesthesia: Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance) to ensure the animal remains immobile during imaging.

2. This compound Administration:

  • Formulation: Prepare a sterile solution of this compound in a suitable vehicle (e.g., saline).

  • Dose: The dosage should be based on previous pharmacokinetic studies, for example, a starting dose of 25 mg/kg can be used.

  • Route of Administration: Administer the this compound solution via intravenous (tail vein) injection for rapid systemic distribution.

3. In Vivo Imaging Procedure:

  • Imaging System: Utilize an in vivo imaging system (IVIS) equipped for fluorescence imaging with appropriate excitation and emission filters.

  • Excitation/Emission Wavelengths: Based on the known fluorescence of quinolones, an excitation wavelength in the range of 270-310 nm and an emission wavelength around 440 nm would be a suitable starting point. These parameters should be optimized for Flumequine specifically.

  • Image Acquisition:

    • Acquire a baseline (pre-injection) image of the anesthetized mouse to determine the level of background autofluorescence.

    • Inject the this compound solution.

    • Acquire a series of images at multiple time points post-injection (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr) to track the dynamic distribution and clearance of the drug.

    • Maintain the animal under anesthesia on the heated stage of the imaging system throughout the procedure.

4. Data Analysis:

  • Region of Interest (ROI) Analysis: Draw regions of interest around specific organs (e.g., liver, kidneys, bladder) and tumor sites (if applicable) in the acquired images.

  • Quantification: Quantify the average fluorescence intensity within each ROI at each time point.

  • Correction: Subtract the background autofluorescence from the pre-injection images.

  • Visualization: Generate time-course plots of fluorescence intensity for each organ to visualize the pharmacokinetics of Flumequine distribution.

5. Ex Vivo Organ Imaging (Optional Confirmation):

  • At the final time point, euthanize the mouse and dissect the major organs (liver, kidneys, spleen, lungs, heart, etc.).

  • Image the dissected organs ex vivo using the same fluorescence imaging settings to confirm the in vivo signal localization and obtain a more sensitive measurement of drug accumulation.

III. Visualizing Experimental and Biological Pathways

To better understand the experimental process and the mechanism of Flumequine's action, the following diagrams are provided.

experimental_workflow Experimental Workflow for In Vivo Imaging cluster_prep Animal Preparation cluster_procedure Imaging Procedure cluster_analysis Data Analysis animal Nude Mouse diet Alfalfa-free Diet (1 week) animal->diet anesthesia Isoflurane Anesthesia diet->anesthesia baseline Acquire Baseline Image anesthesia->baseline Place in IVIS injection IV Injection of Flumequine baseline->injection imaging Time-course Imaging injection->imaging roi ROI Analysis imaging->roi ex_vivo Ex Vivo Organ Imaging (Optional) imaging->ex_vivo quant Quantify Fluorescence roi->quant mechanism_of_action Flumequine Mechanism of Action flumequine Flumequine bacterial_cell Bacterial Cell flumequine->bacterial_cell Enters dna_gyrase DNA Gyrase (in Gram-negative) flumequine->dna_gyrase Inhibits topoisomerase Topoisomerase IV (in Gram-positive) flumequine->topoisomerase Inhibits bacterial_cell->dna_gyrase bacterial_cell->topoisomerase dna Bacterial DNA dna_gyrase->dna Acts on replication_fork Replication Fork Stalling dna_gyrase->replication_fork Leads to topoisomerase->dna Acts on topoisomerase->replication_fork Leads to ds_breaks Double-Strand Breaks replication_fork->ds_breaks cell_death Bacterial Cell Death ds_breaks->cell_death

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Flumequine Sodium Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of Flumequine (B1672881) sodium in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My Flumequine sodium solution is changing color. What is happening?

A1: A color change in your this compound solution is a common indicator of degradation. Flumequine is susceptible to degradation, particularly when exposed to light (photodegradation) and under alkaline pH conditions.[1][2] The degradation process can lead to the formation of various byproducts, which may impart color to the solution. To minimize degradation, it is crucial to protect the solution from light by using amber-colored vials or by wrapping the container in aluminum foil and storing it in a dark place.[3][4]

Q2: What are the primary factors that affect the stability of this compound in aqueous solutions?

A2: The main factors influencing the stability of this compound in aqueous solutions are:

  • Light: Exposure to UV and even ambient light can significantly accelerate degradation.[2][5]

  • pH: Flumequine is more stable in acidic to neutral pH. Degradation increases in alkaline conditions.[6]

  • Temperature: Higher temperatures generally increase the rate of chemical degradation.[3][7]

  • Presence of Oxidizing Agents: Advanced oxidation processes involving hydroxyl and sulfate (B86663) radicals can degrade Flumequine.[6]

  • Water Matrix: The presence of certain inorganic ions and dissolved organic matter in the water can affect the degradation kinetics.[6][8]

Q3: How should I prepare and store my this compound stock solutions to ensure stability?

A3: To ensure the stability of your this compound stock solutions, follow these guidelines:

  • Solvent: While Flumequine is sparingly soluble in water, this compound is more soluble. For research purposes, Dimethyl Sulfoxide (DMSO) can also be used to prepare stock solutions.[9]

  • Protection from Light: Always prepare and store solutions in light-protected containers (e.g., amber glass vials) and keep them in the dark.[4]

  • Temperature: For short-term storage (up to 48 hours), refrigeration at 4-8°C is recommended. For long-term storage (up to 5 days or more), freezing at -20°C or -80°C is advisable.[10][11]

  • pH: If possible, maintain the pH of your aqueous solution in the slightly acidic to neutral range.

  • Fresh Preparation: Whenever possible, prepare fresh solutions for your experiments to minimize the impact of degradation.[10]

Q4: What are the known degradation products of Flumequine?

A4: The degradation of Flumequine can result in several byproducts. The primary degradation pathways involve:

  • Decarboxylation: Loss of the carboxylic acid group.

  • Defluorination: Removal of the fluorine atom.

  • Modifications to the alkylamino chain. [12]

  • Hydroxylation: Addition of a hydroxyl group.[8]

  • Oxidation of the fluorine-substituted ring.[13]

Identifying these degradation products typically requires analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).[14][15]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound solution.Prepare fresh solutions for each experiment. Ensure proper storage conditions (protection from light, appropriate temperature).[10] Verify the concentration of your solution using a validated analytical method like HPLC before each use.[6]
Precipitate formation in the solution Poor solubility or degradation leading to insoluble byproducts.Ensure the concentration is within the solubility limit of this compound in your chosen solvent. If using a buffer, check for potential salt precipitation. Filter the solution through a 0.22 µm filter before use.
Loss of antibacterial activity Degradation of the active Flumequine molecule.Confirm the integrity of your stored solution. Run a positive control with a freshly prepared solution. Consider that some degradation byproducts may have reduced or no antimicrobial activity.[12]

Quantitative Data on Flumequine Stability

The following tables summarize quantitative data on the stability of Flumequine under various conditions.

Table 1: Stability of Flumequine Stock Solutions

Storage ConditionDurationStabilityReference
Room Temperature24 hoursStable[10][11]
4-8°C48 hoursStable[10][11]
-80°C5 daysStable[10][11]

Table 2: Half-life of Flumequine under Photodegradation

ConditionHalf-life (t½)Reference
Aquaculture Pond Water (Illuminated)1.9 - 2.3 days[2]
Aquaculture Sediment Slurry (Illuminated)3.6 - 6.4 days[2]
Simulated Solar Irradiation1.54 days[1]

Experimental Protocols

Protocol 1: Stability Testing of this compound in an Aqueous Solution

  • Preparation of this compound Solution:

    • Accurately weigh this compound powder and dissolve it in ultrapure water to a known concentration (e.g., 100 µg/mL).

    • Prepare the solution in a light-protected container (e.g., amber volumetric flask).

  • Storage Conditions:

    • Aliquot the solution into several amber vials.

    • Store the vials under different conditions to be tested (e.g., room temperature with light exposure, room temperature in the dark, 4°C in the dark, -20°C in the dark).

  • Sample Analysis:

    • At specified time points (e.g., 0, 24, 48, 72 hours), retrieve a vial from each storage condition.

    • Analyze the concentration of Flumequine using a validated HPLC method. A typical mobile phase could be a mixture of 0.1% formic acid and acetonitrile (B52724) (70:30 v/v) with UV detection at 234 nm.[6]

  • Data Analysis:

    • Calculate the percentage of Flumequine remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage of remaining Flumequine against time to determine the degradation kinetics.

Visualizations

Flumequine_Degradation_Pathway cluster_main Flumequine Degradation cluster_products Degradation Products Flumequine Flumequine Decarboxylated Decarboxylated Product Flumequine->Decarboxylated Decarboxylation Defluorinated Defluorinated Product Flumequine->Defluorinated Defluorination Hydroxylated Hydroxylated Product Flumequine->Hydroxylated Hydroxylation Modified_Chain Modified Alkylamino Chain Flumequine->Modified_Chain Chain Modification

Caption: Major degradation pathways of Flumequine.

Experimental_Workflow cluster_workflow Stability Testing Workflow Prep Prepare Flumequine Solution Store Store under various conditions (Light, Temp, pH) Prep->Store Sample Sample at time points Store->Sample Analyze Analyze by HPLC Sample->Analyze Data Calculate % remaining Analyze->Data

Caption: Workflow for assessing Flumequine stability.

References

Technical Support Center: Optimizing Flumequine Sodium Dosage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing flumequine (B1672881) sodium dosage to minimize the development of antimicrobial resistance.

Quick Links

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of flumequine sodium and how does it relate to resistance?

A1: Flumequine is a first-generation fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[1] These enzymes are essential for DNA replication, recombination, and repair. By inhibiting these enzymes, flumequine disrupts critical cellular processes, leading to bacterial cell death. Resistance to flumequine and other quinolones can arise through several mechanisms, including:

  • Target-site mutations: Alterations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) can reduce the binding affinity of the drug to its target.[2]

  • Reduced intracellular concentration: This can occur due to decreased uptake of the drug or increased efflux through bacterial pumps.[2]

  • Plasmid-mediated resistance: The acquisition of plasmids carrying resistance genes (e.g., qnr genes) can protect the bacterial DNA gyrase from the action of flumequine.[1][3]

Q2: What is the "Mutant Selection Window" (MSW) hypothesis and why is it important for dosage optimization?

A2: The Mutant Selection Window (MSW) hypothesis posits that there is a range of antibiotic concentrations between the Minimum Inhibitory Concentration (MIC) and the Mutant Prevention Concentration (MPC) where the selection of resistant mutants is most likely to occur. At concentrations below the MIC, both susceptible and resistant bacteria can grow. At concentrations above the MPC, the growth of even the least susceptible first-step mutants is inhibited. Within the MSW, the antibiotic concentration is high enough to inhibit the growth of the susceptible population but not high enough to prevent the growth of pre-existing resistant mutants. Therefore, maintaining drug concentrations above the MPC for as long as possible is a key strategy to minimize the emergence of resistance.

Q3: How do the MIC and MPC values help in determining the optimal dosage?

A3: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism in vitro.[4] The Mutant Prevention Concentration (MPC) is the lowest concentration of an antimicrobial that prevents the growth of the most resistant first-step mutants in a large bacterial population. The ratio of MPC to MIC can be an indicator of the potential for resistance development. A wider MSW (a larger MPC/MIC ratio) suggests a higher risk of selecting for resistant mutants. The goal of dosage optimization is to achieve drug concentrations at the site of infection that consistently exceed the MPC of the target pathogen.

Q4: Can flumequine select for cross-resistance to other fluoroquinolones?

A4: Yes, the use of flumequine can select for resistance mechanisms that confer cross-resistance to other fluoroquinolones.[3][5] This is because the resistance mechanisms, such as target-site mutations in DNA gyrase and topoisomerase IV, are often common to the entire class of fluoroquinolone antibiotics.[3][5]

Troubleshooting Guides

This section provides guidance on common issues encountered during in vitro susceptibility testing with this compound.

Troubleshooting Minimum Inhibitory Concentration (MIC) Assays
IssuePossible Cause(s)Recommended Solution(s)
Inconsistent MIC values between replicates or experiments 1. Inoculum preparation: Inconsistent bacterial density. 2. Drug solution: Degradation or precipitation of flumequine. 3. Pipetting errors: Inaccurate dispensing of inoculum or drug dilutions.1. Standardize inoculum preparation using a McFarland standard and verify by colony counting. 2. Prepare fresh flumequine stock solutions for each experiment. Ensure complete dissolution. 3. Use calibrated pipettes and ensure proper technique.
"Skipped" wells (growth in a well with a higher concentration than a well with no growth) 1. Contamination: Contamination of a single well with a resistant organism. 2. Inoculum clumping: Uneven distribution of bacteria.1. Ensure aseptic technique throughout the procedure. Perform purity plates of the inoculum. 2. Vortex the bacterial suspension thoroughly before and during inoculation.
Trailing endpoints (hazy growth over a range of concentrations) 1. Slow-growing organism: The organism may not be completely inhibited at the standard incubation time. 2. Drug stability: Flumequine may degrade over the incubation period.1. Extend the incubation period and re-read the results. 2. Minimize the time between plate preparation and inoculation.
No growth in control wells 1. Non-viable inoculum: Bacteria were not viable at the time of inoculation. 2. Incorrect media: The growth medium does not support the growth of the test organism.1. Use a fresh, actively growing culture for inoculum preparation. 2. Verify that the correct growth medium and conditions are being used for the specific bacterial species.
Troubleshooting Mutant Prevention Concentration (MPC) Assays
IssuePossible Cause(s)Recommended Solution(s)
Failure to achieve a sufficiently high bacterial concentration in the inoculum 1. Suboptimal growth conditions: Incorrect temperature, aeration, or media. 2. Bacterial strain characteristics: Some strains may not reach high densities.1. Optimize growth conditions for the specific bacterial strain. 2. Concentrate the culture by centrifugation and resuspend in a smaller volume of fresh medium.
Contamination of high-density cultures 1. Non-sterile technique: Introduction of contaminants during culture handling.1. Use strict aseptic techniques. Consider using antibiotic-free media for initial culture growth to detect low-level contamination.
High variability in colony counts on MPC plates 1. Uneven spreading of inoculum: Inoculum not distributed evenly across the agar (B569324) surface. 2. Inaccurate dilution series: Errors in preparing serial dilutions for viable cell counts.1. Ensure the agar surface is dry before plating. Use a sterile spreader to distribute the inoculum evenly. 2. Use calibrated pipettes and vortex between dilutions.
No colonies observed, even at concentrations below the expected MPC 1. Overestimation of inoculum viability: The actual number of viable cells is lower than estimated. 2. Toxicity of the solvent used to dissolve flumequine. 1. Perform accurate viable cell counts of the inoculum immediately before plating. 2. Run a control plate with the highest concentration of the solvent to ensure it does not inhibit bacterial growth.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound powder

  • Appropriate solvent (e.g., sterile distilled water with NaOH for initial dissolution)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolate(s) of interest

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Flumequine Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1280 µg/mL.

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the flumequine stock solution to the first well of each row to be tested.

    • Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the drug. This will result in a range of flumequine concentrations (e.g., 64 µg/mL to 0.0625 µg/mL).

  • Inoculum Preparation:

    • From a fresh culture plate, select several colonies of the test bacterium and suspend them in sterile saline or CAMHB.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with 10 µL of the final bacterial suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at the appropriate temperature and duration for the specific bacterium (e.g., 35°C for 18-24 hours for many veterinary pathogens).

  • Reading the MIC:

    • The MIC is the lowest concentration of flumequine that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a microplate reader.

Protocol 2: Determination of Mutant Prevention Concentration (MPC)

This protocol is adapted from established methods for determining the MPC of fluoroquinolones.

Materials:

  • This compound powder

  • Appropriate solvent

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial isolate(s) of interest

  • Spectrophotometer

  • Centrifuge and sterile tubes

  • Sterile saline or broth

  • Incubator

Procedure:

  • Preparation of Flumequine-Containing Agar Plates:

    • Prepare MHA and cool to 45-50°C.

    • Add the appropriate volume of flumequine stock solution to the molten agar to achieve a range of concentrations (e.g., from 0.5 x MIC to 64 x MIC).

    • Pour the agar into sterile petri dishes and allow them to solidify.

  • Preparation of High-Density Inoculum:

    • Inoculate a large volume of broth (e.g., 100 mL) with the test organism and incubate with shaking until it reaches the late logarithmic or early stationary phase of growth.

    • Concentrate the bacterial culture by centrifugation (e.g., 5000 x g for 15 minutes).

    • Resuspend the bacterial pellet in a small volume of sterile saline or broth to achieve a final concentration of ≥ 10¹⁰ CFU/mL.

  • Inoculum Plating and Incubation:

    • Plate 100 µL of the high-density inoculum onto each flumequine-containing agar plate and on antibiotic-free control plates.

    • Spread the inoculum evenly over the entire surface of the agar.

    • Allow the plates to dry before inverting them for incubation.

    • Incubate the plates at the appropriate temperature for 48-72 hours.

  • Determining the MPC:

    • The MPC is the lowest concentration of flumequine that prevents the growth of any bacterial colonies.

  • Verification of Inoculum Density:

    • Perform serial dilutions of the high-density inoculum and plate on antibiotic-free agar to determine the exact number of CFU/mL plated.

Quantitative Data Summary

The following tables summarize the in vitro activity of flumequine against various veterinary pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of Flumequine against Veterinary Pathogens

Bacterial SpeciesNumber of StrainsMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Pasteurella multocida170.25-[6]
Mannheimia haemolytica161-[6]
Salmonella Dublin210.5-[6]
Salmonella Typhimurium210.5-[6]
Escherichia coli210.5-[6]
Mycoplasma spp.162-1 - 50[7]

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.

Table 2: Illustrative MIC and MPC Values for Fluoroquinolones against E. coli

AntibioticMIC (µg/mL)MPC (µg/mL)MPC/MIC Ratio
Flumequine2>32 (estimated)>16
Enrofloxacin0.12518

Data for illustrative purposes, based on typical values found in the literature. The MPC for flumequine against E. coli is often high, indicating a wide mutant selection window.

Visualizations

Signaling Pathway of Flumequine Action and Resistance

Flumequine_Action_Resistance cluster_bacterium Bacterial Cell cluster_resistance Resistance Mechanisms Flumequine Flumequine DNA_Gyrase DNA Gyrase (gyrA, gyrB) Flumequine->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (parC, parE) Flumequine->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Topoisomerase_IV->DNA_Replication Enables Cell_Death Cell Death DNA_Replication->Cell_Death Blocked Target_Mutation Target Site Mutation (gyrA, parC) Target_Mutation->DNA_Gyrase Alters Binding Site Efflux_Pump Efflux Pump Activation Efflux_Pump->Flumequine Reduces Intracellular Concentration Plasmid_Resistance Plasmid-mediated Resistance (qnr) Plasmid_Resistance->DNA_Gyrase Protects Target

Caption: Mechanism of flumequine action and bacterial resistance pathways.

Experimental Workflow for MIC and MPC Determination

MIC_MPC_Workflow cluster_workflow Experimental Workflow cluster_mic MIC Determination cluster_mpc MPC Determination Start Start: Bacterial Isolate Inoculum_Prep Inoculum Preparation Start->Inoculum_Prep McFarland Adjust to 0.5 McFarland Standard Inoculum_Prep->McFarland High_Density_Inoculum Prepare High-Density Inoculum (≥10¹⁰ CFU/mL) Inoculum_Prep->High_Density_Inoculum Serial_Dilution Serial Dilution of Flumequine in Broth McFarland->Serial_Dilution Flumequine_Plates Prepare Flumequine- Containing Agar Plates High_Density_Inoculum->Flumequine_Plates Inoculate_MIC Inoculate Microtiter Plate Serial_Dilution->Inoculate_MIC Incubate_MIC Incubate (18-24h) Inoculate_MIC->Incubate_MIC Read_MIC Read MIC Incubate_MIC->Read_MIC Dosage_Optimization Dosage Optimization Strategy Read_MIC->Dosage_Optimization Inoculate_MPC Plate High-Density Inoculum Flumequine_Plates->Inoculate_MPC Incubate_MPC Incubate (48-72h) Inoculate_MPC->Incubate_MPC Read_MPC Read MPC Incubate_MPC->Read_MPC Read_MPC->Dosage_Optimization

References

Troubleshooting poor solubility of Flumequine sodium in experimental media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of Flumequine sodium in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly poor solubility and precipitation.

Troubleshooting Guide: Poor Solubility and Precipitation

This guide addresses the common issue of this compound precipitating in experimental media. Follow these steps to diagnose and resolve the problem.

Q1: I observed a precipitate in my culture medium after adding this compound. What should I do?

First, it's essential to determine the nature of the precipitate. It could be the this compound itself, a reaction with media components, or microbial contamination.

Experimental Workflow for Identifying Precipitate

start Precipitate Observed in Media microscopy Microscopic Examination start->microscopy control Prepare Control Media (with solvent, without this compound) start->control incubate_control Incubate Control control->incubate_control observe_control Observe Control for Precipitate incubate_control->observe_control precipitate_in_control Precipitate in Control? observe_control->precipitate_in_control media_issue Issue with Media Components or Solvent precipitate_in_control->media_issue Yes no_precipitate_in_control No Precipitate in Control precipitate_in_control->no_precipitate_in_control No flumequine_issue Precipitate is Likely this compound no_precipitate_in_control->flumequine_issue troubleshoot Proceed to Troubleshooting Steps flumequine_issue->troubleshoot start This compound Precipitated check_concentration Is the concentration too high? start->check_concentration reduce_concentration Lower the final concentration check_concentration->reduce_concentration Yes check_stock Was the stock solution clear? check_concentration->check_stock No success Problem Resolved reduce_concentration->success remake_stock Prepare fresh stock solution. Ensure complete dissolution. check_stock->remake_stock No check_ph Is the media pH appropriate? check_stock->check_ph Yes remake_stock->success adjust_ph Adjust media pH to be slightly alkaline if possible check_ph->adjust_ph No check_dilution Was the dilution performed correctly? check_ph->check_dilution Yes adjust_ph->success serial_dilution Use serial dilutions in pre-warmed media check_dilution->serial_dilution No fail Consult further literature or technical support check_dilution->fail Yes serial_dilution->success

Addressing matrix effects in Flumequine sodium residue analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during flumequine (B1672881) sodium residue analysis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental workflows.

Problem 1: Low Recovery of Flumequine During Sample Extraction

Possible Causes & Solutions

Possible CauseRecommended Solution
Suboptimal Extraction Method The choice of extraction technique significantly impacts recovery rates. For complex matrices like animal tissues, a high-speed mixer/emulsifier has been shown to yield higher concentrations of incurred residues compared to sonication or end-over-end mixers.[1] For cleaner extracts, consider Solid-Phase Extraction (SPE) which often demonstrates high recovery rates, particularly in matrices like bovine tissues.[2]
Inefficient pH Adjustment The pH of the sample and extraction solvents is critical. For Liquid-Liquid Extraction (LLE), adjust the pH of the aqueous sample to suppress the ionization of flumequine, thereby increasing its partitioning into the organic phase.[3]
Incorrect Solvent Choice The polarity of the extraction solvent must be well-matched with flumequine. Experiment with a range of solvents with varying polarities (e.g., ethyl acetate, acetonitrile) or a mixture of solvents to improve recovery.[3] For poultry tissue, a mixture of trichloroacetic acid-acetonitrile (8:2) has been shown to provide high recovery.[4][5]
Incomplete Protein Precipitation If proteins are not completely removed, flumequine can remain bound, leading to low recovery. Acetonitrile (B52724) is effective for protein precipitation and can avoid the extraction of excessive fat.[6]
Issues with Solid-Phase Extraction (SPE) Problems such as incorrect sorbent selection, improper conditioning of the cartridge, or an unsuitable elution solvent can result in poor recovery.[3] Ensure the SPE cartridge is appropriate for the analyte and matrix, and that conditioning, loading, washing, and elution steps are optimized.

Problem 2: High Signal Variability or Irreproducible Results in LC-MS/MS Analysis

Possible Causes & Solutions

Possible CauseRecommended Solution
Matrix Effects (Ion Suppression/Enhancement) Co-eluting matrix components can interfere with the ionization of flumequine, leading to inconsistent signal intensity.[7] To mitigate this, robust sample cleanup using techniques like SPE is crucial.[2][7] The use of matrix-matched calibration standards is also highly recommended to compensate for matrix effects.
Inconsistent Sample Preparation Variability in extraction efficiency between samples will lead to irreproducible results. Ensure consistent timing, volumes, and mixing throughout the sample preparation process.
LC System Carryover Residual flumequine from a high-concentration sample can carry over to subsequent injections, causing artificially high results in following samples. Implement a robust wash protocol for the injector and column between samples.
Instrument Contamination Contamination of the ion source or mass spectrometer can lead to baseline noise and inconsistent signal. Regular cleaning and maintenance of the LC-MS/MS system are essential.[8]
Fluctuations in LC Conditions Changes in mobile phase composition, column temperature, or flow rate can cause shifts in retention time and affect peak shape and intensity. Ensure the LC system is properly equilibrated and that all parameters are stable.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect flumequine analysis?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds from the sample matrix.[7] In the context of flumequine analysis, components of the biological matrix (e.g., fats, proteins, salts) can suppress or enhance the flumequine signal during LC-MS/MS analysis. This can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility.[9][10]

Q2: How can I minimize matrix effects in my flumequine analysis?

A2: Several strategies can be employed to minimize matrix effects:

  • Effective Sample Preparation: Utilize techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[2][7]

  • Chromatographic Separation: Optimize your LC method to separate flumequine from co-eluting matrix components.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is identical to your samples to compensate for any consistent matrix effects.[1]

  • Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS is the gold standard for correcting matrix effects, as it behaves almost identically to the analyte during extraction and ionization.[9]

Q3: What are the typical recovery rates for flumequine in different matrices?

A3: Recovery rates can vary depending on the matrix and the extraction method used. Here are some reported recovery ranges:

MatrixExtraction MethodFlumequine Recovery (%)
Fish MuscleSupramolecular Solvent Extraction99 - 102
Bovine KidneySolid-Phase Extraction (SPE)77 - 96
Turkey TissuesQuEChERS> 70
MilkLiquid-Liquid Extraction (LLE)64

Note: These values are indicative and may vary based on specific experimental conditions.

Q4: What are the key parameters to consider for LC-MS/MS method development for flumequine?

A4: Key parameters for LC-MS/MS method development include:

  • Column Selection: A C18 column is commonly used for the separation of fluoroquinolones.[4][11]

  • Mobile Phase: A typical mobile phase consists of an aqueous component (e.g., water with formic acid or ammonium (B1175870) formate) and an organic component (e.g., acetonitrile or methanol).[4][11]

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally suitable for flumequine analysis.

  • MRM Transitions: Select at least two multiple reaction monitoring (MRM) transitions for quantification and confirmation of flumequine.

Experimental Protocols

1. Solid-Phase Extraction (SPE) for Flumequine in Bovine Kidney Tissue

This protocol is adapted from a method for fluoroquinolone antibiotics in beef tissue.[12]

  • Sample Homogenization: Homogenize 2g of kidney tissue.

  • Extraction: Add 30 mL of 50 mM sodium phosphate (B84403) buffer (pH 7.4) to the homogenized sample. Centrifuge the mixture and collect the supernatant.

  • SPE Cartridge Conditioning: Condition a 500 mg, 6 cc Oasis® MAX SPE cartridge with 1 mL of methanol, followed by 1 mL of 5 N NaOH, and finally 1 mL of water.

  • Sample Loading: Load 5 mL of the collected kidney extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% ammonia (B1221849) in water, followed by 1 mL of methanol.

  • Elution: Elute the flumequine with 5 mL of 4% formic acid in methanol.

  • Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 400 µL of the mobile phase for LC-MS/MS analysis.

2. Liquid-Liquid Extraction (LLE) for Flumequine in Milk

This protocol is based on a method for the determination of fluoroquinolones in bovine milk.[13]

  • Sample Preparation: To 1 mL of milk, add an appropriate internal standard.

  • Deproteinization: Add 3 mL of 15% trichloroacetic acid to the milk sample. Vortex for 1 minute to precipitate the proteins.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Extraction: Collect the supernatant and add 5 mL of ethyl acetate. Vortex for 2 minutes.

  • Phase Separation: Centrifuge at 4000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Collection and Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Tissue/Milk Sample homogenize Homogenization sample->homogenize Step 1 extract Extraction (LLE or SPE) homogenize->extract Step 2 cleanup Clean-up extract->cleanup Step 3 concentrate Evaporation & Reconstitution cleanup->concentrate Step 4 lc_separation LC Separation concentrate->lc_separation Injection ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Caption: A generalized experimental workflow for flumequine residue analysis.

troubleshooting_logic cluster_prep Sample Preparation Troubleshooting cluster_lcms LC-MS/MS Troubleshooting start Poor Analytical Result (e.g., Low Recovery, High RSD) check_prep Review Sample Preparation start->check_prep check_lcms Investigate LC-MS/MS System start->check_lcms extraction_method Extraction Method Optimized? check_prep->extraction_method ph_solvent pH & Solvent Correct? check_prep->ph_solvent cleanup_efficiency Clean-up Step Effective? check_prep->cleanup_efficiency matrix_effects Matrix Effects Assessed? check_lcms->matrix_effects carryover Carryover Check Performed? check_lcms->carryover instrument_performance Instrument Performance Verified? check_lcms->instrument_performance

Caption: A logical workflow for troubleshooting common issues in flumequine analysis.

mechanism_of_action flumequine Flumequine dna_gyrase Bacterial DNA Gyrase (Topoisomerase II) flumequine->dna_gyrase inhibits topoisomerase_iv Bacterial Topoisomerase IV flumequine->topoisomerase_iv inhibits dna_replication DNA Replication & Repair dna_gyrase->dna_replication enables cell_division Bacterial Cell Division topoisomerase_iv->cell_division enables dna_replication->cell_division bacterial_death Bacterial Cell Death dna_replication->bacterial_death inhibition leads to cell_division->bacterial_death inhibition leads to

References

Strategies to mitigate Flumequine sodium-induced phototoxicity in cell cultures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate Flumequine sodium-induced phototoxicity in your cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound-induced phototoxicity and what causes it?

A1: Flumequine is a fluoroquinolone antibiotic that can cause phototoxicity, a toxic response elicited or enhanced by exposure to light.[1][2] When cells treated with Flumequine are exposed to light, particularly UVA radiation, the Flumequine molecule absorbs the light energy.[3] This leads to the generation of highly reactive oxygen species (ROS), such as singlet oxygen, superoxide (B77818) radicals, and hydrogen peroxide.[3][4][5] These ROS can cause significant damage to cellular components like lipids, proteins, and nucleic acids, leading to cell stress and death.[4] The mechanism involves the photochemical degradation of the fluoroquinolone, which generates highly reactive intermediates that attack cellular tissue.[3]

Q2: My cells look fine after the experiment. Does that mean there was no phototoxicity?

A2: Not necessarily. Phototoxicity can manifest in ways that are not immediately obvious through simple morphological examination.[6] Sublethal phototoxicity can induce significant physiological changes, such as altered signaling pathways or impaired cell migration, which can compromise the reliability of your experimental data without causing visible cell death.[6][7]

Q3: Are there chemical strategies to reduce the phototoxic potential of Flumequine itself?

A3: Yes, medicinal chemistry strategies can mitigate phototoxicity by modifying the drug's structure. For fluoroquinolones, substitutions at the C8 and C5 positions are critical.[3] For instance, replacing a halogen atom at the C8 position with a methoxy (B1213986) group is known to reduce phototoxicity.[3][4] Similarly, adding an amino group (NH2) at the C5 position can also decrease phototoxic effects.[3] While you cannot change the structure of commercial this compound, this knowledge is crucial for drug development professionals designing new, safer fluoroquinolone derivatives.

Q4: What in vitro assays are standard for assessing phototoxicity?

A4: The most common and internationally recognized in vitro phototoxicity test is the 3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD TG 432) .[1][8][9] This assay compares the cytotoxicity of a substance with and without exposure to a non-cytotoxic dose of simulated solar light. Cell viability is measured by the uptake of the vital dye Neutral Red.[1][8] Another accepted method uses reconstructed human epidermis (RhE) models, which more closely mimic human skin.

Troubleshooting Guide

Issue 1: Extremely low cell viability in Flumequine-treated and light-exposed groups.
Potential Cause Recommended Mitigation Strategy Experimental Details
Excessive Light Exposure Reduce the total dose of light delivered to the cells.Shorten the irradiation time or decrease the intensity (irradiance) of the light source. Ensure the light dose is non-cytotoxic to control cells. For example, a non-cytotoxic UVA dose in some models is approximately 6 J/cm².[2][10]
High Flumequine Concentration Perform a dose-response curve to find the lowest effective concentration.Test a range of Flumequine concentrations to determine the IC50 (concentration causing 50% viability reduction) in the dark. Use concentrations at or below this level for phototoxicity experiments.[1]
High Cellular ROS Production Supplement the culture medium with antioxidants.Add ROS scavengers to the imaging or incubation medium. Common choices include Trolox (a water-soluble Vitamin E analog) or N-acetylcysteine (NAC).[11] Ascorbic acid has also been shown to reverse the effects of phototoxicity in fibroblasts.[12]
Phototoxic Components in Medium Use a specialized imaging medium.Standard cell culture media can contain components like riboflavin (B1680620) and phenol (B47542) red that are themselves phototoxic. Switch to a medium designed for live-cell imaging that omits these compounds.[7]
Issue 2: High background toxicity in the control group (light exposure only).
Potential Cause Recommended Mitigation Strategy Experimental Details
Light Source is Too Powerful Calibrate and check the light source's spectral output and irradiance.Use a calibrated radiometer to measure the light intensity. Ensure the dose delivered does not exceed the tolerance of your specific cell type. A UVA sensitivity experiment should be performed periodically.[9][10]
Phototoxic Components in Medium Use an imaging medium that lacks phototoxic components.As mentioned above, components like riboflavin in standard media can generate ROS upon illumination, leading to cell death even without the primary test compound.[7]
Sensitive Cell Line Choose a more robust cell line if possible, or adapt conditions.Some cell lines are inherently more sensitive to light. If switching is not an option, be meticulous about minimizing light exposure at all steps.
Issue 3: Inconsistent or non-reproducible results.
Potential Cause Recommended Mitigation Strategy Experimental Details
Variable Light Dosage Ensure consistent and uniform illumination across all wells of a plate.Check for uniformity of the light beam across the culture plate. The irradiance should be checked before each experiment.[9]
Fluctuations in Drug Concentration Prepare fresh drug solutions for each experiment.Flumequine may degrade over time, especially if exposed to light during preparation. Protect solutions from light and use them promptly.
Subtle Phototoxicity Implement more sensitive assays for cell health.Instead of only using viability assays (like NRU or MTT), consider assays that measure sublethal effects, such as mitochondrial membrane potential (e.g., TMRM staining) or specific markers of apoptosis (e.g., Annexin V staining).[7][11]

Quantitative Data Summary

The following table summarizes the phototoxic potential of various fluoroquinolones from a comparative study, which can provide context for the effects you might observe with Flumequine. The Phototoxic Index (PI) is a ratio of cytotoxicity with and without light. A higher PI indicates greater phototoxicity.

Fluoroquinolone In Vitro Phototoxic Index (PIvit) Clinical Phototoxic Index (PIclin)
LomefloxacinHighHigh
GrepafloxacinModerateModerate
CiprofloxacinLowLow
MoxifloxacinVery LowVery Low
OfloxacinVery LowVery Low
NorfloxacinLowLow

Table adapted from comparative studies on fluoroquinolone phototoxicity.[13] Note: Flumequine is structurally related and its phototoxicity is well-documented.[3][14]

Key Experimental Protocols

Protocol: 3T3 Neutral Red Uptake (NRU) Phototoxicity Test (Adapted from OECD TG 432)
  • Cell Seeding: Seed Balb/c 3T3 cells into two identical 96-well plates at a density that prevents confluence after 48 hours (e.g., 1x10⁴ cells/well) and incubate for 24 hours.[1][9]

  • Pre-incubation: Remove the culture medium and add various concentrations of this compound (dissolved in a suitable solvent) to both plates. Include solvent-only controls. Incubate for 1 hour.[1]

  • Irradiation: Expose one plate (+UVA) to a non-cytotoxic dose of UVA light (e.g., 5 J/cm²). Keep the second plate (-UVA) in the dark for the same duration.[9]

  • Incubation: Replace the treatment medium in both plates with fresh culture medium and incubate for another 24 hours.[1]

  • Neutral Red Assay: Incubate cells with Neutral Red medium for 3 hours. Then, wash the cells and extract the dye.

  • Data Analysis: Measure the absorbance of the extracted dye. Calculate cell viability for each concentration relative to the untreated solvent control. Compare the IC50 values between the +UVA and -UVA plates to determine the Photo Irritation Factor (PIF).[15][16]

Protocol: Assessing Mitigation with Antioxidants
  • Prepare Solutions: Prepare your this compound solutions as usual. Separately, prepare a working solution of your chosen antioxidant (e.g., 1 mM Trolox) in the cell culture medium.

  • Co-incubation: During the pre-incubation step (Step 2 above), add the antioxidant-containing medium to a subset of wells both with and without Flumequine.

  • Proceed with Protocol: Continue with the standard phototoxicity protocol (irradiation, incubation, and viability assay).

  • Analyze: Compare the cell viability in the wells treated with Flumequine + Antioxidant + UVA against those treated with Flumequine + UVA alone. A significant increase in viability indicates successful mitigation of phototoxicity by the antioxidant.

Visual Guides

Signaling Pathway of Flumequine-Induced Phototoxicity

G cluster_0 Initiation cluster_1 ROS Generation cluster_2 Cellular Damage Flumequine Flumequine ExcitedFlumequine Excited State Flumequine* Flumequine->ExcitedFlumequine Light Absorption Light (UVA) Light (UVA) Oxygen Molecular Oxygen (O2) ROS Reactive Oxygen Species (Singlet Oxygen, Superoxide) ExcitedFlumequine->ROS Energy Transfer Biomolecules Lipids, Proteins, DNA ROS->Biomolecules Oxidation OxidativeStress Oxidative Stress Biomolecules->OxidativeStress CellDamage Cell Damage / Death OxidativeStress->CellDamage G Seed 1. Seed Cells (e.g., 3T3) 24h Incubation Treat 2. Treat with Flumequine (Two Plates) Seed->Treat Irradiate 3. Expose one plate to UVA Light (+UVA) Treat->Irradiate Dark 3. Keep one plate in Dark (-UVA) Treat->Dark Incubate 4. Wash & Incubate Both Plates 24h Irradiate->Incubate Dark->Incubate Assay 5. Perform Viability Assay (e.g., Neutral Red Uptake) Incubate->Assay Analyze 6. Analyze Data (Compare +UVA vs -UVA) Assay->Analyze G Start Problem: Low Cell Viability in +Drug +Light Group CheckControls Is viability low in 'Light-Only' control? Start->CheckControls CheckDark Is viability low in 'Drug-Only' control? CheckControls->CheckDark No HighLight Action: Reduce light dose (shorter time / lower intensity) CheckControls->HighLight Yes HighConc Action: Reduce drug concentration CheckDark->HighConc Yes AddAntioxidant Action: Add antioxidant (e.g., Trolox) to medium CheckDark->AddAntioxidant No UseImagingMedium Action: Use phototoxicity-free culture medium AddAntioxidant->UseImagingMedium

References

Technical Support Center: Flumequine Sodium Degradation Kinetics Under UV Irradiation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation kinetics of flumequine (B1672881) sodium under UV irradiation.

Frequently Asked Questions (FAQs)

Q1: What is the expected degradation pathway for flumequine under UV irradiation?

A1: The degradation of flumequine under UV irradiation, particularly in the presence of oxidizing agents (Advanced Oxidation Processes - AOPs), proceeds through several key reactions. These include hydroxylation, decarboxylation, demethylation, defluorination, ring opening, and modifications to the alkylamino chain.[1][2][3] The initial attack by reactive species like hydroxyl radicals (•OH) often occurs on the quinolone ring.[2][4]

Q2: What are the primary reactive species responsible for flumequine degradation in UV-based AOPs?

A2: In UV-based Advanced Oxidation Processes (AOPs), the primary reactive species responsible for flumequine degradation are hydroxyl radicals (•OH).[2][5] In systems using persulfate (UV/PMS), both sulfate (B86663) radicals (SO₄⁻•) and hydroxyl radicals contribute to the degradation.[3] Quenching experiments can be performed to identify the dominant reactive species in your specific experimental setup.[2][5]

Q3: Does direct UV photolysis contribute significantly to flumequine degradation?

A3: Direct UV photolysis can contribute to the degradation of flumequine, but its efficiency is often lower compared to AOPs like UV/H₂O₂ or UV/TiO₂.[5][6][7] The combination of UV with an oxidant or photocatalyst significantly enhances the degradation rate due to the generation of highly reactive radicals.[5][6]

Q4: What analytical methods are suitable for monitoring flumequine concentration during degradation experiments?

A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is a commonly used method for monitoring the concentration of flumequine.[2][8] A C18 column is often employed with a mobile phase typically consisting of a mixture of methanol (B129727) or acetonitrile (B52724) and an acidic aqueous solution (e.g., formic or phosphoric acid).[2][8][9] For the identification of degradation byproducts, more advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are necessary.[1][5][8]

Troubleshooting Guides

Issue 1: Low or inconsistent flumequine degradation rates.

Possible Cause Troubleshooting Step
Incorrect pH The pH of the solution significantly impacts degradation kinetics. Optimal degradation is often observed in acidic conditions (around pH 5), while efficiency can decrease in alkaline media.[2][5] Verify and adjust the pH of your reaction solution before and during the experiment.
Inhibitory substances in the water matrix If you are using real water samples (e.g., river water, wastewater effluent), the presence of inorganic anions (like bicarbonate, chloride, nitrate) and humic acid can inhibit the degradation rate by scavenging reactive radicals.[3][4] Consider running control experiments in ultrapure water to assess the impact of your water matrix. The degradation of flumequine has been observed to follow the order of Tap water > Ultrapure water > River water > Secondary clarifier effluent.[3]
Insufficient oxidant or catalyst concentration The concentration of H₂O₂, TiO₂, or other oxidants/catalysts is crucial. An insufficient amount will limit the generation of reactive species. Conversely, an excessive concentration of some scavengers can also be detrimental. Perform experiments with varying concentrations to determine the optimal dosage for your system.[2][10][11]
UV Lamp Issues The intensity and wavelength of the UV lamp are critical. Ensure the lamp is functioning correctly and that its emission spectrum is appropriate for activating your photocatalyst or oxidant. The irradiance of the UV lamp can be measured to ensure consistency across experiments.

Issue 2: Poor reproducibility of kinetic data.

Possible Cause Troubleshooting Step
Temperature Fluctuations Degradation kinetics can be temperature-dependent. Use a temperature-controlled reactor or a water bath to maintain a constant temperature throughout the experiment.
Inconsistent Sample Mixing Inadequate mixing can lead to concentration gradients within the reactor, resulting in inconsistent sampling. Ensure continuous and uniform stirring of the reaction solution.[12]
Sample Degradation After Collection If the reaction is not quenched immediately after sample collection, degradation may continue, leading to inaccurate measurements. Quench the reaction in your samples immediately, for example, by adding a substance like methanol.[13]
Variability in Initial Flumequine Concentration Ensure the initial concentration of flumequine is consistent across all experiments. Prepare a fresh stock solution regularly and verify its concentration.

Data Presentation

Table 1: Summary of Kinetic Data for Flumequine Degradation under Various UV-Based AOPs.

Degradation System Initial Flumequine Conc. Conditions Apparent Rate Constant (k_app) Degradation Efficiency Reference
Photo-Fenton500 µg L⁻¹0.25 mmol L⁻¹ Fe(II), 10.0 mmol L⁻¹ H₂O₂, UV->94% in 60 min[1][14]
UV/TiO₂/AN10 mg L⁻¹0.2 g L⁻¹ catalyst, pH 7.00.0179 min⁻¹~100% in 4 hours[2]
UV/PDS0.05 mMpH 7, in freshwater0.0348 min⁻¹-[4]
UV/PDS0.05 mMpH 7, in marine aquaculture water0.0179 min⁻¹-[4]
UV/PDS0.05 mMpH 7, in seawater0.0098 min⁻¹-[4]
UV/TCCA-pH 5-95.4%[5]
UV/H₂O₂-1.0 mmol L⁻¹ H₂O₂->99% in 30 min[6]

Table 2: Influence of pH on the Apparent Rate Constant (k_app) of Flumequine Degradation using a TiO₂/AN photocatalyst.

Initial pH k_app (min⁻¹) Reference
4.920.0186[2][8]
5.930.0182[2][8]
7.010.0175[2][8]
8.020.0159[2][8]
9.030.0141[2][8]

Experimental Protocols

Protocol 1: General Procedure for Photocatalytic Degradation of Flumequine using UV/TiO₂

  • Preparation of Solutions:

    • Prepare a stock solution of flumequine (e.g., 250 mg L⁻¹) in methanol and store it at 4°C, protected from light.[6]

    • Prepare the working solution of flumequine (e.g., 10 mg L⁻¹) by diluting the stock solution in ultrapure water.

    • Prepare a suspension of the TiO₂ catalyst (e.g., 0.2 g L⁻¹) in the flumequine working solution.

  • Experimental Setup:

    • Use a photochemical reactor equipped with a UV lamp (e.g., a high-pressure mercury lamp or a xenon lamp).[8][13] A system with recirculation can also be used.[14]

    • Place the flumequine and catalyst suspension into the reactor.

    • Ensure the solution is continuously stirred to maintain a uniform suspension.[12]

    • Maintain a constant temperature using a water bath or cooling system.

  • Adsorption-Desorption Equilibrium:

    • Before UV irradiation, stir the suspension in the dark for a period (e.g., 30 minutes) to allow for adsorption-desorption equilibrium to be reached between the flumequine and the catalyst surface.[8]

  • UV Irradiation and Sampling:

    • Turn on the UV lamp to initiate the photocatalytic reaction.

    • Collect samples at predetermined time intervals.

    • Immediately after collection, filter the samples (e.g., using a 0.45 µm syringe filter) to remove the catalyst particles.

    • Quench the reaction if necessary (e.g., by adding methanol).[13]

  • Analysis:

    • Analyze the concentration of flumequine in the filtered samples using HPLC-UV.[2][8]

    • The degradation kinetics are often modeled using a pseudo-first-order model.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Flumequine Stock Solution prep_work Prepare Working Solution & Catalyst Suspension prep_stock->prep_work equilibrium Dark Adsorption (Equilibrium) prep_work->equilibrium irradiation UV Irradiation & Stirring equilibrium->irradiation sampling Collect Samples at Intervals irradiation->sampling filter_quench Filter & Quench Samples sampling->filter_quench hplc HPLC-UV Analysis filter_quench->hplc kinetics Kinetic Data Modeling hplc->kinetics

Caption: Experimental workflow for flumequine degradation studies.

Degradation_Pathway cluster_products Primary Degradation Reactions cluster_final Result flumequine Flumequine hydroxylation Hydroxylation flumequine->hydroxylation decarboxylation Decarboxylation flumequine->decarboxylation defluorination Defluorination flumequine->defluorination ring_opening Ring Opening flumequine->ring_opening smaller_molecules Smaller, Less Toxic Molecules hydroxylation->smaller_molecules decarboxylation->smaller_molecules defluorination->smaller_molecules ring_opening->smaller_molecules

Caption: Proposed degradation pathways for flumequine under UV-AOPs.

References

Technical Support Center: Minimizing Adverse Effects of Flumequine Sodium in Non-Target Organisms

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the adverse effects of Flumequine (B1672881) sodium in non-target organisms during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is Flumequine and why is its effect on non-target organisms a concern?

A1: Flumequine is a first-generation fluoroquinolone antibiotic used in veterinary medicine, particularly in aquaculture, to treat bacterial infections.[1][2] Its presence in the environment is a concern because, like other fluoroquinolones, it can persist in soil and water, leading to unintended exposure and adverse effects on non-target organisms.[3][4] These effects can disrupt ecosystems and contribute to the development of antibiotic resistance.[5]

Q2: What are the known adverse effects of Flumequine on non-target aquatic organisms?

A2: Flumequine has been shown to have toxic effects on a range of non-target aquatic organisms. The sensitivity to Flumequine varies among different species. Generally, the order of sensitivity is cyanobacteria > aquatic plants > unicellular algae > crustaceans > fish.[3] Specific effects include:

  • Algae and Cyanobacteria: Inhibition of growth is a primary effect. Flumequine is particularly toxic to the cyanobacterium Microcystis aeruginosa.[6][7][8]

  • Aquatic Plants: It can inhibit the growth of aquatic plants like Lemna minor (duckweed).[6][7][8]

  • Crustaceans: Effects on survival, growth, and reproduction have been observed in species like Daphnia magna.[6][7][8]

  • Fish: While generally less sensitive than other aquatic organisms, Flumequine can cause developmental toxicity and other sublethal effects in fish embryos.[9]

Q3: What is the mechanism of action of Flumequine that causes toxicity in non-target organisms?

A3: Flumequine's primary mechanism of action is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[1][2] While these enzymes are the primary targets in bacteria, similar enzymes exist in the mitochondria of eukaryotic organisms, including non-target species. Inhibition of these enzymes can disrupt cellular processes and lead to toxicity.[1]

Q4: How persistent is Flumequine in the environment?

A4: Flumequine is considered to be moderately to highly persistent in the environment, particularly in sediments.[3] Its degradation is influenced by factors such as sunlight (photodegradation), but it does not readily biodegrade.[5] This persistence increases the potential for long-term exposure of non-target organisms.

Q5: Are there regulatory guidelines for assessing the environmental risk of veterinary medicines like Flumequine?

A5: Yes, regulatory bodies like the European Medicines Agency (EMA) have guidelines for the environmental risk assessment of medicinal products.[10] These assessments typically involve a phased approach, starting with an estimation of environmental exposure and moving to ecotoxicity testing if exposure levels are significant. The Organisation for Economic Co-operation and Development (OECD) also provides internationally accepted guidelines for the testing of chemicals, including aquatic toxicity tests.

Troubleshooting Guide for Experimental Work

Issue 1: High mortality or unexpected adverse effects observed in control organisms during toxicity testing.

  • Possible Cause: Contamination of the culture medium or test apparatus.

  • Troubleshooting Steps:

    • Ensure all glassware and equipment are thoroughly cleaned and rinsed with deionized or distilled water.

    • Use high-purity water and analytical grade reagents to prepare culture and test media.

    • Maintain a healthy and stable culture of test organisms, and only use organisms from these cultures for experiments.

    • Regularly monitor water quality parameters (pH, dissolved oxygen, temperature) in control and test groups.

Issue 2: Inconsistent or highly variable results between replicate experiments.

  • Possible Cause: Inconsistent dosing, variability in test organism health, or fluctuating environmental conditions.

  • Troubleshooting Steps:

    • Prepare fresh stock solutions of Flumequine sodium for each experiment and verify their concentrations.

    • Ensure a homogeneous distribution of the test substance in the test medium.

    • Use a sufficient number of replicate test vessels for each concentration and the control.

    • Standardize the age and health of the test organisms used in each experiment.

    • Strictly control environmental conditions such as temperature, light intensity, and photoperiod.

Issue 3: Difficulty in dissolving this compound in the test medium.

  • Possible Cause: this compound has limited water solubility, which can be influenced by pH.

  • Troubleshooting Steps:

    • Prepare a concentrated stock solution in a suitable solvent (e.g., a small amount of NaOH solution to increase pH and aid dissolution) and then dilute it to the final test concentrations.

    • Use gentle heating and stirring to aid dissolution, but avoid excessive heat that could degrade the compound.

    • If a solvent is used, ensure a solvent control group is included in the experimental design and that the solvent concentration is well below its toxic threshold for the test organism.

Quantitative Data Summary

Table 1: Acute and Chronic Toxicity of Flumequine to Various Non-Target Aquatic Organisms

Test OrganismEndpointValueReference
Scenedesmus vacuolatus (Green Algae)72h EC50 (Growth Inhibition)3.7 mg/L[3]
Pseudokirchneriella subcapitata (Green Algae)72h EC50 (Growth Inhibition)2.6 - 16 mg/L[11]
Lemna minor (Duckweed)7d EC50 (Growth Inhibition)2.47 mg/L[7]
Daphnia magna (Crustacean)48h EC50 (Immobilization)>10 mg/L[6][7][8]
Daphnia magna (Crustacean)21d NOEC (Reproduction)10 mg/L[12]
Pimephales promelas (Fathead Minnow)7d NOEC (Survival and Growth)10 mg/L[6][7][8]
Danio rerio (Zebrafish) Embryo-Teratogenic effects at 4.8-77 mg/L[9]

EC50: The concentration of a substance that causes a 50% effect on the test population. NOEC: No Observed Effect Concentration, the highest tested concentration at which no statistically significant adverse effect is observed.

Detailed Experimental Protocols

Protocol 1: Acute Immobilization Test in Daphnia magna

This protocol is based on OECD Guideline 202.

1. Test Organism: Daphnia magna, neonates aged less than 24 hours.

2. Test Substance and Solutions:

  • Prepare a stock solution of this compound in reconstituted water (or a suitable solvent if necessary).
  • Prepare a series of test concentrations by diluting the stock solution. A geometric series with a factor of 2.2 is recommended (e.g., 10, 4.5, 2.1, 0.98, 0.45 mg/L).
  • Include a control (reconstituted water only) and, if applicable, a solvent control.

3. Test Conditions:

  • Temperature: 20 ± 1°C
  • Photoperiod: 16 hours light / 8 hours dark
  • Test Vessels: 100 mL glass beakers containing 50 mL of test solution.
  • Number of Animals: At least 20 daphnids per concentration, divided into at least four replicate beakers (5 daphnids per beaker).

4. Procedure:

  • Place the required volume of test solution into each test beaker.
  • Randomly introduce the daphnids into the beakers.
  • Incubate the beakers for 48 hours under the specified conditions.
  • At 24 and 48 hours, observe and record the number of immobilized daphnids in each beaker. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.

5. Data Analysis:

  • Calculate the percentage of immobilization for each concentration at 24 and 48 hours.
  • Determine the 48-hour EC50 value and its 95% confidence limits using appropriate statistical methods (e.g., probit analysis).

Protocol 2: Algal Growth Inhibition Test using Pseudokirchneriella subcapitata

This protocol is based on OECD Guideline 201.

1. Test Organism: Pseudokirchneriella subcapitata (or another suitable green alga species), in the exponential growth phase.

2. Test Substance and Solutions:

  • Prepare a stock solution of this compound in the algal growth medium.
  • Prepare a series of test concentrations by diluting the stock solution. A geometric series is recommended.
  • Include a control (algal growth medium only).

3. Test Conditions:

  • Temperature: 21-24°C
  • Light: Continuous, uniform illumination.
  • Test Vessels: Sterile glass flasks or test tubes.
  • Initial Cell Density: Approximately 10^4 cells/mL.

4. Procedure:

  • Inoculate the test vessels containing the different concentrations of this compound and the control with the algal culture to achieve the initial cell density.
  • Incubate the test vessels for 72 hours under constant shaking or stirring.
  • Measure the algal biomass (e.g., using a cell counter, spectrophotometer, or fluorometer) at least every 24 hours.

5. Data Analysis:

  • Calculate the average specific growth rate for each concentration and the control.
  • Determine the percentage inhibition of the growth rate for each test concentration compared to the control.
  • Calculate the 72-hour EC50 value for growth rate inhibition and its 95% confidence limits.

Visualizations

Flumequine_Mechanism_of_Action cluster_bacterium Bacterial Cell flumequine Flumequine dna_gyrase DNA Gyrase flumequine->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV flumequine->topoisomerase_iv Inhibits dna Bacterial DNA dna_gyrase->dna Supercoils/Relaxes topoisomerase_iv->dna Decatenates replication DNA Replication & Repair dna->replication cell_death Bacterial Cell Death replication->cell_death Disruption leads to

Caption: Mechanism of action of Flumequine in a bacterial cell.

Experimental_Workflow_Daphnia_Toxicity start Start: Prepare Test Solutions acclimatize Acclimatize Daphnia neonates (<24h old) start->acclimatize expose Expose Daphnia to Flumequine concentrations (48h) acclimatize->expose observe Observe and record immobilization at 24h and 48h expose->observe analyze Analyze data to determine 48h EC50 observe->analyze end End: Report Results analyze->end

References

Validation & Comparative

Comparative Efficacy of Flumequine Sodium and Enrofloxacin Against Escherichia coli

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro efficacy of two quinolone antibiotics, Flumequine (B1672881) sodium and enrofloxacin (B1671348), against the pathogenic bacterium Escherichia coli. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these antimicrobial agents. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows.

Introduction

Flumequine, a first-generation quinolone, and enrofloxacin, a second-generation fluoroquinolone, are both synthetic antimicrobial agents used in veterinary medicine to treat bacterial infections.[1] Both drugs exert their bactericidal effects by inhibiting essential bacterial enzymes involved in DNA replication.[2] While they share a common mechanism of action, differences in their chemical structures can influence their potency, spectrum of activity, and pharmacokinetic properties. This guide focuses on their comparative efficacy against Escherichia coli, a common and significant pathogen in both veterinary and human medicine.

Mechanism of Action

Both Flumequine and enrofloxacin target bacterial type II topoisomerases, specifically DNA gyrase (encoded by gyrA and gyrB genes) and topoisomerase IV (encoded by parC and parE genes). These enzymes are crucial for managing DNA supercoiling, replication, and chromosome segregation during cell division. By binding to the enzyme-DNA complex, these quinolones stabilize the cleavage complex, leading to double-strand DNA breaks and ultimately bacterial cell death. This shared mechanism of action is a key factor in the observed cross-resistance between the two drugs.[1]

Quinolone_Mechanism_of_Action cluster_bacterium Escherichia coli Cell Quinolone Flumequine / Enrofloxacin DNA_Gyrase DNA Gyrase (gyrA, gyrB) Quinolone->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV (parC, parE) Quinolone->Topo_IV Inhibition DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Diagram 1: Mechanism of Action of Quinolones

Quantitative Efficacy Data

The in vitro efficacy of an antimicrobial agent is primarily determined by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize available comparative data for Flumequine and enrofloxacin against E. coli.

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

AntibioticE. coli IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Reference
Flumequine 21 (from calves)0.5Not ReportedNot Reported[3]
Flumequine 235 (from poultry)Not ReportedNot ReportedNot Reported[4]
Enrofloxacin 21 (from calves)≤0.008Not ReportedNot Reported[3]
Enrofloxacin 127 (avian pathogenic)0.25Not ReportedNot Reported
Enrofloxacin Not SpecifiedNot ReportedNot Reported8 - 256

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.

Based on the available data, enrofloxacin demonstrates significantly higher in vitro activity against E. coli isolates from calves compared to Flumequine, as indicated by a substantially lower MIC50 value.[3]

Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial drug required to kill 99.9% of the initial bacterial inoculum. While the bactericidal activity of both drugs is established, a direct comparative study of their MBC values against the same panel of E. coli isolates was not identified in the reviewed literature. One study reported both MIC and MBC values for enrofloxacin against a specific E. coli strain, providing insight into its bactericidal potential.

AntibioticE. coli StrainMIC (µg/mL)MBC (µg/mL)Reference
Enrofloxacin O780.50.5

Experimental Protocols

Standardized methodologies are crucial for the accurate determination of antimicrobial efficacy. The following sections detail the protocols for key in vitro assays.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay

This protocol outlines the broth microdilution method for determining MIC and subsequent plating for MBC.

MIC_MBC_Workflow Start Start: Prepare Bacterial Inoculum (~1-5 x 10^5 CFU/mL) Serial_Dilution Prepare 2-fold serial dilutions of Flumequine and Enrofloxacin in Cation-Adjusted Mueller-Hinton Broth (CAMHB) Start->Serial_Dilution Inoculation Inoculate microtiter plate wells with bacterial suspension Serial_Dilution->Inoculation Incubation Incubate at 35-37°C for 16-20 hours Inoculation->Incubation MIC_Reading Determine MIC: Lowest concentration with no visible growth Incubation->MIC_Reading MBC_Plating Subculture from wells with no visible growth onto antibiotic-free agar (B569324) plates MIC_Reading->MBC_Plating MBC_Incubation Incubate agar plates at 35-37°C for 18-24 hours MBC_Plating->MBC_Incubation MBC_Reading Determine MBC: Lowest concentration resulting in ≥99.9% reduction in CFU/mL MBC_Incubation->MBC_Reading End End MBC_Reading->End

Diagram 2: MIC and MBC Determination Workflow

Detailed Steps:

  • Inoculum Preparation: A standardized inoculum of E. coli is prepared to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL in a suitable broth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Drug Dilution: Serial two-fold dilutions of Flumequine sodium and enrofloxacin are prepared in a 96-well microtiter plate using CAMHB.

  • Inoculation: Each well is inoculated with the bacterial suspension, resulting in a final concentration of approximately 5 x 105 CFU/mL. Positive (bacteria only) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

  • MBC Determination: A small aliquot (e.g., 10 µL) from each well showing no visible growth is plated onto antibiotic-free agar plates (e.g., Mueller-Hinton Agar).

  • Incubation for MBC: The agar plates are incubated at 35-37°C for 18-24 hours.

  • MBC Endpoint: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Time-Kill Curve Assay

This assay provides information on the rate of bactericidal activity of an antimicrobial agent over time.

Time_Kill_Curve_Workflow Start Start: Prepare Bacterial Culture (logarithmic growth phase) Drug_Addition Add Flumequine or Enrofloxacin at pre-determined concentrations (e.g., 1x, 2x, 4x MIC) to bacterial cultures Start->Drug_Addition Incubation Incubate cultures at 35-37°C with shaking Drug_Addition->Incubation Sampling Collect aliquots at multiple time points (e.g., 0, 2, 4, 6, 8, 24 hours) Incubation->Sampling Serial_Dilution_Plating Perform serial dilutions and plate onto antibiotic-free agar Sampling->Serial_Dilution_Plating Colony_Counting Incubate plates and count viable colonies (CFU/mL) Serial_Dilution_Plating->Colony_Counting Data_Analysis Plot log10 CFU/mL vs. Time to generate time-kill curves Colony_Counting->Data_Analysis End End Data_Analysis->End

Diagram 3: Time-Kill Curve Assay Workflow

Detailed Steps:

  • Inoculum Preparation: E. coli is grown to the logarithmic phase in a suitable broth medium.

  • Exposure to Antibiotic: The bacterial culture is diluted to a starting concentration of approximately 5 x 105 to 5 x 106 CFU/mL in flasks containing pre-determined concentrations of Flumequine or enrofloxacin (e.g., 1x, 2x, and 4x MIC). A growth control without any antibiotic is also included.

  • Incubation and Sampling: The flasks are incubated at 35-37°C with agitation. Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours).

  • Viable Cell Count: The collected samples are serially diluted and plated on antibiotic-free agar to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The log10 CFU/mL is plotted against time to generate time-kill curves. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

Resistance Mechanisms

Resistance to both Flumequine and enrofloxacin in E. coli primarily arises from mutations in the quinolone-resistance-determining regions (QRDRs) of the gyrA and parC genes.[1] These mutations alter the target enzymes, reducing the binding affinity of the quinolone drugs. Studies have shown that exposure to either Flumequine or enrofloxacin can select for the same amino acid substitutions in GyrA, leading to cross-resistance.[1] Other resistance mechanisms include the upregulation of efflux pumps that actively transport the drugs out of the bacterial cell and plasmid-mediated resistance genes.

Conclusion

Based on the available in vitro data, enrofloxacin exhibits greater potency against E. coli than Flumequine, as demonstrated by its lower MIC50 value in a comparative study. Both drugs share a common mechanism of action by targeting DNA gyrase and topoisomerase IV, which also leads to cross-resistance. While both are bactericidal, a direct quantitative comparison of their MBC values and the rate of killing through time-kill assays against a standardized panel of E. coli isolates would provide a more complete picture of their comparative efficacy. The choice of antimicrobial agent in a clinical or research setting should consider not only the in vitro potency but also pharmacokinetic properties, local resistance patterns, and the specific characteristics of the E. coli strain . Further head-to-head comparative studies are warranted to provide a more definitive assessment of the relative bactericidal activity of these two important quinolone antibiotics.

References

Comparative Toxicity of Flumequine and Oxolinic Acid in Fish: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the acute toxicity, mechanisms of action, and sublethal effects of two common quinolone antibiotics in aquaculture.

Flumequine (B1672881) and oxolinic acid, two first-generation quinolone antibiotics, have been widely used in aquaculture to treat bacterial infections in fish. However, their potential for toxicity to the fish themselves is a significant concern for researchers, scientists, and drug development professionals. This guide provides an objective comparison of the toxicity of flumequine sodium and oxolinic acid in fish, supported by experimental data, to inform safer and more effective use of these compounds.

Executive Summary

While both flumequine and oxolinic acid are effective antibacterial agents, their toxicity profiles in fish present notable differences. Based on available data, oxolinic acid appears to be more acutely toxic to fish embryos than flumequine. However, both compounds can induce significant sublethal effects, including histopathological alterations and oxidative stress. The primary mechanism of toxic action for both quinolones is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. This mechanism can also affect fish mitochondrial DNA replication, leading to cellular dysfunction.

Acute Toxicity Comparison

Direct comparative studies on the acute toxicity of flumequine and oxolinic acid in the same fish species under identical conditions are limited. However, by comparing data from studies on zebrafish (Danio rerio) embryos, a quantitative assessment can be made.

CompoundFish SpeciesLife StageEndpointValue
Oxolinic Acid Zebrafish (Danio rerio)Embryo96-hour LC500.5 mg/L[1]
Flumequine Zebrafish (Danio rerio)EmbryoEC50 (Mortality)~40 mg/L

LC50 (Lethal Concentration 50): The concentration of a substance that is lethal to 50% of the test organisms within a specified time. EC50 (Effective Concentration 50): The concentration of a substance that causes a specified effect in 50% of the test organisms.

These data suggest that oxolinic acid is significantly more acutely toxic to zebrafish embryos than flumequine. It is important to note that toxicity can vary depending on the fish species, life stage, water temperature, and other experimental conditions.

Mechanism of Toxicity

The primary antibacterial mechanism of action for both flumequine and oxolinic acid is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2] These enzymes are crucial for DNA replication, recombination, and repair. By forming a stable complex with the enzyme and DNA, the quinolones trap the enzyme in the process of cleaving DNA, leading to double-stranded DNA breaks and ultimately bacterial cell death.[3]

While these drugs are designed to target bacterial enzymes, they can also have an impact on the host's cells. The diagram below illustrates the generalized mechanism of quinolone-induced toxicity through the inhibition of DNA gyrase.

G Mechanism of Quinolone-Induced Toxicity cluster_drug Quinolone Antibiotic cluster_cell Bacterial or Host Cell Quinolone Flumequine or Oxolinic Acid DNA_Gyrase DNA Gyrase / Topoisomerase Quinolone->DNA_Gyrase Inhibition DNA DNA DNA_Gyrase->DNA Acts on Replication_Fork Replication Fork Stalling DNA_Gyrase->Replication_Fork Relieves supercoiling DNA->Replication_Fork Replication DSB Double-Strand Breaks Replication_Fork->DSB Leads to Apoptosis Cellular Apoptosis DSB->Apoptosis Induces

Figure 1. Generalized mechanism of quinolone toxicity via DNA gyrase inhibition.

Sublethal Toxic Effects

Beyond acute lethality, both flumequine and oxolinic acid can induce a range of sublethal toxic effects in fish, including histopathological changes and oxidative stress.

Histopathological Alterations

Studies have documented tissue damage in various organs of fish exposed to these quinolones.

Flumequine:

  • Olive Flounder (Paralichthys olivaceus) : Oral administration of high concentrations of flumequine resulted in hepatic atrophy, lymphocytic infiltration in the spleen, and increased hematopoiesis in the kidney.[4]

Oxolinic Acid:

  • Nile Tilapia (Oreochromis niloticus) : In-feed administration of oxolinic acid led to dose-dependent mortalities and significant histopathological changes.[5][6] Observed alterations included:

    • Liver : Glycogen-type vacuolation and cellular hypertrophy.[5][6]

    • Kidney : Hydropic swelling, degradation of the renal epithelium, nephrocalcinosis, vacuolation, and necrosis.[5][6]

    • Spleen : Necrosis and a slight increase in sinusoidal space.[6]

    • Intestines : Depletion of absorptive vacuoles, degradation of the epithelial layer, mucinous degeneration, and necrosis.[6]

    • Gills : Epithelial hyperplasia, thickening of secondary lamellae, and erosion.[6]

Oxidative Stress

Oxidative stress is a common response to xenobiotic exposure in fish and has been observed with both flumequine and oxolinic acid. This condition arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of the organism's antioxidant defense system to detoxify these reactive intermediates.

Flumequine:

  • Studies on various fluoroquinolones have shown that they can induce oxidative stress in fish.

Oxolinic Acid:

  • In Nile tilapia, exposure to oxolinic acid resulted in elevated levels of malondialdehyde (a marker of lipid peroxidation) and total nitric oxide, indicating the induction of oxidative stress.[5][6]

The diagram below illustrates a simplified pathway of how quinolones can induce oxidative stress in fish.

Quinolone-Induced Oxidative Stress Pathway Quinolone Flumequine / Oxolinic Acid Mitochondria Mitochondria Quinolone->Mitochondria Interference with electron transport chain ROS Reactive Oxygen Species (ROS) (e.g., O2-, H2O2) Mitochondria->ROS Increased Production Antioxidant_Defense Antioxidant Defense (e.g., SOD, CAT, GPx) ROS->Antioxidant_Defense Upregulation of Oxidative_Damage Oxidative Damage (Lipid Peroxidation, DNA Damage) ROS->Oxidative_Damage Antioxidant_Defense->ROS Neutralization Cellular_Dysfunction Cellular Dysfunction & Toxicity Oxidative_Damage->Cellular_Dysfunction

Figure 2. Simplified pathway of quinolone-induced oxidative stress in fish.

Experimental Protocols

The methodologies for assessing the acute toxicity of chemicals to fish are well-established and often follow international guidelines.

Acute Fish Toxicity Test (Based on OECD Guideline 203)

This test is designed to determine the median lethal concentration (LC50) of a substance in fish over a 96-hour exposure period.

1. Test Organisms:

  • Species: Commonly used species include rainbow trout (Oncorhynchus mykiss) and zebrafish (Danio rerio).

  • Acclimation: Fish are acclimated to the test water quality and temperature for at least 12-16 days.

2. Test Conditions:

  • System: The test can be static (no renewal of test solution), semi-static (renewal of test solution at regular intervals), or flow-through (continuous flow of test solution).[7]

  • Water: Dechlorinated tap water, reconstituted water, or natural water of known quality.

  • Temperature: Maintained at a constant, appropriate temperature for the chosen species (e.g., 23 ± 2°C for zebrafish).[7]

  • Light: A 12-hour light to 12-hour dark cycle is typically used.[7]

  • Dissolved Oxygen: Maintained above 60% of the air saturation value.[7]

  • Feeding: Fish are not fed during the test.[7]

3. Procedure:

  • Range-finding Test: A preliminary test is conducted to determine the range of concentrations for the definitive test.

  • Definitive Test: Fish are exposed to a series of at least five concentrations of the test substance, typically in a geometric series. A control group (without the test substance) is also included. At least seven fish are used per concentration.[8]

  • Observations: Mortalities and any sublethal effects (e.g., abnormal behavior) are recorded at 24, 48, 72, and 96 hours.[8]

4. Data Analysis:

  • The LC50 values and their 95% confidence limits for each observation period are calculated using appropriate statistical methods, such as probit analysis.

The workflow for a typical acute fish toxicity test is outlined below.

Experimental Workflow for Acute Fish Toxicity Testing start Start acclimation Acclimation of Test Fish start->acclimation range_finding Range-Finding Test acclimation->range_finding definitive_test Definitive Test Setup (Control + 5 Concentrations) range_finding->definitive_test exposure 96-hour Exposure definitive_test->exposure observations Record Mortalities & Sublethal Effects (24, 48, 72, 96 hours) exposure->observations data_analysis Statistical Analysis (e.g., Probit Analysis) observations->data_analysis lc50 Determine LC50 Value data_analysis->lc50 end End lc50->end

Figure 3. Workflow for a standard acute fish toxicity test.

Conclusion

References

Validation of Analytical Methods for Flumequine Sodium in Novel Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the determination of flumequine (B1672881) sodium in various new matrices. The objective is to offer a comparative overview of method performance, supported by experimental data, to aid researchers and professionals in selecting the most appropriate analytical strategy for their specific needs.

Introduction to Flumequine Analysis

Flumequine is a synthetic fluoroquinolone antibiotic used in veterinary medicine.[1] Its presence in edible tissues and environmental samples is a significant concern, necessitating the development and validation of sensitive and reliable analytical methods for its detection and quantification. This guide focuses on the validation of such methods in matrices including fish tissue, water, sediment, and plasma. The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Comparative Analysis of Validated Methods

The performance of different analytical methods for flumequine is highly dependent on the matrix being analyzed. The following tables summarize the key validation parameters for HPLC and LC-MS/MS methods in various matrices.

Flumequine Analysis in Animal Tissues

The analysis of flumequine in animal tissues is crucial for monitoring drug residues and ensuring food safety. Both HPLC and LC-MS/MS methods have been successfully validated for this purpose.

Table 1: HPLC Methods for Flumequine in Animal Tissues

MatrixSample PreparationDetectionLinearity (Range)LODLOQRecovery (%)Precision (RSD%)Reference
Trout Muscle/SkinLiquid-liquid extractionFluorescenceNot Specified0.018 mg/kg0.05 mg/kgNot SpecifiedNot Specified[1]
Broiler Chicken Muscle & LiverNot SpecifiedFluorescenceNot Specified20 ng/g50 ng/gNot SpecifiedNot Specified[2]
Sheep PlasmaLiquid-liquid extractionUV & Fluorescence5 - 50000 µg/lNot SpecifiedNot Specified87 ± 3 (Flumequine), 60 ± 1 (7-hydroxyflumequine)Not Specified[3]

Table 2: LC-MS/MS Methods for Flumequine in Animal Tissues

MatrixSample PreparationDetectionLinearity (Range)LODLOQRecovery (%)Precision (RSD%)Reference
Turkey Tissues (plasma, liver, kidney, muscle, skin+fat, lung, intestinal content)QuEChERSESI+Not SpecifiedNot Specified1.2 - 118.8 µg/kg>70 (extraction rate)Not Specified[4][5]
Swine KidneyNot SpecifiedESI+Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[6]
Flumequine Analysis in Environmental Matrices

Environmental monitoring of flumequine is essential to understand its fate and potential impact on ecosystems. LC-MS/MS is a powerful tool for analyzing flumequine in complex environmental samples like water and sediment.

Table 3: LC-MS/MS Methods for Flumequine in Environmental Matrices

MatrixSample PreparationDetectionLinearity (Range)LODLOQRecovery (%)Precision (RSD%)Reference
WaterSolid Phase Extraction (SPE)ESI+1.0 - 200.0 µg/L2.5 µg/L8.0 µg/L71.7 ± 12.5 to 84.6 ± 5.6Intra-day: 5.1-12.2, Inter-day: 4.5-16.4[7][8]
SedimentExtraction with ACN and EDTA-Mcllvaine buffer, SPE cleanupESI+1.0 - 200.0 µg/L5.0 µg/kg15.0 µg/kg69.9 ± 13.1 to 83.9 ± 3.5Intra-day: 3.5-13.1, Inter-day: 3.0-7.6[7][8]
Mariculture Pond WaterSolid Phase Extraction (SPE)Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are summaries of the experimental protocols for the key methods cited.

HPLC Method for Flumequine in Trout
  • Sample Preparation: A 2-gram sample is extracted with ethyl acetate. Ibafloxacine is added as an internal standard. The cleanup is performed by liquid-liquid extraction.[10]

  • Chromatography: A routine high-performance liquid chromatographic (HPLC) analytical method is used.[10]

  • Detection: Fluorescence detection is employed.[10]

LC-MS/MS Method for Flumequine in Water and Sediment
  • Sample Preparation (Sediment): Samples are extracted with a mixture of acetonitrile (B52724) (ACN) and EDTA-Mcllvaine buffer solution (40:60, v/v). The extract is then enriched and cleaned up using Cleanert PEP solid-phase extraction cartridges.[7][8]

  • Chromatography: Separation is achieved on a Lux 5 µm Cellulose-2 column (250 mm × 4.6 mm i.d. × 5 µm). The mobile phase consists of 0.2% acetic acid in water (Solvent A) and acetonitrile (Solvent B) with a gradient elution program.[7]

  • Mass Spectrometry: Analysis is performed using a hybrid quadrupole-time-of-flight mass spectrometer (Q-TOF/MS) with an electrospray ionization (ESI) source in positive ion mode.[7]

Method Validation Workflow

The validation of an analytical method ensures its suitability for the intended purpose. A typical workflow for method validation is depicted below.

ValidationWorkflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation cluster_documentation Documentation define_scope Define Scope & Purpose select_parameters Select Validation Parameters define_scope->select_parameters Defines prepare_samples Prepare Samples & Standards select_parameters->prepare_samples Guides conduct_experiments Conduct Experiments prepare_samples->conduct_experiments acquire_data Acquire Data conduct_experiments->acquire_data analyze_data Analyze Data acquire_data->analyze_data assess_performance Assess Performance Against Criteria analyze_data->assess_performance validation_report Prepare Validation Report assess_performance->validation_report

Caption: A typical workflow for analytical method validation.

Sample Preparation Workflow for Flumequine in Sediment

The following diagram illustrates the sample preparation process for analyzing flumequine in sediment samples using LC-MS/MS.

SedimentSamplePrep start Sediment Sample extraction Extraction with ACN & EDTA-Mcllvaine buffer start->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe Solid Phase Extraction (SPE) Cleanup supernatant->spe elution Elution spe->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Workflow for sediment sample preparation.

Conclusion

The choice of an analytical method for flumequine sodium depends on the specific requirements of the study, including the matrix, the required sensitivity, and the available instrumentation. LC-MS/MS methods generally offer higher sensitivity and specificity compared to HPLC methods, making them particularly suitable for residue analysis in complex matrices at low concentrations.[11][12] However, HPLC methods with fluorescence or UV detection can be a cost-effective alternative for routine analysis where high sensitivity is not the primary concern.[3][10] The validation data presented in this guide provides a basis for selecting an appropriate and reliable method for the analysis of flumequine in new and challenging matrices.

References

Unraveling the intricate patterns of cross-resistance between Flumequine and other fluoroquinolones

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals, delving into the molecular underpinnings and quantitative data of bacterial resistance to fluoroquinolone antibiotics.

Flumequine (B1672881), a first-generation quinolone antibiotic, has seen extensive use in veterinary medicine. Its application, however, has been shadowed by the emergence of bacterial resistance, a phenomenon that often extends to other structurally related and clinically crucial fluoroquinolones. Understanding the intricate patterns of this cross-resistance is paramount for the development of novel antimicrobial strategies and for the prudent use of existing drugs. This guide provides a comprehensive comparison of cross-resistance between flumequine and other key fluoroquinolones, supported by experimental data and detailed methodologies.

The Molecular Basis of Resistance: A Tale of Target Mutations and Efflux Pumps

The primary mechanism of bacterial resistance to fluoroquinolones lies in the alteration of their target enzymes: DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, and their inhibition by fluoroquinolones leads to bacterial cell death. Mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding these enzymes, namely gyrA and parC, are the principal drivers of resistance.

A single mutation in the gyrA gene is often sufficient to confer resistance to older quinolones like nalidixic acid and flumequine.[1] However, for resistance to newer, more potent fluoroquinolones such as ciprofloxacin (B1669076), levofloxacin, and moxifloxacin, additional mutations in gyrA or parC are typically required.[1][2][3] This stepwise accumulation of mutations leads to a graded increase in the minimum inhibitory concentration (MIC) of the drugs, with a higher number of mutations correlating with higher levels of resistance.[1][3] For instance, isolates with two gyrA mutations coupled with a substitution in parC have been found to be resistant to all tested fluoroquinolones.[1]

Another significant mechanism contributing to fluoroquinolone resistance is the overexpression of efflux pumps.[4][5] These membrane proteins actively transport a wide range of structurally diverse compounds, including fluoroquinolones, out of the bacterial cell, thereby reducing their intracellular concentration and efficacy.[4] The AcrAB-TolC efflux pump is a major contributor to this phenomenon in Gram-negative bacteria like Escherichia coli.[3][5] Efflux-mediated resistance is particularly concerning as it can confer cross-resistance to multiple classes of antibiotics.[4]

Quantitative Analysis of Cross-Resistance

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of flumequine and other fluoroquinolones against various bacterial isolates, illustrating the cross-resistance patterns. The data is compiled from multiple studies and showcases the increased MICs in resistant strains, often correlated with specific genetic mutations.

Bacterial SpeciesStrain TypeFlumequine MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Levofloxacin MIC (µg/mL)Moxifloxacin MIC (µg/mL)Norfloxacin MIC (µg/mL)Enrofloxacin MIC (µg/mL)gyrA mutationsparC mutationsReference
Escherichia coliSusceptible≤1≤0.06≤0.12≤0.12≤0.25≤0.12NoneNone[1]
Escherichia coliResistant>32>4>8>8>16>8S83L, D87NS80I[1][2]
Escherichia coliResistant12832--6416S83L-[3]
Escherichia coliResistant>25664--256>32S83L, D87GS80I[3]
Pasteurella multocida-0.25 (MIC50)≤0.008 (MIC50)------[6]
Salmonella Dublin-0.5 (MIC50)≤0.008 (MIC50)------[6]
Salmonella Typhimurium-0.5 (MIC50)≤0.008 (MIC50)------[6]

Note: MIC50 represents the minimum concentration of the drug that inhibits the growth of 50% of the tested isolates.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC values presented in this guide are typically determined using the broth microdilution method, a standardized and widely accepted technique in microbiology.

1. Preparation of Bacterial Inoculum:

  • Bacterial isolates are cultured on an appropriate agar (B569324) medium (e.g., Mueller-Hinton agar) and incubated at 37°C for 18-24 hours.

  • A few colonies are then suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • This suspension is further diluted to obtain the final desired inoculum concentration for the assay.

2. Preparation of Antimicrobial Solutions:

  • Stock solutions of flumequine and other fluoroquinolones are prepared in a suitable solvent according to the manufacturer's instructions.

  • Serial twofold dilutions of each antibiotic are then prepared in cation-adjusted Mueller-Hinton broth in 96-well microtiter plates.

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the prepared bacterial suspension.

  • The plates are incubated at 37°C for 16-20 hours.

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Detection of Resistance Genes (gyrA and parC)

The identification of mutations in the gyrA and parC genes is crucial for understanding the genetic basis of resistance. This is typically achieved through Polymerase Chain Reaction (PCR) amplification of the QRDRs followed by DNA sequencing.

1. DNA Extraction:

  • Genomic DNA is extracted from the bacterial isolates using a commercial DNA extraction kit or standard laboratory protocols.

2. PCR Amplification:

  • Specific primers designed to flank the QRDRs of the gyrA and parC genes are used to amplify these regions via PCR.

  • The PCR reaction mixture typically contains the extracted DNA, primers, dNTPs, Taq polymerase, and PCR buffer.

  • The reaction is carried out in a thermal cycler with specific cycling conditions (denaturation, annealing, and extension temperatures and times).

3. DNA Sequencing:

  • The amplified PCR products are purified and then sequenced using an automated DNA sequencer.

  • The resulting DNA sequences are compared to the wild-type sequences of the respective genes to identify any nucleotide changes that result in amino acid substitutions.

Visualizing the Pathways and Processes

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the signaling pathway of fluoroquinolone resistance and a typical experimental workflow for its assessment.

Fluoroquinolone_Resistance_Pathway cluster_drug_entry Drug Action cluster_resistance Resistance Mechanisms Fluoroquinolones Fluoroquinolones Bacterial_Cell Bacterial Cell Fluoroquinolones->Bacterial_Cell Entry DNA_Gyrase DNA Gyrase (gyrA/gyrB) Bacterial_Cell->DNA_Gyrase Inhibition Topoisomerase_IV Topoisomerase IV (parC/parE) Bacterial_Cell->Topoisomerase_IV Inhibition Efflux_Pump Efflux Pump Overexpression Bacterial_Cell->Efflux_Pump Drug Expulsion GyrA_Mutation gyrA Mutation DNA_Gyrase->GyrA_Mutation ParC_Mutation parC Mutation Topoisomerase_IV->ParC_Mutation GyrA_Mutation->DNA_Gyrase Altered Target ParC_Mutation->Topoisomerase_IV Altered Target Experimental_Workflow start Start: Bacterial Isolate Collection mic_determination MIC Determination (Broth Microdilution) start->mic_determination dna_extraction Genomic DNA Extraction start->dna_extraction cross_resistance_analysis Cross-Resistance Pattern Analysis mic_determination->cross_resistance_analysis pcr PCR Amplification of gyrA and parC QRDRs dna_extraction->pcr sequencing DNA Sequencing pcr->sequencing data_analysis Sequence Analysis and Mutation Identification sequencing->data_analysis data_analysis->cross_resistance_analysis end End: Report Generation cross_resistance_analysis->end

References

Flumequine's In Vitro Potency: A Comparative Analysis Against First-Generation Quinolones

Author: BenchChem Technical Support Team. Date: December 2025

Flumequine (B1672881), a first-generation synthetic quinolone antimicrobial agent, demonstrates notable in vitro activity against a range of bacterial pathogens, particularly Gram-negative organisms. When compared to its contemporaries—nalidixic acid, oxolinic acid, and pipemidic acid—Flumequine exhibits a competitive and, in some instances, superior profile. This guide provides a comprehensive comparison of the in vitro efficacy of Flumequine against other key first-generation quinolones, supported by experimental data and detailed methodologies.

Comparative In Vitro Activity

The in vitro effectiveness of quinolones is primarily quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. A lower MIC value indicates greater potency.

A comparative analysis of MIC data reveals Flumequine's standing among its class. Against Escherichia coli, a common urinary tract pathogen, Flumequine is considerably more active than nalidixic acid and slightly less active than oxolinic acid.[1][2][3] This trend is observed against both nalidixic acid-susceptible and -resistant strains.[1][2]

The following table summarizes the comparative MIC50 and MIC90 values for Flumequine and other first-generation quinolones against various bacterial isolates. MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

Bacterial SpeciesAntimicrobial AgentMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli Flumequine0.5-
Nalidixic Acid--
Oxolinic Acid--
Pipemidic Acid--
Pasteurella multocida Flumequine0.25-
Nalidixic Acid--
Oxolinic Acid--
Pipemidic Acid--
Pasteurella haemolytica Flumequine1-
Nalidixic Acid--
Oxolinic Acid--
Pipemidic Acid--
Salmonella dublin Flumequine0.5-
Nalidixic Acid--
Oxolinic Acid--
Pipemidic Acid--
Salmonella typhimurium Flumequine0.5-
Nalidixic Acid--
Oxolinic Acid--
Pipemidic Acid--

Note: A hyphen (-) indicates that specific data was not available in the cited sources. The provided data for Flumequine against Pasteurella and Salmonella species is from a study on isolates from calves.[4] One study noted the mean in vitro activity of pefloxacin (B1679150) against strains susceptible to nalidixic acid was found to be four times greater than flumequine, eight times greater than pipemidic acid, and sixteen times greater than nalidixic acid.[5]

Mechanism of Action

First-generation quinolones exert their bactericidal effect by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase (a type II topoisomerase) and, to a lesser extent, topoisomerase IV.[6][7][8][9] These enzymes are crucial for introducing negative supercoils into DNA and for separating interlinked daughter chromosomes following replication. By binding to the enzyme-DNA complex, quinolones stabilize the cleaved DNA strands, leading to a cascade of events including the inhibition of DNA synthesis, induction of the SOS response, and ultimately, cell death.[8]

MechanismOfAction cluster_bacterium Bacterial Cell Quinolone First-Generation Quinolones (e.g., Flumequine) DNA_Gyrase DNA Gyrase (Topoisomerase II) Quinolone->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Quinolone->Topoisomerase_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Supercoiling Topoisomerase_IV->DNA Decatenation Replication DNA Replication & Transcription DNA->Replication Cell_Death Bacterial Cell Death Replication->Cell_Death Disruption leads to MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Plates/Broth Prep_Inoculum->Inoculation Prep_Antibiotic Prepare Serial Dilutions of Quinolones Prep_Antibiotic->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Read_Results Observe for Visible Growth Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

References

Efficacy Showdown: Flumequine Sodium Versus Non-Quinolone Antibiotics in Aquaculture

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, State] – [Date] – In the ongoing effort to ensure the health and sustainability of aquaculture, the selection of effective antibiotic treatments is paramount. This guide provides a comprehensive comparison of the efficacy of flumequine (B1672881) sodium, a quinolone antibiotic, against prominent non-quinolone antibiotics used in the industry, including oxytetracycline (B609801) and florfenicol (B1672845). This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of experimental data to inform treatment strategies and future research.

Flumequine is a synthetic chemotherapeutic agent from the quinolone family, known for its efficacy against Gram-negative bacteria commonly found in aquatic environments.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription, ultimately leading to bacterial cell death.[1] This guide delves into a comparative analysis of its performance against established non-quinolone antibiotics.

In Vitro Efficacy: A Comparative Analysis of Minimum Inhibitory Concentrations (MIC)

The in vitro efficacy of an antibiotic is determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism. A lower MIC value indicates greater potency. The following table summarizes the MIC values of flumequine, oxytetracycline, and florfenicol against common aquaculture pathogens.

PathogenFlumequine MIC (µg/mL)Oxytetracycline MIC (µg/mL)Florfenicol MIC (µg/mL)
Vibrio anguillarum0.15[2]-0.4 - 0.8
Photobacterium damsela ssp. piscicida0.3[2]-0.2
Vibrio alginolyticus1.2[2]--
Vibrio damsela0.019[2]--
Vibrio fluvialis0.15[2]--
Aeromonas salmonicidaAs active as oxolinic acid against susceptible isolates[3]-0.4
Aeromonas hydrophila-0.25[4]0.4
Edwardsiella ictaluri-0.5 - 64.0[4]0.19
Edwardsiella tarda-0.5 - ≥64.0[4]0.8
Flavobacterium columnare-< 0.12[4]0.5 - 1.0
Streptococcus iniae-0.5 - 16.0[4]3.1
Streptococcus agalactiae-0.5 - 2.0[4]4
Francisella asiatica--2[5]
Francisella noatunensis subsp. orientalis---

Note: MIC values can vary depending on the specific strain of bacteria, testing methodology, and environmental conditions. It is important to note that the presence of certain ions in seawater can affect the activity of some antibiotics. For instance, the addition of 10 mM Ca2+ and 55 mM Mg2+ to the medium resulted in an 8- to >120-fold reduction in flumequine activity.[2]

In Vivo Efficacy: Comparative Treatment Outcomes

In vivo studies provide crucial insights into the clinical effectiveness of an antibiotic in a living organism. The following table summarizes the results of several in vivo efficacy trials for flumequine, oxytetracycline, and florfenicol in different fish species.

AntibioticFish SpeciesPathogenTreatment Dose & DurationKey Findings
Flumequine Atlantic Cod (Gadus morhua)Listonella anguillarum2.5, 5, 10, 15, 25 mg/kg body weight/day for 10 days (medication on Days 1, 2, 4, 6, 8, 10)All medicated groups had significantly greater survival than the unmedicated control group (82% mortality). Cumulative mortalities in treated groups ranged from 23% to 49%.[6]
Oxytetracycline Nile Tilapia (Oreochromis niloticus)Aeromonas hydrophila60 mg/kg biomass/day for 10 days (oral)Oral therapy resulted in lower mortality (17%) compared to the control group (37%). Oral therapy was found to be more effective than bath therapy.[7]
Oxytetracycline Nile Tilapia (Oreochromis niloticus)Aeromonas caviae2 g/kg feed at 3% body weight for 10 daysReduced mortality to 30% compared to 50% in the untreated group.[8]
Florfenicol Yellowtail, Eel, GoldfishPasteurella piscicida, Edwardsiella tarda, Vibrio anguillarumNot specifiedProved to be very effective by the oral route, with efficacy superior to thiamphenicol, chloramphenicol, and oxytetracycline.[9]
Florfenicol TilapiaFrancisella asiatica15 mg/kg body weight for 10 daysMedicated feed initiated 1 and 3 days post-infection resulted in higher mean percent survival (100% and 86.7%, respectively) compared to the untreated group (30%).[5]
Florfenicol Nile Tilapia (Oreochromis niloticus)Francisella noatunensis subsp. orientalis10, 15, or 20 mg/kg body weight/day for 10 daysDoses of 15 and 20 mg/kg significantly reduced mortality. Cumulative mortality was 14% and 16% in the 15 and 20 mg/kg groups, respectively, compared to 60% in the control group.[10]

Pharmacokinetics: A Comparative Overview

Pharmacokinetics describes the absorption, distribution, metabolism, and excretion of a drug within an organism. Understanding these parameters is crucial for determining appropriate dosing regimens.

AntibioticFish SpeciesKey Pharmacokinetic Parameters
Flumequine Gilthead Sea Bream (Sparus aurata)Oral bioavailability: 29%; Maximum plasma concentration: 1.7 µg/mL; Elimination half-life: 30 hours.[2]
Oxytetracycline Rainbow Trout (Oncorhynchus mykiss)Elimination half-life: 85.0 hours (after 10 consecutive daily doses).[11] After a single oral dose, elimination half-life was reported as 23 hours.[12]
Oxytetracycline Rainbow Trout, Amago Salmon, YellowtailAfter oral administration (100mg/kg), the biological half-lives in serum were 23, 16, and 28 hours, respectively.[12]
Florfenicol Nile Tilapia (Oreochromis niloticus)Following a single oral dose of 15 mg/kg, the elimination half-life was 28.17 hours in plasma.[13] The pharmacokinetics of florfenicol in tilapia are significantly influenced by water temperature, with increased elimination rates at higher temperatures.[14]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

A standardized broth microdilution susceptibility testing method is crucial for determining the MIC of antimicrobial agents against aquatic bacteria. The Clinical and Laboratory Standards Institute (CLSI) has established guidelines for this purpose.

The general workflow for determining MIC is as follows:

MIC_Determination_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis A Prepare serial dilutions of antibiotic in Mueller-Hinton broth C Inoculate each well of a 96-well microtiter plate with bacterial suspension A->C B Prepare standardized bacterial inoculum (~5x10^5 CFU/mL) B->C D Incubate plates at a controlled temperature (e.g., 28°C) for a specified time (e.g., 18-24 hours) C->D E Examine plates for visible bacterial growth (turbidity) D->E F Determine the lowest concentration of antibiotic that inhibits visible growth (MIC) E->F

Workflow for Minimum Inhibitory Concentration (MIC) Determination.
In Vivo Efficacy Trial

In vivo efficacy trials are essential for evaluating the effectiveness of an antibiotic in a clinical setting. A typical experimental workflow is outlined below.

InVivo_Efficacy_Workflow cluster_setup Experimental Setup cluster_challenge Bacterial Challenge cluster_treatment Treatment Administration cluster_monitoring Monitoring & Data Collection cluster_endpoint Endpoint Analysis A Acclimate healthy fish to experimental conditions B Divide fish into treatment and control groups A->B C Challenge fish with a pathogenic bacterium (e.g., via immersion or injection) B->C D Administer medicated feed to treatment groups at specified doses and duration C->D E Provide non-medicated feed to the control group C->E F Monitor and record daily mortality D->F E->F G Observe clinical signs of disease F->G H Collect tissue samples for bacterial load determination G->H I Calculate cumulative mortality and relative percent survival H->I J Statistically analyze the differences between treatment and control groups I->J

Generalized Workflow for an In Vivo Antibiotic Efficacy Trial in Fish.

Conclusion

This comparative guide highlights the efficacy of flumequine sodium in relation to common non-quinolone antibiotics used in aquaculture. While flumequine demonstrates potent in vitro activity against several key Gram-negative pathogens, oxytetracycline and florfenicol also exhibit broad-spectrum efficacy against a range of bacterial species. The choice of antibiotic should be based on a comprehensive diagnosis, including pathogen identification and susceptibility testing, as well as consideration of the specific aquaculture system and regulatory guidelines. The provided data and experimental workflows serve as a valuable resource for researchers and professionals in the field, aiding in the development of responsible and effective disease management strategies in aquaculture.

References

Comparative pharmacokinetic profiles of different Flumequine sodium salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flumequine (B1672881) is a first-generation fluoroquinolone antibiotic with a primary application in veterinary medicine for treating enteric infections. Its efficacy is intrinsically linked to its pharmacokinetic properties, which can vary significantly with the formulation and route of administration. This guide consolidates data from multiple studies to present a comparative overview of key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), and bioavailability.

Comparative Pharmacokinetic Data

The following tables summarize the pharmacokinetic parameters of Flumequine in various formulations and animal models.

Table 1: Pharmacokinetic Parameters of Flumequine in Calves

FormulationDoseRouteCmax (µg/mL)Tmax (h)Bioavailability (%)Reference
Soluble Formulation10 mg/kgIM6.20.5100 (complete absorption)[1]
Oily Suspension 120 mg/kgIMNot clinically significant-44[1]
Oily Suspension 220 mg/kgIMNot clinically significant-44[1]
Oral Formulation5 mg/kgOral--55.7[1]
Oral Formulation20 mg/kgOral--92.5[1]
Flumix®10 mg/kgOral5.02 ± 1.46 (1-week-old)~3100[2]
Flumix®10 mg/kgOral3.28 ± 0.42 (18-week-old)~3100[2]
Flumix C® (with colistin (B93849) sulfate)10 mg/kgOralLower than Flumix®-75.9 ± 18.2[2]
Pure Flumequine in milk replacer10 mg/kgOralLower than Flumix®-Incomplete absorption[2]

Table 2: Pharmacokinetic Parameters of Flumequine in Broiler Chickens

FormulationDoseRouteCmax (µg/mL)Tmax (h)Bioavailability (%)Reference
Oral Gavage (Fasted)10 mg/kgOral4.11 ± 1.68--[3][4]
Oral Gavage (Non-fasted)10 mg/kgOral2.13 ± 0.7-Reduced by at least 50%[3][4]
Medicated Drinking Water1 g/L (continuous for 72h)Oral--Compensated for feed-induced decrease[3][4]
Flumisol®12 mg/kgOral1.881.42-[5]
Maquin®12 mg/kgOral1.761.41-[5]
Oral Solution12 mg/kgOral3.621.4357[6][7]

Table 3: Pharmacokinetic Parameters of Flumequine in Fish

SpeciesFormulationDoseRouteCmax (µg/mL)Tmax (h)Bioavailability (%)Reference
Gilthead Sea BreamOral Administration20 mg/kgOral1.7-29[8][9]
LumpfishOral Administration25 mg/kgOral2.777.7-[10]
Channel CatfishOral Dosing5 mg/kgOral3.11444[11]

Experimental Protocols

Below are detailed methodologies for key experiments cited in this guide.

Pharmacokinetic Study in Calves[1][2]
  • Animals: Healthy male veal calves of varying ages (1, 5, and 18 weeks old).

  • Housing and Feeding: Calves were housed in individual crates and fed a milk replacer diet.

  • Drug Administration:

    • Intravenous (IV): A single dose of Flumequine was administered as a rapid bolus injection into the jugular vein.

    • Intramuscular (IM): Soluble and oily suspension formulations of Flumequine were injected into the neck muscles.

    • Oral: Flumequine formulations (Flumix®, Flumix C®, pure Flumequine) were mixed with the milk replacer and given as a single oral dose.

  • Blood Sampling: Blood samples were collected from the jugular vein at predetermined time points before and after drug administration.

  • Sample Processing: Plasma was separated by centrifugation and stored frozen until analysis.

  • Analytical Method: Flumequine concentrations in plasma were determined using a validated high-performance liquid chromatography (HPLC) method.

  • Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using a two-compartment open model to determine pharmacokinetic parameters such as Cmax, Tmax, elimination half-life (t1/2β), and AUC. Bioavailability was calculated by comparing the AUC after oral or IM administration with the AUC after IV administration.

Bio-equivalence Study in Broiler Chickens[5]
  • Animals: Healthy one-day-old Hubbard broiler chickens.

  • Housing and Feeding: Chickens were kept in individual cages under controlled environmental conditions with free access to feed and water.

  • Study Design: A randomized, two-period, two-sequence crossover design was used. The two oral formulations, Flumisol® (test product) and Maquin® (reference product), were administered.

  • Drug Administration: A single oral dose of 12 mg/kg body weight of each formulation was administered.

  • Blood Sampling: Blood samples were collected at specified time intervals after drug administration.

  • Sample Processing: Serum was separated and stored at -20°C until analysis.

  • Analytical Method: Serum concentrations of Flumequine were quantified using a validated HPLC method.

  • Pharmacokinetic and Statistical Analysis: The Cmax and Tmax were obtained directly from the serum concentration-time data. The AUC was calculated using the linear trapezoidal rule. Bio-equivalence was assessed by comparing the 90% confidence intervals of the geometric mean ratios (test/reference) for Cmax and AUC to the acceptance range of 0.80-1.25.

Visualizations

The following diagrams illustrate the typical workflow of a pharmacokinetic study and the factors influencing the pharmacokinetic profile of a drug.

experimental_workflow cluster_protocol Experimental Protocol cluster_analysis Analysis cluster_outcome Outcome Animal_Selection Animal Selection (e.g., Calves, Chickens) Acclimatization Acclimatization Animal_Selection->Acclimatization Housing & Diet Dosing Drug Administration (Oral, IV, IM) Acclimatization->Dosing Sampling Blood Sampling (Serial Collection) Dosing->Sampling Sample_Processing Sample Processing (Plasma/Serum Separation) Sampling->Sample_Processing HPLC_Analysis HPLC Analysis (Quantification of Flumequine) Sample_Processing->HPLC_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) HPLC_Analysis->PK_Analysis Data_Interpretation Data Interpretation & Bioavailability Calculation PK_Analysis->Data_Interpretation logical_relationship Formulation Drug Formulation (e.g., Solution, Suspension) Absorption Absorption (Rate and Extent) Formulation->Absorption Route Route of Administration (e.g., Oral, IM) Route->Absorption Physiology Animal Physiology (e.g., Age, Species, GI tract) Physiology->Absorption Feed Presence of Feed Feed->Absorption Distribution Distribution (Tissue Penetration) Absorption->Distribution PK_Profile Overall Pharmacokinetic Profile (Cmax, Tmax, AUC, Bioavailability) Absorption->PK_Profile Metabolism Metabolism (e.g., 7-hydroxyflumequine) Distribution->Metabolism Distribution->PK_Profile Excretion Excretion (Urine, Feces) Metabolism->Excretion Metabolism->PK_Profile Excretion->PK_Profile

References

Shifting Tides: A Comparative Environmental Risk Profile of Flumequine and Newer Generation Veterinary Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Ghent, Belgium - As the veterinary landscape evolves, so too does the chemical footprint left behind by therapeutic interventions. This guide offers a comprehensive environmental risk assessment of the first-generation fluoroquinolone, Flumequine (B1672881), in comparison to a newer generation of veterinary antibiotics, including the cephalosporin (B10832234) Ceftiofur (B124693) and the macrolides Gamithromycin and Tildipirosin. This analysis is tailored for researchers, scientists, and drug development professionals, providing a granular look at the ecotoxicity, bioaccumulation potential, and environmental persistence of these compounds, supported by experimental data and methodologies.

The widespread use of antibiotics in veterinary medicine is a cornerstone of modern animal health and welfare.[1][2] However, the subsequent release of these compounds and their metabolites into the environment is an escalating concern.[3][4] This guide aims to provide a comparative framework to inform environmentally conscious prescribing and the development of greener veterinary pharmaceuticals.

Quantitative Ecotoxicity Analysis

The ecotoxicological profiles of Flumequine and selected newer antibiotics reveal significant differences in their impact on non-target aquatic organisms. The following tables summarize the available data for key indicator species.

Table 1: Acute and Chronic Ecotoxicity Data for Flumequine and Newer Veterinary Antibiotics in Aquatic Organisms

AntibioticClassTest OrganismEndpointConcentration (µg/L)Reference
Flumequine FluoroquinoloneDaphnia magna (Water Flea)48h EC50 (Immobilisation)25,350[5]
Daphnia magna (Water Flea)10d EC50 (Reproduction)7,180[5]
Pseudokirchneriella subcapitata (Green Algae)72h EC50 (Growth Inhibition)2,600 - 16,000[6]
Lemna minor (Duckweed)7d EC50 (Growth Inhibition)2,470[7]
Pimephales promelas (Fathead Minnow)7d NOEC (Survival/Growth)10,000[6]
Ceftiofur CephalosporinDaphnia magna (Water Flea)48h EC50 (Immobilisation)>100,000[8]
Daphnia magna (Water Flea)21d NOEC (Reproduction)10,000[8]
Pseudokirchneriella subcapitata (Green Algae)72h EC50 (Growth Inhibition)>100,000[8]
Gamithromycin MacrolideDaphnia magna (Water Flea)48h EC50 (Immobilisation)>100,000[9]
Pseudokirchneriella subcapitata (Green Algae)72h EC50 (Growth Inhibition)>10,000[9]
Oncorhynchus mykiss (Rainbow Trout)96h LC50>100,000[9]
Tildipirosin MacrolideDaphnia magna (Water Flea)48h EC50 (Immobilisation)>100,000[10]
Pseudokirchneriella subcapitata (Green Algae)72h EC50 (Growth Inhibition)1,300[10]
Oncorhynchus mykiss (Rainbow Trout)96h LC50>100,000[10]

EC50: The concentration of a substance that causes a 50% effect on the test organisms. LC50: The concentration of a substance that is lethal to 50% of the test organisms. NOEC: The No-Observed-Effect Concentration, the highest tested concentration at which no statistically significant effect is observed.

Bioaccumulation and Persistence in the Environment

The potential for an antibiotic to accumulate in organisms and persist in the environment is a critical factor in its overall environmental risk profile.

Table 2: Bioaccumulation and Persistence Data for Flumequine and Newer Veterinary Antibiotics

AntibioticClassLog KowBCFPersistence (Half-life)Environmental CompartmentReference
Flumequine Fluoroquinolone2.56Low potential (Estimated BCF of 3)Stable to hydrolysis; slow photodegradationWater/Sediment[9][11]
Ceftiofur Cephalosporin-0.93Low potential (Estimated BCF of 3)22.2 - 49 days (aerobic soil); 4.2 - 100.3 days (water, pH dependent)Soil/Water[12][13]
Gamithromycin Macrolide3.5Data not readily availablePersistent in manureManure[9]
Tildipirosin Macrolide3.6Data not readily availableLong elimination half-life in animals suggests potential for persistenceBiota[14][15]

Log Kow: The octanol-water partition coefficient, an indicator of a substance's potential to bioaccumulate. BCF: Bioconcentration Factor, the ratio of the concentration of a chemical in an organism to the concentration in the surrounding environment.

Experimental Protocols

The data presented in this guide are based on standardized and widely accepted experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Algal Growth Inhibition Test (OECD 201) This test assesses the effects of a substance on the growth of freshwater green algae, such as Pseudokirchneriella subcapitata.[1][3][6][7][16] Exponentially growing algal cultures are exposed to a range of concentrations of the test substance for 72 hours under controlled conditions of light and temperature.[1][6] The primary endpoint is the inhibition of growth, typically measured as a reduction in biomass or cell density, from which an EC50 value is calculated.[1]

Daphnia sp. Acute Immobilisation Test (OECD 202) This acute toxicity test evaluates the effects of a chemical on the mobility of Daphnia magna.[17][18][19][20][21] Young daphnids (<24 hours old) are exposed to at least five concentrations of the test substance for 48 hours.[17][20] The endpoint is immobilization, defined as the inability to swim within 15 seconds after gentle agitation.[19] The results are used to calculate the EC50.[17]

Bioaccumulation in Fish: Aqueous and Dietary Exposure (OECD 305) This guideline outlines methods for assessing the bioaccumulation potential of a substance in fish.[22][23][24][25][26] The test involves an uptake phase, where fish are exposed to the test substance in water or through their diet, followed by a depuration phase in a clean environment.[23][24] The concentration of the substance in the fish tissue is measured over time to calculate the Bioconcentration Factor (BCF).[22][24]

Aerobic and Anaerobic Transformation in Soil (OECD 307) This test evaluates the rate and pathway of a chemical's transformation in soil under both aerobic and anaerobic conditions.[2][4][8][27][28] Soil samples are treated with the test substance and incubated in the dark under controlled laboratory conditions for up to 120 days.[2][27] The concentration of the parent compound and its transformation products are monitored over time to determine the rate of degradation.[27]

Analytical Methods The determination of antibiotic concentrations in environmental samples is predominantly carried out using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[11][29][30][31][32][33][34][35][36] This technique offers high sensitivity and selectivity, allowing for the detection of trace levels of antibiotics in complex matrices like water, sediment, and tissue.[31][35] Sample preparation often involves a solid-phase extraction (SPE) step to concentrate the analytes and remove interfering substances.[11][30]

Signaling Pathways and Molecular Mechanisms of Toxicity

The ecotoxicity of antibiotics is not limited to their intended antimicrobial action. In non-target organisms, they can disrupt various cellular and molecular pathways.

A transcriptomic study on Daphnia magna exposed to Flumequine revealed significant alterations in the expression of genes associated with growth, development, structural components, and antioxidant response.[14][15][37][38][39] This suggests that Flumequine can induce oxidative stress and interfere with crucial developmental processes in aquatic invertebrates.

Flumequine_Toxicity_Pathway Flumequine Flumequine Cell Daphnia magna Cell Flumequine->Cell ROS Reactive Oxygen Species (ROS) Generation Cell->ROS GeneExpression Altered Gene Expression Cell->GeneExpression OxidativeStress Oxidative Stress ROS->OxidativeStress AntioxidantResponse Antioxidant Response (e.g., Upregulation of GSTs) OxidativeStress->AntioxidantResponse GrowthGenes Downregulation of Growth & Development Genes (e.g., Cuticle Proteins) GeneExpression->GrowthGenes ReproductionGenes Downregulation of Reproduction-related Genes GeneExpression->ReproductionGenes ImpairedGrowth Impaired Growth & Development GrowthGenes->ImpairedGrowth ImpairedReproduction Impaired Reproduction ReproductionGenes->ImpairedReproduction

Caption: Proposed molecular toxicity pathway of Flumequine in Daphnia magna.

For cephalosporins like Ceftiofur, the primary environmental concern is related to the potential for hydrolysis and the formation of transformation products with altered toxicity.[8] The diagram below illustrates a simplified experimental workflow for assessing the ecotoxicity of an antibiotic and its degradation products.

Ecotoxicity_Workflow Start Start: Antibiotic Solution Exposure Exposure to Test Organism (e.g., Daphnia magna) Start->Exposure Photodegradation Photodegradation (e.g., UV Exposure) Start->Photodegradation EndpointAnalysis Endpoint Analysis (e.g., Immobilisation, Growth) Exposure->EndpointAnalysis DegradedSolution Degraded Antibiotic Solution Photodegradation->DegradedSolution ExposureDegraded Exposure to Degraded Solution DegradedSolution->ExposureDegraded ExposureDegraded->EndpointAnalysis ToxicityComparison Compare Toxicity of Parent vs. Degraded Compound EndpointAnalysis->ToxicityComparison

Caption: Experimental workflow for comparative ecotoxicity assessment.

Conclusion

This comparative analysis indicates that newer generation antibiotics, such as the cephalosporin Ceftiofur and the macrolides Gamithromycin and Tildipirosin, generally exhibit a more favorable environmental profile compared to the first-generation fluoroquinolone, Flumequine, particularly in terms of acute ecotoxicity to aquatic organisms. However, the potential for persistence, especially for the macrolides, warrants further investigation.

It is imperative for the scientific community to continue to generate comprehensive and comparative environmental risk data for both new and existing veterinary medicines. This will enable a more holistic approach to drug development and regulation, ultimately safeguarding both animal health and the integrity of our ecosystems.

References

Head-to-Head Clinical Trial Design: A Comparative Analysis of Flumequine Sodium and Florfenicol

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of veterinary medicine, particularly in aquaculture and livestock production, the judicious selection of antimicrobial agents is paramount for effective disease control and management. This guide provides a comparative analysis of two prominent synthetic antibiotics, Flumequine (B1672881) sodium and Florfenicol (B1672845), focusing on their clinical trial design, efficacy, and underlying mechanisms. This document is intended for researchers, scientists, and drug development professionals to facilitate an informed approach to veterinary antibiotic selection and future clinical trial design.

Mechanism of Action: A Tale of Two Targets

Flumequine and Florfenicol exert their antimicrobial effects through distinct molecular pathways. Flumequine, a first-generation fluoroquinolone, targets bacterial DNA synthesis, while Florfenicol, a fluorinated analog of thiamphenicol, inhibits protein synthesis.[1][2][3][4]

Flumequine Sodium: As a member of the quinolone family, flumequine's primary mode of action is the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2] These enzymes are crucial for DNA replication, transcription, and repair in bacteria. By binding to these enzymes, flumequine effectively halts these vital cellular processes, leading to bacterial cell death.[2] This mechanism is particularly effective against many Gram-negative bacteria commonly found in aquatic and livestock environments.[1]

Florfenicol: Florfenicol acts on the 50S ribosomal subunit of bacteria, specifically binding to the 23S rRNA at the A site.[3][4] This binding action inhibits the peptidyl transferase step of protein synthesis, thereby preventing the elongation of the polypeptide chain and ultimately halting bacterial protein production.[3] This bacteriostatic action is effective against a broad spectrum of both Gram-positive and Gram-negative bacteria.[5]

Comparative Efficacy: Insights from Aquaculture

Direct head-to-head clinical trials comparing flumequine and florfenicol are most prominently documented in the field of aquaculture, particularly in the treatment of bacterial infections in salmonids.

A key study evaluating the efficacy of florfenicol against Aeromonas salmonicida, the causative agent of furunculosis, in Atlantic salmon also included flumequine as a comparative agent.[6][7] In this controlled trial, florfenicol-medicated feed was found to be highly effective in reducing mortality.[6][7] The results indicated that florfenicol was slightly more effective than flumequine and other tested antimicrobials in combating the A. salmonicida infection.[6][7][8]

Table 1: Comparative Efficacy of Florfenicol and Flumequine against Aeromonas salmonicida in Atlantic Salmon

Treatment GroupDosageDurationOutcome
Florfenicol 10 mg/kg body weight/day10 daysLower specific mortality compared to other treatment groups.[8]
Flumequine Not specified in snippets10 daysLess effective than florfenicol in reducing mortality.[8]
Control Unmedicated feed10 daysHigh mortality rate.[6]

Note: This table is a summary based on available literature. Direct quantitative mortality data was not fully available in the provided search results.

Pharmacokinetics and Environmental Fate

The pharmacokinetic profiles of flumequine and florfenicol influence their distribution within the target animal and their persistence in the environment.

Flumequine: Studies on the environmental fate of these antibiotics in aquaculture settings have shown that flumequine has a greater affinity for sediment compared to florfenicol.[9] This suggests a potential for accumulation in marine sediments.[9] The pharmacokinetic properties of flumequine are considered well-suited for administration through feed in aquatic applications.[1]

Florfenicol: Florfenicol exhibits good bioavailability in Atlantic salmon.[6] In contrast to flumequine, florfenicol has a lower sorption tendency, meaning it is more likely to remain suspended in the water column.[9] Pharmacokinetic studies in various animal species, including sheep and pigs, have been conducted to determine optimal dosing regimens.[10][11][12][13]

Table 2: Comparative Pharmacokinetic and Environmental Parameters

ParameterThis compoundFlorfenicol
Primary Target DNA Gyrase / Topoisomerase IV[1][2]50S Ribosomal Subunit[3][4]
Spectrum of Activity Primarily Gram-negative bacteria[1]Broad spectrum (Gram-positive and Gram-negative)[5]
Sediment Affinity High[9]Low[9]
Bioavailability (Salmon) Effective via feed[1]High (96.5%)[6]

Antimicrobial Resistance

The development of antimicrobial resistance is a significant concern for both flumequine and florfenicol. Research has shown that the use of flumequine can select for resistance mechanisms that are similar to those observed for other fluoroquinolones, such as enrofloxacin.[14] This cross-resistance is a critical consideration for the long-term efficacy of this class of antibiotics.[14] Resistance to florfenicol is also an emerging issue, with studies identifying florfenicol-resistant strains of bacteria in livestock.[15] The use of florfenicol could potentially co-select for resistance to other important antimicrobials.[16]

Experimental Protocols: A Framework for Head-to-Head Trials

The design of a robust head-to-head clinical trial is essential for generating reliable comparative data. Based on the methodologies described in the available literature for aquaculture efficacy studies, a general experimental protocol can be outlined.[6][7]

Objective: To compare the efficacy of this compound and Florfenicol in treating a specific bacterial infection in a target animal species.

Experimental Design:

  • Animal Model: A statistically significant number of healthy, susceptible animals (e.g., Atlantic salmon smolts) are randomly allocated to different treatment groups.[6][7]

  • Acclimation: Animals are acclimated to the experimental conditions (e.g., tank environment, water quality) for a specified period.

  • Infection Challenge: Infection is induced through a standardized method, such as cohabitation with infected individuals or intraperitoneal injection of a known pathogen concentration.[6][7]

  • Treatment Groups:

    • Group A: Medicated feed with this compound at a specified dose.

    • Group B: Medicated feed with Florfenicol at a specified dose.

    • Group C: Placebo/Unmedicated feed (Control).

    • Additional groups with other relevant antibiotics can be included for broader comparison.[6][7]

  • Treatment Administration: Medicated feed is administered for a defined period (e.g., 10 consecutive days).[6][7]

  • Monitoring and Data Collection:

    • Daily monitoring of clinical signs and mortality.

    • Bacteriological sampling from moribund or dead animals to confirm the cause of death.

    • Collection of tissue samples for pharmacokinetic analysis at specified time points.

  • Statistical Analysis: Mortality data is analyzed using appropriate statistical methods (e.g., Kaplan-Meier survival analysis) to determine significant differences between treatment groups.[6]

Experimental_Workflow cluster_setup Phase 1: Setup cluster_infection Phase 2: Infection cluster_treatment Phase 3: Treatment cluster_monitoring Phase 4: Monitoring & Analysis Animal_Selection Animal Selection & Randomization Acclimation Acclimation to Experimental Conditions Animal_Selection->Acclimation Infection_Challenge Bacterial Infection Challenge Acclimation->Infection_Challenge Treatment_Flumequine Group A: Flumequine Treatment Infection_Challenge->Treatment_Flumequine Treatment_Florfenicol Group B: Florfenicol Treatment Infection_Challenge->Treatment_Florfenicol Treatment_Control Group C: Control (No Treatment) Infection_Challenge->Treatment_Control Daily_Monitoring Daily Monitoring (Mortality, Clinical Signs) Treatment_Flumequine->Daily_Monitoring Treatment_Florfenicol->Daily_Monitoring Treatment_Control->Daily_Monitoring Data_Analysis Statistical Analysis of Efficacy Daily_Monitoring->Data_Analysis PK_Analysis Pharmacokinetic Analysis Daily_Monitoring->PK_Analysis

Figure 1: Generalized workflow for a head-to-head comparative efficacy trial.

Visualizing the Mechanisms of Action

The distinct signaling pathways of Flumequine and Florfenicol can be visualized to better understand their antibacterial action.

Mechanism_of_Action cluster_flumequine This compound cluster_florfenicol Florfenicol Flumequine Flumequine DNA_Gyrase DNA Gyrase / Topoisomerase IV Flumequine->DNA_Gyrase Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Required for Cell_Death_F Bacterial Cell Death DNA_Replication->Cell_Death_F Inhibition leads to Florfenicol Florfenicol Ribosome_50S 50S Ribosomal Subunit Florfenicol->Ribosome_50S Binds to Protein_Synthesis Protein Synthesis Ribosome_50S->Protein_Synthesis Essential for Cell_Growth_Inhibition Inhibition of Bacterial Growth Protein_Synthesis->Cell_Growth_Inhibition Inhibition leads to

Figure 2: Comparative mechanisms of action for Flumequine and Florfenicol.

Conclusion

References

Cost-Effectiveness of Flumequine Sodium in Veterinary Medicine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of veterinary pharmaceuticals, the economic viability of a treatment is as crucial as its therapeutic efficacy. This guide provides a comprehensive cost-effectiveness analysis of Flumequine (B1672881) sodium, a first-generation fluoroquinolone antibiotic, in comparison to other commonly used alternatives for treating bacterial infections in livestock. By integrating performance data from experimental studies with economic considerations, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed for informed decision-making.

Executive Summary

Flumequine sodium has been a staple in veterinary medicine for the treatment of Gram-negative bacterial infections, particularly in poultry, swine, and aquaculture.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication. While effective, the emergence of bacterial resistance and the availability of newer generation fluoroquinolones and other antibiotic classes necessitate a thorough evaluation of its continued use from a cost-effectiveness standpoint. This analysis weighs the acquisition cost of this compound against its clinical efficacy and the economic impact of the diseases it is intended to treat, benchmarked against viable alternatives such as enrofloxacin (B1671348) and oxytetracycline (B609801).

Comparative Efficacy of this compound and Alternatives

The therapeutic effectiveness of an antibiotic is the cornerstone of its value. The following table summarizes the in vitro and in vivo efficacy of this compound and its alternatives against key veterinary pathogens.

AntibioticPathogenAnimal ModelEfficacy MetricResultsReference
Flumequine Escherichia coliBroiler ChickensSignificant therapeutic effectsTreatment with recommended doses resulted in significant therapeutic effects in in vivo experiments.[3]
Flumequine Escherichia coliBroiler ChickensMortality and Lesion ScoreFlumequine slightly influenced mortality but delayed death and reduced the severity of clinical symptoms.[4][5]
Flumequine Salmonella spp., P. multocidaIn vitroSusceptibilityAll 223 Gram-negative bacteria tested were susceptible.[3]
Enrofloxacin Escherichia coliBroiler ChickensMortality and MorbiditySuperior to oxytetracycline and sulfadimethoxine (B1681780) in reducing mortality and morbidity.
Enrofloxacin Actinobacillus pleuropneumoniaePigsMortality and Lung LesionsSignificantly less mortality and fewer lung lesions compared to pigs treated with enrofloxacin.[6]
Oxytetracycline Escherichia coliBroiler ChickensMortality and MorbidityLess effective than enrofloxacin in reducing mortality and morbidity.
Doxycycline Escherichia coliBroiler ChickensMortality and Clinical SymptomsHighly effective; reduced the number of deaths and the severity of clinical symptoms.[4]

Cost Analysis

A direct comparison of the acquisition costs of this compound and its alternatives reveals significant variability. The following table provides an overview of indicative pricing for these veterinary antibiotics. It is important to note that these prices are subject to change and may vary based on supplier, volume, and formulation.

AntibioticFormulationPrice (Indicative)UnitSource
This compound Raw Material, API-kg[2]
Enrofloxacin 100 mg/mL Injection$99.99250 mL vial[7]
Enrofloxacin 22.7 mg/mL Oral Suspension$55.0890 mL[8]
Oxytetracycline HCl Soluble PowderRs. 400 - Rs. 1000per kg[9]
Oxytetracycline 96% Powder$24.1920 g[10]

Cost-Effectiveness Framework

A comprehensive cost-effectiveness analysis extends beyond drug prices to include the economic impact of the disease and the benefits of successful treatment. The fundamental equation for this analysis is:

Cost-Effectiveness Ratio = (Cost of Treatment - Economic Benefit of Treatment) / (Measure of Health Outcome)

Where:

  • Cost of Treatment includes the drug cost, administration costs, and any costs associated with adverse effects.

  • Economic Benefit of Treatment encompasses reduced mortality, improved feed conversion, and decreased morbidity-related losses.

  • Measure of Health Outcome can be mortality rate, morbidity rate, or other relevant clinical endpoints.

Applying this framework requires detailed data from clinical trials and economic modeling. While a definitive, all-encompassing study is not yet available, the data presented in this guide can be used to construct preliminary models for specific use cases. A guide on the methodology for applying Cost-Effectiveness Analysis in Animal Health provides a structured approach for such evaluations.[11]

Experimental Protocols

To ensure the validity and reproducibility of efficacy data, it is crucial to adhere to standardized experimental protocols.

Minimum Inhibitory Concentration (MIC) Testing

The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism. A standardized protocol for determining MIC is essential for comparing the in vitro activity of different antibiotics.

General Protocol:

  • Preparation of Antimicrobial Solutions: A series of twofold dilutions of the antibiotic is prepared in a suitable broth medium.

  • Inoculum Preparation: A standardized suspension of the test bacterium (e.g., 5 x 10^5 CFU/mL) is prepared.

  • Inoculation: The prepared dilutions of the antibiotic are inoculated with the bacterial suspension.

  • Incubation: The inoculated tubes or microplates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Reading of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth.

In Vivo Efficacy Trial in Broiler Chickens (Example: Colibacillosis)

Experimental Design:

  • Animal Model: Day-old broiler chicks are randomly allocated to different treatment groups and a control group.

  • Infection: At a specified age (e.g., 14 days), chicks are challenged with a pathogenic strain of E. coli.

  • Treatment: Following infection, treatment groups receive the test antibiotic (e.g., Flumequine) and comparator antibiotics at specified dosages and durations, typically administered via drinking water or feed.

  • Observation: Birds are monitored daily for clinical signs, morbidity, and mortality for a defined period (e.g., 7-10 days post-infection).

  • Data Collection: Key parameters to be recorded include:

    • Mortality rate

    • Clinical signs (e.g., respiratory distress, diarrhea)

    • Gross pathology scores at necropsy

    • Bacterial reisolation from target organs

    • Body weight gain and feed conversion ratio

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate key pathways and processes.

G cluster_drug_action Mechanism of Action: Quinolone Antibiotics Quinolone (e.g., Flumequine) Quinolone (e.g., Flumequine) DNA Gyrase DNA Gyrase Quinolone (e.g., Flumequine)->DNA Gyrase Inhibits Topoisomerase IV Topoisomerase IV Quinolone (e.g., Flumequine)->Topoisomerase IV Inhibits DNA Replication Fork DNA Replication Fork DNA Gyrase->DNA Replication Fork Blocks Topoisomerase IV->DNA Replication Fork Blocks Cell Death Cell Death DNA Replication Fork->Cell Death G cluster_workflow Experimental Workflow: In Vivo Efficacy Trial A Day-old chicks received B Random allocation to treatment groups A->B C Challenge with pathogenic E. coli B->C D Antibiotic treatment administration C->D E Daily observation (mortality, clinical signs) D->E F Necropsy and gross pathology scoring E->F G Data analysis and interpretation F->G G cluster_cea Cost-Effectiveness Analysis Logic cluster_costs Inputs: Costs cluster_benefits Inputs: Economic Benefits cluster_outcomes Outputs: Health Outcomes C1 Drug Acquisition Cost Decision Cost-Effectiveness Decision C1->Decision C2 Administration Cost C2->Decision C3 Cost of Adverse Events C3->Decision B1 Reduced Mortality B1->Decision B2 Improved Feed Conversion B2->Decision B3 Decreased Morbidity B3->Decision O1 Mortality Rate O1->Decision O2 Clinical Cure Rate O2->Decision

References

Safety Operating Guide

Proper Disposal Procedures for Flumequine Sodium: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The responsible disposal of flumequine (B1672881) sodium is crucial for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to safely manage and dispose of flumequine sodium waste.

I. Understanding the Hazards

This compound, a synthetic fluoroquinolone antibiotic, requires careful handling due to its potential health and environmental effects. While some safety data sheets (SDS) state it shall not be classified as hazardous to the aquatic environment, others recommend treating it as environmentally hazardous due to incomplete ecological information[1][2]. The continuous entry of pharmaceuticals like fluoroquinolones into the environment, even at low concentrations, can pose long-term risks to aquatic and terrestrial organisms[3][4]. Inhalation of flumequine dust may also cause respiratory tract irritation[1][5].

II. Regulatory Framework

The disposal of pharmaceutical waste is regulated by various federal and state agencies. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste under the Resource Conservation and Recovery Act (RCRA), and the Drug Enforcement Administration (DEA) regulates controlled substances[6][7][8]. It is imperative to adhere to all local, state, and federal regulations regarding pharmaceutical waste disposal[9].

**III. Step-by-Step Disposal Protocol for this compound in a Laboratory Setting

This protocol outlines the recommended procedures for the disposal of this compound.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing appropriate PPE:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • A lab coat or other protective clothing

  • If there is a risk of dust formation, use respiratory protection[2][5].

Step 2: Waste Segregation and Collection

  • Do not dispose of this compound down the drain or in the regular trash[2].

  • Collect all this compound waste, including expired product, contaminated materials (e.g., weighing boats, gloves, paper towels), and non-recyclable empty containers, in a designated and clearly labeled hazardous waste container.

  • For liquid solutions, use a leak-proof container. For solid waste, use a securely sealed container to prevent dust from becoming airborne[2][10].

Step 3: Professional Waste Disposal

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal company[2][5].

  • Contact your institution's Environmental Health and Safety (EHS) office. They will provide guidance on the proper procedures for hazardous waste pickup and disposal at your facility.

  • Follow all institutional guidelines for labeling, storing, and scheduling the pickup of the hazardous waste container.

Step 4: Alternative Disposal Method (Incineration)

In some cases, the licensed waste disposal service may use chemical incineration. One method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber[2]. This should only be performed by trained professionals at a permitted facility.

IV. Spill and Accidental Release Procedures

In the event of a spill:

  • Evacuate personnel from the immediate area if necessary[2].

  • Ensure adequate ventilation[9].

  • Wearing appropriate PPE, prevent further leakage or spillage[2][9].

  • For solid spills, carefully sweep up the material, avoiding dust formation, and place it in a suitable, closed container for disposal[2][5][10].

  • For liquid spills, absorb with an inert material (e.g., sand, diatomite) and place in a designated hazardous waste container[9].

  • Clean the spill area thoroughly.

  • Report the spill to your EHS office.

V. Household and Small Quantity Disposal (Not Recommended for Laboratories)

While not applicable to laboratory settings, it is useful to be aware of general guidelines for pharmaceutical disposal outside of a professional environment. The preferred method for household disposal is through drug take-back programs[6][11][12]. If a take-back program is not available, the FDA and EPA provide guidelines for household trash disposal, which involves mixing the medication with an undesirable substance like coffee grounds or cat litter and placing it in a sealed container before throwing it in the trash[11][13][14][15]. Flushing medication is generally not recommended unless specifically stated by the FDA[6][13][14][15].

Decision Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound in a research or laboratory setting.

FlumequineDisposalWorkflow cluster_spill Emergency Procedure start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Accidental Spill Occurs segregate Segregate Waste into Labeled Hazardous Waste Container ppe->segregate contact_ehs Contact Institutional Environmental Health & Safety (EHS) segregate->contact_ehs follow_guidelines Follow EHS Guidelines for Storage and Labeling contact_ehs->follow_guidelines licensed_disposal Arrange for Pickup by Licensed Waste Disposal Service follow_guidelines->licensed_disposal end Proper Disposal Complete licensed_disposal->end spill_procedure Follow Spill Cleanup Protocol spill->spill_procedure Yes spill_procedure->segregate

References

Personal protective equipment for handling Flumequine sodium

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds like Flumequine sodium. This guide provides immediate, essential safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational protocols, and disposal plans to foster a culture of safety and build trust in laboratory practices.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following PPE is recommended:

  • Eye/Face Protection: Use safety glasses with side-shields or goggles that are tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1][2]

  • Skin Protection:

    • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are essential.[3] Gloves must be inspected before use and disposed of properly after handling the compound.[1] Proper glove removal technique (without touching the glove's outer surface) should be followed to avoid skin contact.[1]

    • Body Protection: Wear a lab coat or long-sleeved clothing to prevent skin contact.[2] For tasks with a higher risk of exposure, coveralls may be necessary.

  • Respiratory Protection: In most situations with adequate ventilation, respiratory protection is not required.[1] However, if dust or aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4]

Hazard Identification and Safety Data

This compound is classified as harmful if swallowed, causes skin irritation, and can cause serious eye irritation and respiratory irritation.[5][6] Adherence to safety protocols is therefore non-negotiable.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute toxicity, oral!WarningH302: Harmful if swallowed[5]
Skin corrosion/irritation!WarningH315: Causes skin irritation[5][6]
Serious eye damage/eye irritation!WarningH319: Causes serious eye irritation[5][6]
Specific target organ toxicity, single exposure!WarningH335: May cause respiratory irritation[5][6]

Data compiled from multiple safety data sheets.

Experimental Protocol: Safe Handling of this compound

1. Preparation and Weighing:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[2][7]
  • Before handling, ensure all necessary PPE is correctly worn.
  • Use a dedicated, clean weighing vessel and tools.
  • Avoid creating dust during transfer. If dust is generated, ensure respiratory protection is worn.

2. Dissolving and Solution Preparation:

  • When dissolving the compound, add the solid to the solvent slowly to prevent splashing.
  • If heating is required, use a water bath or heating mantle with temperature control. Avoid open flames.
  • Ensure the container is appropriately labeled with the chemical name, concentration, date, and your initials.

3. Storage:

  • Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[2][4][8]
  • Keep it away from strong oxidizing agents, acids, and alkalis.[1][5]

4. Disposal:

  • Dispose of waste this compound and its containers in accordance with local, regional, and national regulations.[5] Do not let the product enter drains.[9]
  • Contaminated materials, such as gloves and weighing paper, should be placed in a designated hazardous waste container.

Emergency Procedures

Spill Response Workflow

Spill_Response_Workflow This compound Spill Response A Spill Occurs B Evacuate Immediate Area A->B C Alert Others & Secure the Area B->C D Assess the Spill C->D E Small Spill? D->E F Wear Appropriate PPE: - Gloves - Goggles - Lab Coat E->F Yes L Large Spill? E->L No G Contain the Spill (Use absorbent material) F->G H Clean Up Spill: - Sweep up solid - Absorb liquid G->H I Place Waste in a Sealed, Labeled Container H->I J Decontaminate the Area I->J K Dispose of Waste Properly J->K N Report the Incident K->N M Contact Emergency Services & EHS L->M Yes M->N

Caption: Workflow for handling a this compound spill.

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[1]

  • In Case of Skin Contact: Wash off with soap and plenty of water.[1] Remove contaminated clothing.[5]

  • In Case of Eye Contact: Flush eyes with water as a precaution for several minutes.[1][5] Remove contact lenses if present and easy to do. Continue rinsing.[5]

  • If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[1] Do NOT induce vomiting.[5] Consult a physician.[1]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.